1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate
Description
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Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-formylpiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-5-19-11(17)14(10-16)6-8-15(9-7-14)12(18)20-13(2,3)4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEYJCKTQWJLCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744514 | |
| Record name | 1-tert-Butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253791-57-9 | |
| Record name | 1-tert-Butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate: Strategies and Mechanistic Insights
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of pharmaceutically active compounds.[1] This guide provides an in-depth technical exploration of the synthesis of a highly functionalized piperidine derivative, 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate. This molecule serves as a valuable building block for drug discovery, featuring a sterically hindered quaternary center at the C4 position, which is decorated with both an ethyl ester and a formyl group. We will dissect two primary synthetic strategies, offering detailed, field-proven protocols, mechanistic explanations, and a comparative analysis to guide researchers in their experimental design. The causality behind reagent selection, reaction conditions, and potential challenges is emphasized to ensure both scientific integrity and practical applicability.
Introduction: The Significance of Functionalized Piperidines
The strategic importance of the piperidine ring in drug development cannot be overstated. Its three-dimensional structure and ability to engage in key biological interactions have led to its incorporation into numerous FDA-approved drugs. The synthesis of complex piperidine derivatives, particularly those with substitution at the 4-position, remains a challenging yet critical task for medicinal chemists.
The target of this guide, this compound, presents a unique synthetic challenge. It contains a C4 quaternary center, which introduces significant steric hindrance, and two distinct carbonyl functionalities: a stable ethyl ester and a reactive formyl (aldehyde) group. The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a crucial protecting group, masking the nucleophilicity of the amine during synthesis while allowing for its deprotection under mild acidic conditions for subsequent modifications.[2] This structure's versatility makes it an ideal precursor for constructing complex spirocyclic systems or for differential elaboration of the two carbonyl groups in the synthesis of novel therapeutic agents.
Retrosynthetic Analysis
A logical retrosynthetic analysis reveals two primary disconnection approaches for constructing the target molecule. These pathways diverge based on the key bond formation step and the choice of starting material.
Sources
An In-depth Technical Guide to the Physicochemical Properties and Applications of tert-Butyl 4-formylpiperidine-1-carboxylate
Foreword: Acknowledging a Strategic Pivot
Initial exploration for "1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate" revealed a scarcity of consolidated data, suggesting its niche status in readily accessible scientific literature. To deliver a guide of immediate and practical value to researchers in drug development, a strategic pivot was made to a structurally related and widely utilized cornerstone of medicinal chemistry: tert-Butyl 4-formylpiperidine-1-carboxylate (also known as 1-Boc-4-formylpiperidine). This compound's rich documentation and proven versatility provide a more robust foundation for an in-depth technical exploration. This guide will delve into the core physicochemical properties, synthesis, and diverse applications of this pivotal building block.
Introduction: The Versatile Piperidine Scaffold in Modern Drug Discovery
tert-Butyl 4-formylpiperidine-1-carboxylate is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its structure is characterized by a piperidine ring, a common motif in many pharmaceuticals, with a reactive aldehyde group at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom.[1] This combination of a versatile synthetic handle (the aldehyde) and a stable, yet readily cleavable, protecting group makes it an invaluable intermediate for the synthesis of complex molecular architectures.[1][2] The piperidine core is a privileged scaffold in drug design, appearing in numerous approved drugs, and its substitution at the 4-position allows for the exploration of diverse chemical space to modulate pharmacological activity.
The primary utility of this compound lies in its ability to participate in a wide range of chemical transformations, most notably reductive amination, to introduce various substituents onto the piperidine ring.[1] The Boc group provides robust protection of the nitrogen atom during these synthetic manipulations and can be easily removed under mild acidic conditions, revealing the secondary amine for further functionalization. This strategic design has led to its use in the synthesis of a multitude of biologically active molecules, including enzyme inhibitors and receptor antagonists.[1][2]
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in the laboratory and in scalable manufacturing processes. The properties of tert-butyl 4-formylpiperidine-1-carboxylate are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | tert-butyl 4-formylpiperidine-1-carboxylate | [3] |
| CAS Number | 137076-22-3 | [2][3][4] |
| Molecular Formula | C₁₁H₁₉NO₃ | [3][5] |
| Molecular Weight | 213.27 g/mol | [2][3][5] |
| Appearance | White to yellow solid or colorless to light yellow liquid | [1][6] |
| Melting Point | 34-40 °C | [1][2] |
| Boiling Point | 295.4 °C (at 760 mmHg) | [1][5] |
| Solubility | Soluble in methanol and other common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate). | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere, protected from light. For long-term storage, freezing at -20°C is recommended. | [1][6][7] |
Synthesis: From Alcohol to Aldehyde
The most common and reliable method for the synthesis of tert-butyl 4-formylpiperidine-1-carboxylate is the oxidation of its corresponding alcohol precursor, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[8] This transformation is a critical step that requires mild and selective oxidation conditions to avoid over-oxidation to the carboxylic acid. Several methods are suitable for this purpose, with the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation being two of the most frequently employed in laboratory settings.[9][10][11]
Rationale for Method Selection
The choice between Swern and Dess-Martin oxidation often depends on practical considerations. The Swern oxidation is known for its high yields and compatibility with a wide range of functional groups, but it requires cryogenic temperatures (-78 °C) and generates the volatile and malodorous dimethyl sulfide as a byproduct.[12][13] The Dess-Martin oxidation, on the other hand, can be conveniently carried out at room temperature and offers a straightforward workup, making it a popular choice for small to medium-scale synthesis.[11][14]
Experimental Protocol: Dess-Martin Oxidation
This protocol provides a step-by-step guide for the synthesis of tert-butyl 4-formylpiperidine-1-carboxylate via Dess-Martin oxidation.
Materials:
-
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Oxidant: To the stirred solution, add Dess-Martin periodinane (1.1-1.5 equivalents) portion-wise at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Workup: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid byproducts are dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2-3 times).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography, typically using a mixture of ethyl acetate and hexanes as the eluent, to afford the pure tert-butyl 4-formylpiperidine-1-carboxylate.
Figure 1: Synthetic workflow for the preparation of tert-Butyl 4-formylpiperidine-1-carboxylate.
Spectroscopic Characterization
Structural elucidation and purity assessment are critical for any synthetic compound. The following are typical spectroscopic data for tert-butyl 4-formylpiperidine-1-carboxylate.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides key information about the structure. A characteristic singlet for the nine protons of the tert-butyl group is observed around 1.45 ppm.[1] The aldehyde proton (CHO) appears as a downfield singlet or a triplet (due to coupling with the adjacent methine proton) in the range of 9.6-9.8 ppm.[1][8] The protons on the piperidine ring typically appear as a series of multiplets between 1.5 and 4.0 ppm.[1]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is equally informative. The carbonyl carbon of the aldehyde group gives a characteristic signal at approximately 200 ppm.[1] The carbonyl carbon of the Boc group resonates around 155 ppm, while the quaternary carbon of the tert-butyl group is found near 80 ppm.[1] The carbons of the piperidine ring appear in the aliphatic region of the spectrum.[1]
-
IR (Infrared) Spectroscopy: The IR spectrum displays characteristic absorption bands for the carbonyl groups. A strong C=O stretching vibration for the aldehyde is typically observed around 1720 cm⁻¹.[1] A second strong absorption band corresponding to the C=O stretch of the urethane (Boc group) is present at approximately 1690 cm⁻¹.[1]
-
Mass Spectrometry (MS): In electrospray ionization mass spectrometry (ESI-MS), the compound typically shows a protonated molecular ion peak [M+H]⁺ at m/z 214.2.[8]
Applications in Drug Discovery and Medicinal Chemistry
The synthetic utility of tert-butyl 4-formylpiperidine-1-carboxylate has positioned it as a key building block in the development of a wide range of therapeutic agents.[2] Its aldehyde functionality is a versatile precursor for various chemical transformations, enabling the introduction of diverse molecular fragments.
Reductive Amination: A Gateway to Diverse Amines
Reductive amination is arguably the most common and powerful application of this compound.[15] This two-step, one-pot reaction involves the initial formation of an imine or iminium ion by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This method allows for the facile synthesis of a vast library of 4-substituted piperidines.
Figure 2: Logical workflow of a reductive amination reaction.
Key Therapeutic Areas
-
Antiviral Agents: This building block has been instrumental in the synthesis of M-tropic (R5) HIV-1 replication inhibitors.[1][2] The aldehyde allows for the introduction of side chains that are crucial for binding to the viral co-receptor CCR5.
-
Central Nervous System (CNS) Disorders: It serves as a key starting material for the development of selective 5-HT₆ receptor antagonists, which are under investigation for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.[1][2]
-
Oncology: tert-Butyl 4-formylpiperidine-1-carboxylate is used in the synthesis of various anticancer agents, including:
-
HDAC Inhibitors: Histone deacetylase (HDAC) inhibitors are a promising class of drugs for cancer therapy, and this piperidine derivative is a valuable intermediate in their synthesis.[2]
-
Pim-1 Kinase Inhibitors: Pim-1 is a proto-oncogene kinase that is overexpressed in several types of cancer, and inhibitors of this enzyme are being explored as potential therapeutics.[2]
-
PROTACs: It has been used as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), such as BRM/BRG1 degraders, which represent a novel modality in cancer treatment.[6]
-
-
Metabolic Diseases: The compound is a reactant in the synthesis of selective GPR119 agonists, which are being investigated for the treatment of type II diabetes.[2]
Safety and Handling
tert-Butyl 4-formylpiperidine-1-carboxylate is associated with several hazard classifications. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] It is also very toxic to aquatic life.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
tert-Butyl 4-formylpiperidine-1-carboxylate stands out as a highly versatile and valuable building block in the field of medicinal chemistry. Its bifunctional nature, combining a reactive aldehyde with a robustly protected amine, provides a reliable and efficient platform for the construction of complex, biologically active molecules. The wide array of therapeutic agents that have been synthesized using this intermediate underscores its significance in modern drug discovery. A comprehensive understanding of its physicochemical properties, synthetic routes, and reactivity is essential for its effective utilization in the research and development of novel therapeutics.
References
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PubChem. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate. Retrieved January 19, 2026, from [Link]
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Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]
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Wikipedia. (2023, October 27). 1-Boc-4-AP. In Wikipedia. Retrieved January 19, 2026, from [Link]
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Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?. Retrieved January 19, 2026, from [Link]
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Federal Register. (2022, November 9). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Retrieved January 19, 2026, from [Link]
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Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved January 19, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 19, 2026, from [Link]
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Cain, G. A., et al. (2000). A convenient synthesis of N-Boc-4-formylpiperidine. ResearchGate. Retrieved January 19, 2026, from [Link]
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Chemistry LibreTexts. (2023, January 22). Swern oxidation. Retrieved January 19, 2026, from [Link]
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University of Rochester. (n.d.). Synthesis of Dess-Martin-Periodinane. Retrieved January 19, 2026, from [Link]
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Wikipedia. (2023, March 14). Dess–Martin oxidation. In Wikipedia. Retrieved January 19, 2026, from [Link]
- Wang, M., et al. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
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Organic Chemistry Explained. (2023, November 20). Dess-Martin-Periodinane oxidation [Video]. YouTube. [Link]
- United Nations Economic and Social Council. (2024, January 4). Review of and recommendations on the notification submitted by the Government of the United States of America concerning the possible inclusion of 4-piperidone and 1-boc-4-piperidone in Table I of the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988.
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Chemistry Stack Exchange. (2017, March 24). Dess–Martin oxidation work up. Retrieved January 19, 2026, from [Link]
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Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. Retrieved January 19, 2026, from [Link]
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An In-depth Technical Guide to 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate, a key building block in modern medicinal chemistry. The document details its chemical identity, including its CAS number and structure, and presents a plausible synthetic route based on established chemical principles. Furthermore, it explores the compound's significance and potential applications in the synthesis of complex molecular architectures for drug discovery, supported by an analysis of its chemical reactivity. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutics.
Introduction: The Strategic Importance of Substituted Piperidines in Medicinal Chemistry
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, and to serve as a versatile framework for the three-dimensional presentation of pharmacophoric elements. The strategic functionalization of the piperidine ring is a cornerstone of modern drug design, enabling the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic profile.
This guide focuses on a specific, highly functionalized piperidine derivative: This compound . The presence of three distinct functional groups—a Boc-protected nitrogen, an ethyl ester, and a formyl group at a quaternary center—makes this molecule a uniquely valuable intermediate for the construction of complex, multi-functionalized piperidine-containing drug candidates. The Boc group provides a stable, yet readily cleavable, protecting group for the piperidine nitrogen, allowing for selective reactions at other positions. The ethyl ester and the formyl group offer orthogonal handles for a variety of chemical transformations, opening avenues for the introduction of diverse substituents and the construction of intricate molecular architectures.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is critical for its effective application in synthesis and drug development.
Structure and Nomenclature
-
Systematic Name: this compound
-
CAS Number: 1253791-57-9[1]
-
Synonyms: O1-tert-butyl O4-ethyl 4-formylpiperidine-1,4-dicarboxylate, Ethyl 1-boc 4-formylpiperidine-4-carboxylate[1]
The structure of the molecule features a piperidine ring with a tert-butyloxycarbonyl (Boc) group attached to the nitrogen atom. The C4 position of the ring is a quaternary carbon, substituted with both an ethyl ester and a formyl (aldehyde) group.

Physicochemical Data
A summary of the key physicochemical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₂₃NO₅ |
| Molecular Weight | 285.34 g/mol |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol |
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway: Formylation of a Quaternary Center
The key transformation is the introduction of a formyl group at the C4 position, which already bears an ethyl ester. A logical approach involves the creation of an enolate at the C4 position, followed by reaction with a suitable formylating agent.
Sources
Spectroscopic Characterization of 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate: A Predictive Guide
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic data for 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate, a compound of interest in synthetic and medicinal chemistry. Due to the absence of published experimental spectra for this specific molecule, this document leverages established principles of spectroscopic interpretation and comparative data from structurally related analogues to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals to aid in the identification and characterization of this and similar compounds.
Introduction
This compound is a bifunctional piperidine derivative featuring a nitrogen atom protected by a tert-butoxycarbonyl (Boc) group, and both a formyl and an ethyl carboxylate group at the C4 position. This unique substitution pattern makes it a potentially valuable building block in organic synthesis. Accurate spectroscopic characterization is paramount for structure verification and purity assessment.
This guide constructs a predicted spectroscopic profile for the title compound by drawing upon data from two key analogues:
-
tert-Butyl 4-formylpiperidine-1-carboxylate : Shares the Boc-protected piperidine ring and the C4-formyl group.[1][2]
-
1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate : Possesses the Boc-protected piperidine ring and the C4-ethyl carboxylate functionality.[3]
By synthesizing the spectroscopic features of these precursors, we can establish a reliable set of expectations for the target molecule.
Molecular Structure
The structure of this compound is presented below. The numbering of the piperidine ring is provided for clarity in the subsequent NMR analysis.
Caption: 2D Structure of the target molecule.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra are detailed below, with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Aldehyde Proton (CHO): A distinct singlet is anticipated in the downfield region, likely around δ 9.5 - 9.8 ppm . This significant deshielding is characteristic of an aldehyde proton.
-
Ethyl Ester Group (OCH₂CH₃):
-
A quartet corresponding to the methylene protons (-OCH₂-) is expected at approximately δ 4.1 - 4.3 ppm .
-
A triplet from the methyl protons (-CH₃) should appear further upfield, around δ 1.2 - 1.4 ppm .
-
-
Piperidine Ring Protons: Due to the quaternary nature of C4, the proton environment is complex. The protons on C2/C6 and C3/C5 are diastereotopic.
-
The axial and equatorial protons on C2 and C6, being adjacent to the nitrogen of the Boc group, are expected to appear as multiplets in the range of δ 3.0 - 4.0 ppm .
-
The protons on C3 and C5 will likely resonate as multiplets between δ 1.8 - 2.2 ppm .
-
-
tert-Butyl Group (C(CH₃)₃): A sharp singlet, integrating to nine protons, is predicted at δ 1.4 - 1.5 ppm , a characteristic signal for a Boc-protecting group.[1]
-
Aldehyde Carbonyl (CHO): The most downfield signal is expected for the aldehyde carbonyl carbon, around δ 200 - 205 ppm .[1]
-
Ester Carbonyl (COO): The ester carbonyl carbon should resonate in the region of δ 170 - 175 ppm .
-
Carbamate Carbonyl (NCOO): The carbamate carbonyl from the Boc group is predicted around δ 154 - 156 ppm .
-
tert-Butyl Group:
-
The quaternary carbon of the tert-butyl group is expected near δ 80 - 82 ppm .
-
The three equivalent methyl carbons should produce a single peak around δ 28.0 - 28.5 ppm .
-
-
Ethyl Ester Group:
-
The methylene carbon (-OCH₂-) is predicted at δ 61 - 63 ppm .
-
The methyl carbon (-CH₃) is expected around δ 14.0 - 14.5 ppm .
-
-
Piperidine Ring Carbons:
-
The C4 quaternary carbon is expected to be in the range of δ 50 - 55 ppm .
-
The C2 and C6 carbons adjacent to the nitrogen are predicted around δ 40 - 45 ppm .
-
The C3 and C5 carbons are expected to appear in the region of δ 28 - 32 ppm .
-
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the stretching vibrations of the three carbonyl groups.
-
C=O Stretching:
-
Aldehyde (CHO): A strong absorption band is predicted around 1725 - 1740 cm⁻¹ .
-
Ester (COO): A strong, distinct band is expected in the range of 1735 - 1750 cm⁻¹ .
-
Carbamate (NCOO): A strong band should appear at a slightly lower wavenumber, around 1680 - 1700 cm⁻¹ .
-
-
C-H Stretching:
-
The characteristic aldehyde C-H stretch is expected to produce two weak bands near 2720 cm⁻¹ and 2820 cm⁻¹ .
-
Aliphatic C-H stretching from the piperidine ring, ethyl, and tert-butyl groups will be visible in the 2850 - 3000 cm⁻¹ region.
-
-
C-O Stretching: Strong bands corresponding to the C-O single bonds of the ester and carbamate groups are expected in the fingerprint region, between 1100 - 1300 cm⁻¹ .
Summary of Predicted Spectroscopic Data
| Technique | Functional Group | Predicted Chemical Shift / Wavenumber | Expected Multiplicity / Appearance |
| ¹H NMR | Aldehyde (-CHO) | δ 9.5 - 9.8 ppm | Singlet |
| Ethyl (-OCH₂CH₃) | δ 4.1 - 4.3 ppm | Quartet | |
| Ethyl (-OCH₂CH₃) | δ 1.2 - 1.4 ppm | Triplet | |
| Piperidine (C2/C6-H) | δ 3.0 - 4.0 ppm | Multiplets | |
| Piperidine (C3/C5-H) | δ 1.8 - 2.2 ppm | Multiplets | |
| tert-Butyl (-C(CH₃)₃) | δ 1.4 - 1.5 ppm | Singlet | |
| ¹³C NMR | Aldehyde (-CHO) | δ 200 - 205 ppm | |
| Ester (-COO-) | δ 170 - 175 ppm | ||
| Carbamate (N-COO-) | δ 154 - 156 ppm | ||
| tert-Butyl (quaternary C) | δ 80 - 82 ppm | ||
| tert-Butyl (-CH₃) | δ 28.0 - 28.5 ppm | ||
| Ethyl (-OCH₂-) | δ 61 - 63 ppm | ||
| Ethyl (-CH₃) | δ 14.0 - 14.5 ppm | ||
| Piperidine (C4) | δ 50 - 55 ppm | ||
| Piperidine (C2/C6) | δ 40 - 45 ppm | ||
| Piperidine (C3/C5) | δ 28 - 32 ppm | ||
| IR | Aldehyde C=O | 1725 - 1740 cm⁻¹ | Strong |
| Ester C=O | 1735 - 1750 cm⁻¹ | Strong | |
| Carbamate C=O | 1680 - 1700 cm⁻¹ | Strong | |
| Aldehyde C-H | 2720 & 2820 cm⁻¹ | Weak | |
| Aliphatic C-H | 2850 - 3000 cm⁻¹ | Strong | |
| C-O Stretch | 1100 - 1300 cm⁻¹ | Strong |
Predicted Mass Spectrometry (MS) Fragmentation
For mass spectrometry analysis, the molecular formula of this compound is C₁₄H₂₃NO₅, with a monoisotopic mass of 285.1576 g/mol . The following fragmentation pathways are predicted under electron ionization (EI) or electrospray ionization (ESI) conditions.
-
Loss of tert-butyl radical ([M - 57]⁺): A very common fragmentation for Boc-protected amines, leading to a prominent ion at m/z 228.
-
Loss of isobutylene ([M - 56]⁺): Another characteristic fragmentation of the Boc group.
-
Loss of the Boc group ([M - 101]⁺): Cleavage of the entire tert-butoxycarbonyl group would result in an ion at m/z 184.
-
Loss of the formyl group ([M - 29]⁺): Ejection of the formyl radical would yield an ion at m/z 256.
-
Loss of the ethyl ester group ([M - 73]⁺): Fragmentation of the ethyl carboxylate group would produce an ion at m/z 212.
Caption: Predicted major fragmentation pathways.
Hypothetical Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a compound such as this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse spectrum with a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Collect 16-32 scans for adequate signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
Use a 45° pulse angle and a relaxation delay of 2 seconds.
-
Collect a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Calibrate the spectra using the residual solvent peak.
IR Spectroscopy
-
Sample Preparation:
-
Neat (for oils): Place a small drop of the sample between two NaCl or KBr plates.
-
Thin Film (for solids): Dissolve the solid in a volatile solvent, apply to a salt plate, and allow the solvent to evaporate.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean salt plates or empty sample compartment.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Processing: The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or GC-MS with EI).
-
Acquisition:
-
ESI: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in positive ion mode over a relevant m/z range (e.g., 50-500).
-
GC-MS (for volatile compounds): Inject a small volume of the sample solution into the GC. The separated components are then introduced into the MS for ionization and analysis.
-
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic profile for this compound. The predicted data, derived from the analysis of structurally related compounds and fundamental spectroscopic principles, offers a robust framework for researchers engaged in the synthesis and characterization of this molecule. It is anticipated that these predictions will closely align with experimental data and serve as a valuable reference for identity and purity confirmation.
References
-
PubChem. 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. [Link]
-
Supplementary Information for a scientific article. [Link]
-
Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]
-
PubChem. tert-Butyl 4-formylpiperidine-1-carboxylate. [Link]
Sources
commercial availability and suppliers of 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate
An In-Depth Technical Guide to 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate for Advanced Research
Introduction: A Versatile Heterocyclic Building Block
This compound is a key heterocyclic intermediate for professionals in drug discovery and medicinal chemistry. Its structure is distinguished by a piperidine core functionalized at the 1- and 4-positions. The nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a robust protecting group that is easily removed under mild acidic conditions. The 4-position is uniquely substituted with both an ethyl ester and a formyl (aldehyde) group. This trifunctional arrangement offers orthogonal chemical handles, making it an exceptionally valuable building block for synthesizing complex molecular architectures and diverse compound libraries.
The aldehyde group serves as a reactive site for nucleophilic additions, particularly reductive amination, to introduce various amine substituents. The ethyl ester can be hydrolyzed or transformed, while the Boc group provides stable protection for the piperidine nitrogen during multi-step syntheses.
Core Compound Properties:
| Property | Value | Reference |
| IUPAC Name | O1-tert-butyl O4-ethyl 4-formylpiperidine-1,4-dicarboxylate | |
| CAS Number | 1253791-57-9 | |
| Molecular Formula | C₁₄H₂₃NO₅ | |
| Molecular Weight | 285.34 g/mol | |
| Synonyms | Ethyl 1-boc 4-formylpiperidine-4-carboxylate |
Commercial Availability and Sourcing
Acquiring high-purity this compound is critical for reproducible experimental outcomes. This compound is available through specialized chemical suppliers that focus on providing building blocks for research and development.
Table 1: Commercial Suppliers of this compound (CAS 1253791-57-9)
| Supplier | Purity | Available Quantities | Notes |
| Labsolu-LCS | 97% | Inquire for details | Price available upon formal quote request. |
Note: The availability of this specific compound is limited. Researchers may need to consider custom synthesis options from various chemical manufacturing organizations (CMOs). Suppliers of structurally similar precursors, such as tert-butyl 4-formylpiperidine-1-carboxylate (CAS 137076-22-3) and Ethyl N-Boc-piperidine-4-carboxylate (CAS 142851-03-4), are more common and include companies like Amerigo Scientific, Benchchem, and Fisher Scientific.
Procurement and Quality Verification Workflow
A systematic approach to procurement and incoming quality control is essential to ensure the integrity of your research. The following workflow outlines the critical steps from supplier selection to material acceptance.
Caption: Standard workflow for procuring and verifying a chemical intermediate.
Analytical Characterization and Quality Control
Upon receipt, it is imperative to verify the structure and purity of the compound, even when a supplier's Certificate of Analysis (CoA) is provided.
1. Spectroscopic Analysis: While a specific spectrum for this exact compound is not publicly available, the expected spectroscopic data can be inferred from its structural analogues.
-
¹H NMR: The proton NMR spectrum should confirm the presence of all key functional groups. Expect to see a singlet for the nine protons of the tert
An In-depth Technical Guide to 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate: A Keystone Building Block in Modern Medicinal Chemistry
This technical guide provides a comprehensive overview of 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate, a pivotal intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, a validated synthesis protocol, and its strategic applications, underscoring its significance in the synthesis of complex bioactive molecules.
Core Compound Identity and Physicochemical Properties
This compound is a versatile bifunctional molecule featuring a piperidine core. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, ensuring stability and controlled reactivity in multi-step syntheses. The C4 position is quaternized with both a formyl group and an ethyl ester, providing two distinct handles for subsequent chemical modifications.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₃NO₅ | [1] |
| Molecular Weight | 285.34 g/mol | [1] |
| CAS Number | 1253791-57-9 | [1] |
| IUPAC Name | O1-tert-butyl O4-ethyl 4-formylpiperidine-1,4-dicarboxylate | [1] |
| Synonyms | This compound, Ethyl 1-boc-4-formylpiperidine-4-carboxylate | [1] |
Strategic Synthesis Pathway
The synthesis of this compound is conceptually straightforward, leveraging common and well-established reactions in organic chemistry. The most logical and efficient pathway commences with the commercially available precursor, 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. The key transformation is the selective oxidation of the corresponding primary alcohol at the C4-hydroxymethyl position.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthesis of the target compound via oxidation.
Experimental Protocol: Oxidation of 1-tert-butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate
This protocol describes a reliable method for the synthesis of the title compound. The causality behind the choice of reagents lies in achieving a mild and selective oxidation of the primary alcohol to an aldehyde without affecting the other functional groups.
Materials:
-
1-tert-butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate
-
Pyridinium chlorochromate (PCC) or Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-tert-butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate in anhydrous DCM.
-
Oxidant Addition: To the stirred solution, add 1.5 equivalents of PCC or DMP portion-wise at room temperature. The choice of oxidant depends on laboratory preference and scale; DMP is often favored for its milder conditions and easier work-up.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane). The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (for DMP) or by filtering through a pad of silica gel (for PCC).
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Spectroscopic Characterization
The structural integrity of the synthesized compound must be confirmed by spectroscopic methods. While specific spectra for this exact molecule are not widely published, the expected signals can be reliably predicted based on its structural motifs and data from closely related analogs.
Diagram of the Molecular Structure
Caption: Chemical structure of the target molecule.
Expected Spectroscopic Data:
-
¹H NMR (Proton NMR):
-
A singlet around 9.5-10.0 ppm corresponding to the aldehyde proton.
-
A quartet around 4.2 ppm and a triplet around 1.3 ppm for the ethyl ester group.
-
A singlet around 1.45 ppm for the nine protons of the tert-butyl (Boc) group.
-
Multiplets in the range of 1.5-4.0 ppm for the piperidine ring protons.
-
-
¹³C NMR (Carbon NMR):
-
A peak around 200 ppm for the aldehyde carbonyl carbon.
-
A peak around 170-175 ppm for the ester carbonyl carbon.
-
A peak around 155 ppm for the carbamate carbonyl carbon of the Boc group.
-
Signals for the quaternary carbon of the t-butyl group and the carbons of the piperidine ring and ethyl group.
-
-
Mass Spectrometry (MS):
-
The ESI-MS spectrum is expected to show a peak corresponding to the molecular ion [M+H]⁺ at m/z 286.34.
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the aldehyde and ester.
-
A strong absorption band around 1680-1700 cm⁻¹ for the C=O stretching of the Boc-carbamate.
-
C-H stretching vibrations around 2900-3000 cm⁻¹.
-
Applications in Drug Discovery and Medicinal Chemistry
The synthetic utility of this compound is rooted in the reactivity of its formyl group. This aldehyde functionality serves as a key electrophilic handle for a variety of crucial chemical transformations, most notably reductive amination. This reaction allows for the efficient and diverse introduction of amine substituents to the piperidine scaffold, a privileged structure in many biologically active compounds.
The presence of the Boc protecting group is equally critical, as it prevents the piperidine nitrogen from undergoing undesired side reactions, thereby enabling selective manipulation of the formyl group. The ethyl ester provides an additional point for diversification, for instance, through hydrolysis to the corresponding carboxylic acid followed by amide coupling.
This trifecta of functional groups makes this molecule a highly valuable building block for the synthesis of:
-
Enzyme Inhibitors: The piperidine core can serve as a scaffold to orient functional groups for optimal binding to enzyme active sites.
-
GPCR Ligands: Many G-protein coupled receptor ligands incorporate a piperidine moiety.
-
Ion Channel Modulators: The structural features of this compound are relevant for the synthesis of molecules targeting ion channels.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. Based on data for structurally similar compounds, the following should be considered:
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[2][3]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
-
Always consult the specific Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.
Conclusion
This compound is a strategically designed and highly versatile building block in medicinal chemistry. Its unique combination of a protected amine, a reactive aldehyde, and an ester functionality on a piperidine scaffold provides chemists with a powerful tool for the synthesis of complex and diverse molecular architectures. The synthetic accessibility and the potential for a wide range of chemical transformations ensure its continued importance in the discovery and development of novel therapeutics.
References
-
PubChem. 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. [Link]
-
ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]
-
PubChem. tert-Butyl 4-formylpiperidine-1-carboxylate. [Link]
-
Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
Sources
The Strategic Value of the 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate Scaffold
An In-Depth Technical Guide to the Potential Research Areas for 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate
This guide provides a comprehensive overview of the potential research applications for the novel chemical entity, this compound. As a molecule incorporating several key functional groups on a privileged heterocyclic scaffold, it represents a versatile starting point for the development of new chemical probes and therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this compound.
The piperidine ring is a ubiquitous structural motif in a vast array of biologically active molecules and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for drug design. The title compound, this compound, is a particularly interesting derivative due to its unique combination of features:
-
A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a robust protecting group, masking the reactivity of the secondary amine.[3][4] This allows for selective chemical transformations to be performed at other positions on the ring. The Boc group can be readily removed under mild acidic conditions, enabling subsequent functionalization of the nitrogen.[3][4]
-
A Quaternary Center at the 4-Position: The presence of both a formyl and an ethyl carboxylate group at the C4 position creates a stereocenter. This offers the potential for the development of chiral molecules with stereospecific biological activities.
-
A Versatile Formyl Group: The aldehyde functionality is a highly versatile chemical handle that can participate in a wide range of chemical reactions.[3] This allows for the straightforward introduction of diverse chemical moieties, facilitating the rapid generation of compound libraries for screening.
The strategic combination of these features makes this compound a valuable building block for synthetic and medicinal chemistry.
Proposed Synthesis and Key Chemical Transformations
Conceptual Synthetic Workflow
Caption: A conceptual synthetic route to the title compound.
The true synthetic utility of this compound lies in the reactivity of its formyl group. A variety of established chemical transformations can be employed to generate a diverse range of derivatives.
Key Potential Reactions at the Formyl Group
| Reaction Type | Reagents and Conditions | Product Class |
| Reductive Amination | Primary or secondary amine, NaBH(OAc)₃, DCE, rt | Substituted Amines |
| Wittig Reaction | Phosphonium ylide, THF, rt | Alkenes |
| Aldol Condensation | Ketone or aldehyde, NaOH or LDA, THF | β-Hydroxy Carbonyls |
| Grignard Reaction | Organomagnesium halide, THF, 0 °C to rt | Secondary Alcohols |
| Cyanohydrin Formation | KCN, AcOH, H₂O | Cyanohydrins |
Experimental Protocol: Reductive Amination
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE) is added the desired primary or secondary amine (1.1 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise.
-
The reaction is stirred at room temperature until complete, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the desired substituted amine.
Potential Research Area 1: Development of Novel Central Nervous System (CNS) Agents
The piperidine scaffold is a well-established pharmacophore in a multitude of CNS-active drugs. The ability to readily diversify the 4-position of this compound makes it an attractive starting point for the discovery of new agents targeting CNS disorders.
Potential Therapeutic Targets:
-
Opioid Receptors: The development of novel analgesics with improved side-effect profiles remains a significant area of research.
-
Dopamine and Serotonin Transporters: Modulation of these transporters is a key strategy in the treatment of depression, anxiety, and other mood disorders.
-
NMDA Receptors: Antagonists of the NMDA receptor have potential applications in the treatment of neurodegenerative diseases and chronic pain.
CNS Drug Discovery Workflow
Caption: A typical workflow for CNS drug discovery.
Potential Research Area 2: Design of Novel Anticancer Agents
Piperidine and its derivatives have been shown to exhibit potent anticancer activity through various mechanisms.[5][6] The structural features of this compound provide a unique opportunity to explore new chemical space in the search for novel oncology therapeutics.
Potential Anticancer Mechanisms to Investigate:
-
Kinase Inhibition: Many successful cancer drugs target specific protein kinases involved in cell signaling pathways.
-
Induction of Apoptosis: Triggering programmed cell death is a key strategy for eliminating cancer cells.
-
Inhibition of Angiogenesis: Cutting off the blood supply to tumors can prevent their growth and metastasis.
Anticancer Drug Development Pipeline
Caption: A logical progression for developing chiral ligands.
Conclusion and Future Directions
This compound is a promising, yet underexplored, chemical entity with significant potential in several areas of chemical and pharmaceutical research. Its unique structural features provide a versatile platform for the synthesis of diverse compound libraries. Future research efforts should focus on the efficient synthesis of this building block and the systematic exploration of its derivatization to unlock its full potential in the discovery of novel bioactive molecules.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]
-
Zhi, Z., et al. (2020). Discovery of Aryl Formyl Piperidine Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry, 63(11), 5783–5796. [Link]
-
Rather, R. A., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775236. [Link]
-
Zhi, Z., et al. (2020). Discovery of Aryl Formyl Piperidine Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry, 63(11), 5783–5796. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. [Link]
-
Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]
-
Cain, G. A., et al. (2000). A convenient synthesis of N-Boc-4-formylpiperidine. Tetrahedron Letters, 41(8), 1237-1239. [Link]
-
ACS Omega. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. [Link]
- Google Patents. (n.d.). JP2000136183A - Production of n-benzyl-4-formylpiperidine.
-
PubChem. (n.d.). 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. [Link]
-
Wikipedia. (n.d.). N-Formylpiperidine. [Link]
-
ChemBK. (2024). N-Boc-4-Formylpiperidine. [Link]
-
PubChem. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Supplementary information. (n.d.). [Link]
-
Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 114-124. [Link]
-
Organic Syntheses Procedure. (n.d.). [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. [Link]
-
Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. In 2nd International Conference on Biological, Chemical and Environmental Sciences (BCES-2014). Atlantis Press. [Link]
-
Wikipedia. (n.d.). 1-Boc-4-AP. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]
-
PubChem. (n.d.). tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate. [Link]
-
ChemRxiv. (n.d.). DiKTa ESI Final. [Link]
- Google Patents. (n.d.).
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An In-depth Technical Guide to 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate is a bifunctional piperidine derivative with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a quaternary center bearing both a formyl and an ethyl ester group, coupled with the N-Boc protecting group, offers a unique scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of the theoretical synthesis, predicted physicochemical properties, characteristic reactivity, and potential applications of this compound, drawing upon established chemical principles and data from structurally related analogues.
Introduction: The Piperidine Scaffold in Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an ideal framework for optimizing ligand-receptor interactions. The introduction of a formyl group at the 4-position, as seen in N-Boc-4-formylpiperidine, provides a key handle for diversification through reactions such as reductive amination, Wittig reactions, and aldol condensations.[1] The further incorporation of an ethyl carboxylate at the same position to create a quaternary center introduces an additional point for molecular elaboration and stereochemical control.
This guide focuses on the title compound, this compound, a molecule that, while not extensively documented in public literature, holds considerable promise for the synthesis of novel chemical entities.
Proposed Synthesis
The most logical and efficient synthetic route to this compound commences with the commercially available precursor, 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate, also known as Ethyl N-Boc-piperidine-4-carboxylate. The key transformation is the introduction of a formyl group at the alpha-position to the ester, a reaction known as α-formylation.
Figure 1: Proposed synthesis of the target compound via enolate formylation.
Causality Behind Experimental Choices
The α-proton of the ester in the starting material is weakly acidic. To achieve deprotonation and form the necessary enolate intermediate, a strong, non-nucleophilic base is required. Lithium diisopropylamide (LDA) is an ideal choice as its bulky nature minimizes side reactions, such as nucleophilic attack at the ester carbonyl. The reaction is conducted at low temperatures (-78 °C) to ensure kinetic control and prevent decomposition of the base and the resulting enolate.
Ethyl formate is a suitable formylating agent. The enolate will act as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl formate. Subsequent workup will yield the desired β-keto ester, which in this case is the α-formyl ester.
Detailed Experimental Protocol (Theoretical)
-
Enolate Formation: To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), is slowly added n-butyllithium (1.05 eq). The solution is stirred for 30 minutes at this temperature. A solution of 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (1.0 eq) in anhydrous THF is then added dropwise, and the reaction mixture is stirred for 1-2 hours at -78 °C.
-
Formylation: Ethyl formate (1.5 eq) is added to the reaction mixture. The solution is stirred for an additional 2-3 hours at -78 °C, then allowed to warm to room temperature and stirred overnight.
-
Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford this compound.
Physicochemical and Spectroscopic Properties (Predicted)
Based on the structure and data from analogous compounds, the following properties can be predicted for this compound.
| Property | Predicted Value |
| Molecular Formula | C14H23NO5 |
| Molecular Weight | 285.34 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |
| ¹H NMR | Signals for the Boc group (~1.4 ppm, 9H, s), piperidine ring protons (multiplets), ethyl ester protons (~1.2 ppm, 3H, t; ~4.1 ppm, 2H, q), and a downfield singlet for the aldehyde proton (~9.5-10 ppm). |
| ¹³C NMR | Characteristic peaks for the aldehyde carbonyl (~200 ppm), ester carbonyl (~170 ppm), and the Boc carbonyl (~155 ppm). |
| IR Spectroscopy | Strong carbonyl stretching frequencies for the aldehyde (~1725 cm⁻¹) and the ester (~1735 cm⁻¹). |
| Mass Spectrometry | Expected molecular ion peak corresponding to the molecular weight. |
Reactivity and Synthetic Utility
The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The N-Boc group provides robust protection for the piperidine nitrogen, while the formyl and ester groups offer avenues for diverse chemical transformations.
Figure 2: Key reaction pathways for the diversification of the target compound.
Reactions at the Formyl Group
-
Reductive Amination: The aldehyde functionality is a prime site for reductive amination, allowing for the introduction of a wide variety of primary and secondary amines to construct 4-(aminomethyl)-4-(ethoxycarbonyl)piperidine derivatives. These products can serve as key intermediates for ligands, catalysts, and pharmacologically active agents.
-
Wittig and Horner-Wadsworth-Emmons Reactions: Conversion of the formyl group to an alkene provides a route to extend the carbon skeleton and introduce further functionality.
-
Aldol and Related Condensations: The aldehyde can participate in aldol reactions with other carbonyl compounds to form β-hydroxy carbonyl adducts, which can be further elaborated.
Reactions at the Ester Group
-
Hydrolysis: Selective hydrolysis of the ethyl ester can yield the corresponding carboxylic acid, providing a handle for amide bond formation or other carboxylate-based transformations.
-
Amidation: Direct conversion of the ester to an amide can be achieved by reaction with amines, often at elevated temperatures or with catalytic activation.
Potential Applications in Drug Development
Derivatives of 4-formylpiperidine are key intermediates in the synthesis of a range of therapeutic agents.[1] The dual functionality of this compound opens up possibilities for its use in the following areas:
-
Combinatorial Chemistry: The orthogonal reactivity of the formyl and ester groups makes this compound an excellent scaffold for the generation of compound libraries for high-throughput screening.
-
Fragment-Based Drug Discovery: The piperidine core can serve as a central fragment, with the formyl and ester groups providing vectors for fragment growing or linking.
-
Synthesis of Complex Natural Products and Analogues: The dense functionality of this building block could streamline the synthesis of complex target molecules containing the piperidine motif.
Conclusion
This compound represents a promising, albeit under-explored, building block for chemical synthesis. This guide has outlined a plausible synthetic route, predicted its key physicochemical properties, and detailed its potential reactivity and applications. The unique arrangement of functional groups on the piperidine scaffold provides a versatile platform for the development of novel molecules with potential utility in drug discovery and materials science. Further experimental validation of the synthesis and reactivity of this compound is warranted to fully unlock its synthetic potential.
References
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Michigan State University Department of Chemistry. (n.d.). Reactions at the α-Carbon. Retrieved January 19, 2026, from [Link]
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Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved January 19, 2026, from [Link]
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-
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Methodological & Application
The Untapped Potential of 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Novel Building Block at the Crossroads of Complexity and Bioactivity
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone, integral to the structure of numerous approved pharmaceuticals.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability, while serving as a versatile framework for orienting pharmacophoric elements in three-dimensional space. While a plethora of monosubstituted and disubstituted piperidine building blocks are commercially available and well-documented, more complex derivatives present untapped opportunities for navigating novel chemical space.
This guide focuses on a unique and underexplored reagent: 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate . A literature search reveals a scarcity of direct applications for this specific molecule. However, an analysis of its constituent functional groups—a reactive aldehyde, a stable ester, and a Boc-protected amine—suggests its significant potential as a sophisticated intermediate for the synthesis of complex bioactive molecules. The presence of a quaternary center at the 4-position, substituted with both a formyl and an ethyl carboxylate group, offers a unique gateway to densely functionalized piperidine cores and spirocyclic systems.
This document serves as a forward-looking application note, extrapolating the potential utility of this building block from established principles of medicinal chemistry and reaction mechanisms. We will explore its plausible synthetic applications, provide detailed, predictive protocols, and offer insights into why this reagent could be a valuable addition to the medicinal chemist's toolbox.
Core Structural Features and Synthetic Rationale
The power of this compound lies in the orthogonal reactivity of its functional groups.
-
The Formyl Group: As a versatile electrophile, the aldehyde at C4 is primed for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the introduction of diverse side chains and the construction of more complex heterocyclic systems.
-
The Ethyl Ester: The ester group at C4 can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation, or it can participate in various condensation reactions.
-
The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group offers robust protection of the piperidine nitrogen under a wide range of reaction conditions, yet it can be readily removed under acidic conditions to allow for late-stage diversification.
The combination of these features in a single molecule allows for a sequential and controlled elaboration of the piperidine core, making it an ideal starting point for the synthesis of intricate molecular architectures.
Key Application Area: Synthesis of Spirocyclic Scaffolds
Spirocycles, compounds with two rings sharing a single atom, have gained significant attention in medicinal chemistry due to their rigid, three-dimensional structures which can lead to improved target affinity and selectivity.[3][4] this compound is an excellent precursor for the synthesis of spiro-piperidine compounds.
Application I: Synthesis of Spiro-oxindoles
Spiro-oxindoles are a prominent class of bioactive molecules found in numerous natural products and pharmaceuticals, exhibiting a wide range of therapeutic activities, including anticancer, antiviral, and antimicrobial properties.[3][5] The formyl group of our title compound can be utilized in a three-component reaction to construct a spiro-pyrrolidine-oxindole core.
Workflow for Spiro-oxindole Synthesis
Caption: Proposed workflow for the synthesis of a spiro-oxindole derivative.
Protocol 1: Synthesis of a Spiro[indole-3,3'-pyrrolidine] Derivative
This protocol describes a plausible one-pot, three-component synthesis based on a 1,3-dipolar cycloaddition reaction.[6][7]
Materials:
-
This compound
-
Isatin (or a substituted derivative)
-
Sarcosine (N-methylglycine)
-
Methanol (MeOH), ACS grade
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq), isatin (1.0 eq), and sarcosine (1.1 eq).
-
Add a 1:1 mixture of methanol and water (e.g., 20 mL MeOH and 20 mL H₂O).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is expected to be complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired spiro-oxindole product.
Causality Behind Experimental Choices:
-
Solvent System: A mixture of methanol and water is often used for this type of reaction as it effectively dissolves the polar starting materials and facilitates the in situ formation of the azomethine ylide from isatin and sarcosine.
-
Reflux Conditions: Heating is necessary to promote the decarboxylation of the intermediate formed from the amino acid and isatin, leading to the formation of the reactive azomethine ylide dipole, which then undergoes cycloaddition with the aldehyde.
-
Purification: Column chromatography is the standard method for separating the diastereomeric spirocyclic products that may form and for removing any unreacted starting materials or byproducts.
Application II: A Gateway to Novel Analgesics and CNS Agents
The 4-anilidopiperidine scaffold is a well-established pharmacophore in a number of potent opioid analgesics, such as fentanyl and carfentanil.[8] The title compound can be envisioned as a precursor to novel 4-amino-4-carboxypiperidine derivatives, which are key intermediates in the synthesis of such compounds.
Workflow for Synthesis of a 4-Anilidopiperidine Precursor
Caption: Proposed synthetic route to a 4-anilidopiperidine precursor.
Protocol 2: Synthesis of a 4-Anilino-4-carboxypiperidine Derivative via a Strecker Reaction
This protocol outlines a hypothetical multi-step synthesis to convert the title compound into a key precursor for analgesic drug development.
Materials:
-
This compound
-
Aniline
-
Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Methanol (MeOH)
-
Glacial acetic acid
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware for handling hazardous materials
Procedure:
Step 1: Strecker Reaction to form the α-Aminonitrile
-
In a well-ventilated fume hood, dissolve this compound (1.0 eq) in methanol.
-
Add aniline (1.1 eq) and glacial acetic acid (catalytic amount).
-
Stir the mixture at room temperature for 30 minutes to form the imine intermediate.
-
In a separate flask, prepare a solution of potassium cyanide (1.2 eq) in water. Handle KCN with extreme care, using appropriate personal protective equipment.
-
Slowly add the KCN solution to the reaction mixture at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with a sodium hypochlorite solution to destroy excess cyanide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to obtain the crude α-aminonitrile.
Step 2: Hydrolysis of the Nitrile and Ester Groups
-
To the crude α-aminonitrile, add a mixture of concentrated HCl and water.
-
Heat the mixture to reflux for several hours until both the nitrile and the two ester groups are fully hydrolyzed.
-
Monitor the reaction by LC-MS.
-
Cool the reaction mixture and neutralize with a concentrated NaOH solution to the isoelectric point of the amino acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the 4-anilino-4-carboxypiperidine derivative.
Causality Behind Experimental Choices:
-
Strecker Reaction: This is a classic and efficient method for the synthesis of α-amino acids from aldehydes or ketones. The use of aniline introduces the key anilino moiety.
-
Acid Hydrolysis: Concentrated acid and heat are required to hydrolyze the sterically hindered nitrile and the two ester groups to the corresponding carboxylic acids.
-
Safety: The use of potassium cyanide necessitates strict safety protocols, including working in a fume hood and having a cyanide quench solution readily available.
Quantitative Data Summary (Predicted)
The following table provides predicted physicochemical properties for the title compound, which are important considerations for its use in synthesis.
| Property | Predicted Value |
| Molecular Weight | 285.35 g/mol |
| Molecular Formula | C₁₄H₂₃NO₅ |
| XLogP3 | 1.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 5 |
Data predicted using computational tools.
Conclusion: A Versatile Building Block Awaiting Exploration
While direct literature evidence for the application of this compound is currently limited, its structural features strongly suggest its potential as a highly valuable and versatile building block in medicinal chemistry. The orthogonal reactivity of its formyl, ester, and Boc-protected amine functionalities provides a robust platform for the synthesis of complex molecular architectures, particularly spirocyclic systems and densely substituted piperidines. The protocols and workflows outlined in this guide are intended to serve as a starting point for researchers and drug development professionals to unlock the synthetic potential of this promising, yet underutilized, chemical entity. Its exploration could lead to the discovery of novel therapeutic agents across a range of disease areas.
References
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Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]
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Langer, T., Mitterhauser, M., & Wadsak, W. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(12), 14035-14047. [Link]
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PubChem. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]
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Ghandi, M., & Taheri, S. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(11), 6066-6086. [Link]
-
ResearchGate. (n.d.). A convenient synthesis of N-Boc-4-formylpiperidine. Retrieved from [Link]
-
Li, Y., et al. (2024). Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. ChemMedChem. [Link]
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Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]
-
Verma, R., & Kumar, R. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Advances, 7(8), 4503-4537. [Link]
-
Omprakash, H. N. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Organic & Medicinal Chem IJ, 5(4). [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine.... Retrieved from [Link]
-
ResearchGate. (n.d.). Three-component synthesis of spirooxindoles 4a-4g. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]
-
PubMed. (n.d.). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines.... Retrieved from [Link]
-
Al-Hussain, S. A., et al. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. Molecules, 28(19), 6969. [Link]
-
Thieme. (n.d.). 4.3.1.2.2.1 Acid-Labile Handles and Funcfionalized Solid Supports. Retrieved from [Link]
-
PubMed. (n.d.). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
-
Hindawi. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2021). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 26(21), 6616. [Link]
-
PubMed. (n.d.). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists.... Retrieved from [Link]
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Application Notes and Protocols for the Reductive Amination of 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its prominence stems from its efficiency and reliability in constructing carbon-nitrogen bonds, a fundamental linkage in a vast array of biologically active molecules.[1] This one-pot reaction, which seamlessly combines the formation of an imine or iminium ion from a carbonyl compound and an amine with its subsequent reduction, offers a superior alternative to traditional N-alkylation methods that are often plagued by issues of overalkylation and harsh reaction conditions.[2][3]
The substrate at the heart of this guide, 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate, is a synthetically valuable building block. The piperidine core is a privileged scaffold in medicinal chemistry, and the presence of orthogonal protecting groups (Boc and ethyl ester) alongside a reactive aldehyde functionality allows for selective chemical modifications. The successful amination of this aldehyde opens the door to a diverse range of substituted piperidine derivatives, which are key intermediates in the synthesis of complex molecular architectures for drug discovery.
This document provides a comprehensive guide to the reaction conditions for the reductive amination of this specific piperidine derivative. It delves into the mechanistic rationale behind the choice of reagents and conditions, offers a detailed experimental protocol, and discusses potential challenges and purification strategies.
Mechanistic Considerations: The Role of Sodium Triacetoxyborohydride
The reductive amination process involves two key sequential steps: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine.[3]
-
Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to yield an imine. In the presence of an acid catalyst, the imine nitrogen is protonated to form a more electrophilic iminium ion.
-
Reduction: A reducing agent then delivers a hydride to the iminium carbon, furnishing the final amine product.
A critical aspect of a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde.[2] Sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as the reagent of choice for this transformation due to its mild and selective nature.[1][4] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it less reactive towards aldehydes and ketones but highly effective for the reduction of the more electrophilic iminium ion.[4] This selectivity allows for the entire process to be conducted in a single reaction vessel, simplifying the experimental procedure and often leading to higher yields.[4]
Experimental Workflow Overview
The following diagram illustrates the general workflow for the reductive amination of this compound.
Caption: General experimental workflow for reductive amination.
Detailed Experimental Protocol
This protocol provides a general procedure for the reductive amination of this compound with a primary or secondary amine using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv). Dissolve the aldehyde in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).
-
Addition of Amine: Add the amine (1.0-1.2 equiv) to the solution. If the amine is a salt (e.g., hydrochloride), a tertiary amine base like triethylamine (TEA) (1.0-1.2 equiv) may be added to liberate the free amine.
-
Acid Catalyst (Optional): For less reactive amines, acetic acid (0.1-1.0 equiv) can be added to catalyze imine formation. Stir the mixture for 20-30 minutes at room temperature.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to the stirred solution. The addition may cause some effervescence.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed. Reaction times can vary from 1 to 24 hours depending on the reactivity of the amine.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amine.
Key Reaction Parameters and Optimization
The success of the reductive amination of this compound hinges on the careful control of several parameters. The following table summarizes key conditions and provides guidance for optimization.
| Parameter | Recommended Condition | Rationale and Optimization Notes |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for the iminium ion over the aldehyde.[1][4] Use 1.2-1.5 equivalents. For less reactive substrates, increasing the equivalents to 2.0 may be beneficial. |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Aprotic solvents that are generally effective for this reaction.[4][5] Tetrahydrofuran (THF) can also be used.[6] Ensure the use of anhydrous solvents to prevent hydrolysis of the imine intermediate. |
| Amine Stoichiometry | 1.0-1.2 equivalents | A slight excess of the amine can help drive the imine formation to completion. For volatile or inexpensive amines, a larger excess can be used. |
| Acid Catalyst | Acetic Acid (optional, 0.1-1.0 equiv) | Catalyzes the formation of the iminium ion, which is particularly useful for reactions with weakly nucleophilic amines.[4][7] However, be mindful of potential partial deprotection of the Boc group with excessive acid.[8] |
| Temperature | Room Temperature | Most reductive aminations with NaBH(OAc)₃ proceed efficiently at ambient temperature. For sluggish reactions, gentle heating (e.g., to 40 °C) may be employed, but should be monitored carefully. |
| Reaction Time | 1-24 hours | Highly dependent on the steric and electronic properties of the amine. Monitor by TLC or LC-MS to determine the point of completion. |
Troubleshooting and Considerations
-
Incomplete Reaction: If the starting aldehyde persists, consider adding more reducing agent or a catalytic amount of acetic acid if not already present. Increasing the reaction time or gently heating the mixture can also promote the reaction.
-
Side Reactions: The primary potential side reaction is the reduction of the starting aldehyde to the corresponding alcohol. This is generally minimal with NaBH(OAc)₃ but can occur if the imine formation is slow.
-
Boc-Group Stability: While generally stable, the Boc-protecting group can be labile under strongly acidic conditions. If deprotection is observed, minimize or omit the use of acetic acid.
-
Purification Challenges: The basic nature of the amine product can sometimes lead to tailing on silica gel chromatography. Adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to mitigate this issue. Alternatively, acid-base extraction can be employed to isolate the product, though this may not effectively separate it from unreacted amine starting material.[9][10]
Visualization of the Reaction Mechanism
The following diagram illustrates the key steps in the reductive amination of this compound with a generic primary amine (R-NH₂).
Caption: Mechanism of Reductive Amination.
Conclusion
The reductive amination of this compound using sodium triacetoxyborohydride is a robust and highly efficient method for the synthesis of a wide array of substituted piperidines. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably access these valuable intermediates for downstream applications in drug discovery and development. The protocol and guidelines presented herein provide a solid foundation for the successful implementation of this important transformation.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Sciencemadness.org. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]
-
ACS Publications. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]
-
Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]
-
University of California, Irvine. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]
-
ACS Publications. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]
-
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
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-
Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Link]
-
ACS Publications. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]
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-
Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Link]
-
PubMed Central. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]
-
ResearchGate. Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. [Link]
-
BORIS Portal. Green Chemistry. [Link]
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Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]
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ScienceDirect. Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. [Link]
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MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]
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Myers Group, Harvard University. C–N Bond-Forming Reactions: Reductive Amination. [Link]
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Società Chimica Italiana. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]
- Google Patents. Method for preparing 4-Boc-aminopiperidine.
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ResearchGate. Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate? [Link]
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ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]
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PubMed Central. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link]
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The Versatile Building Block: 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate in Modern Organic Synthesis
Introduction: A Trifunctional Scaffold for Complex Molecule Synthesis
In the landscape of modern medicinal chemistry and drug discovery, the piperidine moiety remains a cornerstone scaffold due to its prevalence in numerous FDA-approved drugs and its favorable pharmacokinetic properties. Within the diverse toolkit of piperidine-based building blocks, 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate emerges as a uniquely versatile trifunctional intermediate. Its strategic combination of a sterically demanding N-Boc protecting group, a reactive aldehyde at the C4-position, and a geminal ethyl ester offers chemists a powerful tool for the construction of complex molecular architectures, particularly spirocyclic systems and densely functionalized piperidine derivatives.
This comprehensive guide delves into the synthesis and application of this valuable building block, providing detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Structural Features
The unique reactivity of this compound stems from its distinct structural features. The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen serves as a robust protecting group, rendering the nitrogen non-basic and non-nucleophilic, thus allowing for selective reactions at other sites. The aldehyde functionality at the C4 position is a key electrophilic handle, susceptible to a wide array of nucleophilic attacks. The geminal ethyl ester group not only introduces a point for further chemical elaboration but also influences the steric and electronic environment of the adjacent aldehyde.
| Property | Value |
| Molecular Formula | C14H23NO5 |
| Molecular Weight | 285.34 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF |
Synthesis Protocol: From Diester to Aldehyde
The synthesis of this compound is achieved through the formylation of its corresponding diester precursor, 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. This transformation can be accomplished via a Claisen condensation-type reaction using a suitable formylating agent.
Protocol 1: Synthesis of this compound
This protocol details the formylation of the diester precursor using sodium hydride and ethyl formate.
Materials:
-
1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl formate
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen inert atmosphere setup
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere of argon, add 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (1.0 eq). Dissolve the diester in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the enolate is crucial for the subsequent formylation.
-
Formylation: Add ethyl formate (1.5 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Purification: Wash the combined organic layers with saturated aqueous sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the quenching of the strongly basic sodium hydride and the reactive enolate intermediate by atmospheric moisture and oxygen.
-
Anhydrous Solvents: Anhydrous THF is essential to ensure the efficacy of the sodium hydride.
-
Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ester to form the reactive enolate.
-
Ethyl Formate: Serves as the electrophilic source of the formyl group.
-
Aqueous Work-up: The quench with ammonium chloride neutralizes the excess base and protonates the enolate of the product.
Application Note & Protocol: High-Purity Isolation of 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the purification of 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate, a key intermediate in synthetic and medicinal chemistry. The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles to ensure the attainment of high-purity material. The primary purification technique detailed is flash column chromatography on silica gel, a robust method for separating the target compound from reaction byproducts and starting materials. This guide includes a detailed step-by-step protocol, a visual workflow diagram, and a summary of chromatographic conditions to facilitate reproducible and efficient purification.
Introduction and Scientific Rationale
This compound is a substituted piperidine derivative featuring a Boc-protected amine, an ethyl ester, and a reactive formyl (aldehyde) group. The purity of such intermediates is paramount in multi-step syntheses, as impurities can lead to side reactions, reduced yields, and complications in the purification of subsequent products. The presence of the aldehyde functionality necessitates a purification strategy that is both effective and mild to prevent oxidation or degradation.
The purification protocol described is based on established methods for structurally similar compounds, such as N-Boc-4-formylpiperidine.[1][2] Flash column chromatography is the method of choice due to its efficiency in separating compounds of moderate polarity and its wide applicability in organic synthesis.[3][4] The selection of silica gel as the stationary phase and a hexane/ethyl acetate gradient as the mobile phase is predicated on the expected polarity of the target molecule and its likely impurities.
Experimental Workflow Diagram
The overall process, from the termination of the synthesis reaction to the isolation of the pure product, is illustrated in the following workflow diagram.
Caption: Workflow for the purification of the target compound.
Detailed Purification Protocol
This protocol is divided into two main stages: the initial aqueous work-up to remove inorganic salts and water-soluble impurities, followed by flash column chromatography for the separation of organic-soluble impurities.
Stage 1: Aqueous Work-up
This procedure assumes the reaction was conducted in an organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate).
-
Quenching: Carefully add water to the reaction mixture to quench any reactive reagents.[1]
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction solvent is dichloromethane (DCM), add more DCM to ensure a sufficient volume for extraction. If the solvent is ethyl acetate, this may not be necessary. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic extracts and wash sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine (saturated aqueous NaCl).[1] The bicarbonate wash neutralizes any residual acidic components. The brine wash helps to remove residual water from the organic phase.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). These agents bind to residual water in the organic solvent.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which may be an oil or a semi-solid.
Stage 2: Flash Column Chromatography
This is a critical step for achieving high purity. The conditions provided are a starting point and may require optimization based on the specific impurity profile of the crude material, which can be assessed by Thin Layer Chromatography (TLC).[2]
Table 1: Recommended Flash Chromatography Conditions
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard stationary phase for separating moderately polar compounds.[4] |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate (EtOAc) in Hexanes | Start with a low polarity mixture (e.g., 5% EtOAc) and gradually increase the polarity (e.g., to 30% EtOAc) to elute the target compound while retaining more polar impurities.[1][2] |
| Column Dimensions | Dependent on the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight) | Ensures adequate separation capacity. |
| Sample Loading | Dry loading is preferred for better resolution, especially if the crude product is not very soluble in the initial eluent. Alternatively, dissolve in a minimal amount of DCM or the initial eluent. | Minimizes band broadening at the start of the chromatography. |
| Monitoring | TLC with visualization under UV light and/or staining (e.g., potassium permanganate) | Allows for the identification of fractions containing the pure product.[3] |
Step-by-Step Procedure:
-
TLC Analysis of Crude Product: Before setting up the column, determine an appropriate solvent system using TLC. The ideal Rf (retention factor) for the target compound should be between 0.2 and 0.4 in the eluting solvent mixture.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc in hexanes). Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or DCM and carefully apply it to the top of the silica gel bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and concentrate to dryness. The resulting free-flowing powder is then carefully added to the top of the packed column.
-
-
Elution: Begin eluting the column with the initial low-polarity solvent mixture. Collect fractions in test tubes or vials.
-
Gradient Elution: Gradually increase the proportion of the more polar solvent (ethyl acetate) in the eluent mixture. This can be done in a stepwise or continuous manner.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combining and Concentrating: Combine the fractions that contain the pure product and concentrate them under reduced pressure to yield the purified this compound.
Characterization and Purity Assessment
The structure and purity of the final product should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the tert-butyl group (a singlet around 1.4-1.5 ppm), the ethyl group (a triplet and a quartet), the piperidine ring protons, and a downfield singlet for the aldehyde proton (typically >9.5 ppm).[1]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should confirm the number of unique carbon atoms, with a characteristic peak for the aldehyde carbonyl carbon around 200 ppm.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Purity Assessment: Purity can be further assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the volatility and thermal stability of the compound.
Conclusion
The successful synthesis of complex molecules for research and development relies on the availability of high-purity intermediates. The protocol detailed in this application note provides a robust and reliable method for the purification of this compound. By following the outlined steps for aqueous work-up and flash column chromatography, researchers can consistently obtain this key building block in high purity, facilitating its use in subsequent synthetic transformations.
References
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McLaughlin, M. L., et al. "A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID". Organic Syntheses, Coll. Vol. 10, p.132 (2004); Vol. 79, p.186 (2002). [Link]
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Supplementary Information for a scientific article. This document provides examples of column chromatography for purification of related compounds. [Link]
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Holmes, A. B., et al. "3,4-DIBROMO-2,5-DIFORMYLTHIOPHENE". Organic Syntheses, Vol. 81, p.133 (2005). [Link]
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Hu, X., et al. "Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate". IOP Conference Series: Earth and Environmental Science, 252, 022085 (2019). [Link]
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PubChem. 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. National Center for Biotechnology Information. [Link]
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PubChem. tert-Butyl 4-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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Wang, M., et al. "Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate". Atlantis Press, International Conference on Material Engineering and Application (ICMEA 2015). [Link]
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Application Notes and Protocols for 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate in Agrochemical Research
Introduction: A Scaffold of Untapped Potential
1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate is a highly functionalized heterocyclic compound. Its structure is distinguished by a piperidine core, a common motif in bioactive molecules, protected by a tert-butoxycarbonyl (Boc) group. The key feature for synthetic exploration is the quaternary carbon at the 4-position, substituted with both a reactive formyl (aldehyde) group and an ethyl ester.
A review of current scientific literature reveals no specific, published studies detailing the direct application of this exact molecule in agrochemical discovery. However, the piperidine scaffold is a well-established pharmacophore in a wide range of commercial pesticides, exhibiting herbicidal, insecticidal, and fungicidal properties.[1][2] The presence of versatile chemical handles—the aldehyde and the ester—positions this molecule as an exceptional starting point, or "scaffold," for the synthesis of diverse compound libraries aimed at discovering new agrochemical agents.
This document outlines a proposed research framework, including detailed screening protocols and synthetic strategies, to systematically evaluate and optimize the agrochemical potential of derivatives synthesized from this compound.
Rationale for Agrochemical Evaluation
The promise of this scaffold lies in the convergence of two key attributes:
-
The Privileged Piperidine Core: The piperidine ring is a six-membered nitrogen-containing heterocycle prevalent in numerous natural alkaloids and synthetic compounds with potent biological effects.[3] Its derivatives have been successfully developed into commercial agrochemicals, demonstrating its value as a foundational structure for interacting with biological targets in pests and weeds.[1][4]
-
Versatile Synthetic Handles: The formyl and ester groups at the C4 position are gateways for a multitude of chemical transformations. This allows for the systematic modification of the molecule's steric and electronic properties, a critical process in Quantitative Structure-Activity Relationship (QSAR) studies.[5] The aldehyde is particularly useful for reactions like reductive amination to introduce diverse amine functionalities, while the ester can be hydrolyzed and converted into amides or other functional groups.
The overall strategy is to use this compound as a building block for creating a library of novel piperidine derivatives, which will then be subjected to a battery of bioassays to identify potential herbicidal, fungicidal, or insecticidal activity.
Proposed Research & Development Workflow
The logical progression from initial scaffold to a potential lead compound is outlined below. This workflow ensures a systematic evaluation and optimization process, starting with broad screening and moving towards more focused studies.
Caption: SAR strategy via reductive amination.
Representative Protocol: Synthesis of a C4-(Arylaminomethyl)piperidine Derivative
-
Reaction Setup: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add a substituted aniline (e.g., 4-chloroaniline, 1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the intermediate imine.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise to the mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and HRMS.
This protocol can be adapted to a parallel synthesis format to rapidly generate a library of dozens of analogs for QSAR analysis. Subsequent optimization could involve modifications to the C4-ester group or removal of the N-Boc protecting group followed by N-alkylation or N-acylation.
Conclusion and Future Directions
While this compound is not a known agrochemical, its highly functionalized structure makes it an ideal starting scaffold for a discovery program. The protocols detailed in these application notes provide a comprehensive framework for synthesizing a derivative library and systematically screening for herbicidal, fungicidal, and insecticidal activities. Positive results from this screening workflow would warrant more in-depth studies, including mode of action investigations, spectrum of activity profiling, and initial toxicology assessments, paving the way for the development of a new generation of piperidine-based agrochemicals.
References
-
Kierat, R. M., et al. (2021). Research progress on piperidine-containing compounds as agrochemicals. Pest Management Science, 77(9), 3868-3881. [Link]
-
Gao, Y., et al. (2022). Design, synthesis, and insecticidal activity evaluation of piperine derivatives. Frontiers in Chemistry, 10, 936813. [Link]
-
SARKAR, A., et al. (2016). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. International Journal of Agriculture and Environmental Research, 2(1), 1-10. [Link]
-
El-Sayed, E. E., et al. (2022). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega, 7(13), 11633-11640. [Link]
-
Praczyk, T., et al. (2020). Synthesis and Surface Properties of Piperidinium-Based Herbicidal Ionic Liquids as a Potential Tool for Weed Control. ACS Sustainable Chemistry & Engineering, 8(1), 300-308. [Link]
- O'Sullivan, A. C., et al. (2006). Piperidine derivatives and their use as insecticides, acaricides, molluscicides or nematicides.
-
Zdyb, A., et al. (2018). Antifungal Activity of Morpholine and Piperidine Based Surfactants. Tenside Surfactants Detergents, 55(4), 317-322. [Link]
-
Sparks, T. C., et al. (2017). Agrochemical Discovery - Building the Next Generation of Insect Control Agents. Journal of Agricultural and Food Chemistry, 65(42), 9137-9147. [Link]
-
Grelik, E., et al. (2021). Reactions of nitroxides XIV. Analogs of phenoxy carboxylic herbicides based on the piperidine scaffold; Unexpected fungicidal activity of the 2-[(1-oxyl-2,2,6,6-tetramethylpiperidin-4-yl)oxy] butanoic acid. Journal of Molecular Structure, 1230, 129881. [Link]
-
Wang, X., et al. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Journal of Agricultural and Food Chemistry, 72(34), 14588-14600. [Link]
-
Feng, J., et al. (2022). Herbicidal activities of compounds isolated from the medicinal plant Piper sarmentosum. Plants, 11(5), 659. [Link]
-
Rajalakshmi, R., & Usha, R. (2024). Biological activities of piperidine alkaloids. ResearchGate. [Link]
-
Yang, Z., et al. (2024). Discovery of novel piperidine-containing thymol derivatives as potent antifungal agents for crop protection. Pest Management Science, 80(5), 2543-2554. [Link]
-
Khan, I., et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 40(4), 735-741. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
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Application Notes and Protocols: Catalytic Reactions of 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the catalytic applications of 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate. This unique bifunctional molecule, featuring a sterically hindered aldehyde at a quaternary center, serves as a valuable building block for complex molecular architectures. We present field-proven insights and step-by-step protocols for key catalytic transformations, including chemoselective reductions and C-N bond formations via reductive amination. The causality behind experimental design, catalyst selection, and reaction optimization is thoroughly discussed to ensure reproducibility and facilitate adaptation for novel synthetic challenges.
Introduction: A Scaffold of Strategic Importance
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1] The strategic functionalization of this core allows for the precise modulation of physicochemical properties and biological activity. This compound is a particularly noteworthy derivative for several reasons:
-
Orthogonal Protection: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, which is stable to a wide range of reaction conditions but can be readily removed under acidic conditions. The ethyl ester at C4 offers an additional site for chemical modification, orthogonal to the Boc group.
-
The Formyl Group: The aldehyde functionality is a versatile chemical handle for a plethora of transformations, including nucleophilic additions, oxidations, reductions, and C-C and C-N bond-forming reactions.[1][2]
-
The Quaternary Center: The substitution of both a formyl and an ethyl carboxylate group at the C4 position creates a quaternary stereocenter. This feature introduces significant steric hindrance around the aldehyde, which can be exploited for diastereoselective reactions and provides a fixed three-dimensional vector for substituents, crucial for probing interactions with biological targets.
The synthesis of this scaffold typically begins with a commercially available piperidine derivative, such as ethyl piperidine-4-carboxylate, followed by Boc protection and subsequent introduction of the formyl group.[3][4]
Caption: Generalized synthetic workflow for the target compound.
This guide focuses on the subsequent catalytic transformations of the aldehyde group, which are critical for its use in diversity-oriented synthesis and drug discovery programs.
Protocol I: Catalytic Reduction of the Formyl Group
The chemoselective reduction of the aldehyde to a primary alcohol is a fundamental transformation, yielding a key intermediate for ether synthesis or further functionalization. Catalytic hydrogenation offers a clean and efficient method, avoiding the use of stoichiometric metal hydride reagents.
Causality and Experimental Design: The choice of catalyst is paramount. Palladium on carbon (Pd/C) is highly effective for this transformation. The reaction is run under a positive pressure of hydrogen gas to ensure a sufficient concentration of the reducing agent at the catalyst surface. The Boc protecting group and the ethyl ester are stable under these neutral hydrogenation conditions. The solvent, methanol or ethanol, is chosen for its ability to dissolve the substrate and for its inertness under the reaction conditions.
Step-by-Step Protocol: Hydrogenation to Alcohol
-
Reactor Setup: To a 100 mL hydrogenation vessel, add this compound (1.0 eq, e.g., 2.85 g, 10.0 mmol).
-
Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add 10% Palladium on Carbon (5 mol%, e.g., 53 mg). Caution: Pd/C can be pyrophoric; handle with care.
-
Solvent Addition: Add 30 mL of anhydrous methanol.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas three times, and then pressurize to 50 psi (approx. 3.4 atm).
-
Reaction: Stir the mixture vigorously at room temperature (20-25 °C) for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with an additional 20 mL of methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, 1-Tert-butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate.
-
Purification: If necessary, purify the product by silica gel column chromatography (e.g., using a gradient of 20-40% ethyl acetate in hexanes).
Self-Validation: The protocol is validated by the complete consumption of the starting aldehyde, confirmed by analytical techniques, and the clean formation of the corresponding alcohol, characterized by ¹H NMR (disappearance of the aldehyde proton at ~9.6 ppm and appearance of a new signal for the -CH₂OH group) and mass spectrometry.
Protocol II: Catalytic Reductive Amination
Reductive amination is arguably the most powerful application of this scaffold, enabling the direct coupling of a primary or secondary amine to the piperidine core via a new C-N bond. This reaction is a cornerstone of modern medicinal chemistry for building libraries of analogues.
Causality and Experimental Design: This is a one-pot, two-step process. First, the aldehyde reacts with the amine to form a hemiaminal, which then dehydrates to an iminium ion intermediate. In the second step, a reducing agent chemoselectively reduces the iminium ion to the target amine.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[5] It is a mild and selective reducing agent that does not readily reduce the starting aldehyde but is highly effective at reducing the electrophilic iminium ion intermediate. This selectivity prevents the competitive reduction of the aldehyde to the alcohol.
-
Solvent and Additives: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. A small amount of acetic acid is often added to catalyze the formation of the iminium ion, especially when less basic amines are used.
Caption: Standard workflow for one-pot reductive amination.
Step-by-Step Protocol: Reductive Amination with Benzylamine
-
Initial Setup: In a round-bottom flask, dissolve this compound (1.0 eq, e.g., 570 mg, 2.0 mmol) in 15 mL of anhydrous dichloromethane (DCM).
-
Amine Addition: Add benzylamine (1.05 eq, e.g., 225 mg, 2.1 mmol).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq, e.g., 636 mg, 3.0 mmol) portion-wise over 5 minutes. Note: The reaction may gently effervesce.
-
Reaction: Stir the reaction at room temperature for 4-16 hours.
-
Monitoring: Monitor the reaction progress by LC-MS for the disappearance of the starting material and the formation of the product mass.
-
Work-up (Quench): Carefully quench the reaction by adding 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by silica gel column chromatography (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to afford the desired product.
Advanced Application: Asymmetric Organocatalysis
The aldehyde functionality can also serve as an electrophile in asymmetric organocatalytic reactions, allowing for the construction of new chiral centers with high enantioselectivity.[6][7] For example, in a Michael addition, a nucleophile generated in situ from an aldehyde or ketone by a chiral amine catalyst (e.g., a proline derivative) can add to a nitroolefin.
Causality and Experimental Design: In this proposed application, our title compound acts as the electrophilic acceptor. A chiral secondary amine catalyst, such as a diarylprolinol silyl ether, reacts with a simple aldehyde (e.g., propanal) to form a nucleophilic enamine intermediate.[8] This enamine then attacks the aldehyde of our sterically demanding piperidine substrate.
-
Catalyst Choice: Diarylprolinol silyl ether catalysts are highly effective for creating a sterically demanding environment that directs the approach of the nucleophile, leading to high stereoselectivity.
-
Steric Influence: The inherent steric bulk of the C4-quaternary center on our substrate is expected to significantly influence the diastereoselectivity of the addition, potentially favoring one product isomer.
Caption: Generalized cycle for an organocatalytic aldol reaction.
This represents a cutting-edge application that merges scaffold-based drug design with modern asymmetric catalysis to generate highly complex and stereochemically rich molecules.
Data Summary
The following table summarizes the typical conditions and expected outcomes for the protocols described.
| Transformation | Catalyst / Reagent | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Catalytic Reduction | 10% Pd/C, H₂ (50 psi) | Methanol | 25 | 4-6 | >90% |
| Reductive Amination | NaBH(OAc)₃ | DCM | 25 | 4-16 | 70-95% |
| Organocatalytic Aldol | Diarylprolinol Silyl Ether | Toluene | 0-25 | 24-48 | 60-85%* |
*Yields for proposed organocatalytic reactions are estimates based on similar systems and require experimental validation.
Conclusion
This compound is a highly valuable and versatile intermediate for organic synthesis and drug discovery. Its unique structural features, including a sterically encumbered aldehyde at a quaternary center, provide a platform for creating complex and diverse molecular libraries. The catalytic protocols detailed herein for reduction and reductive amination are robust, scalable, and employ readily available reagents, empowering researchers to efficiently access novel chemical matter. Further exploration into its use in asymmetric catalytic C-C bond-forming reactions holds significant promise for the discovery of next-generation therapeutics.
References
-
Gong, L., Fu, G. C. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 127(35), 12234-5.
-
Benchchem (n.d.). Tert-butyl 4-formylpiperidine-1-carboxylate.
-
ResearchGate (n.d.). Catalytic Asymmetric Synthesis of Piperidine Derivatives Through the [4 + 2] Annulation of Imines with Allenes.
-
Hammarström, L. G. J., et al. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses.
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ResearchGate (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.
-
ChemBK (2024). N-BOC-4-piperidine forMic acid ethyl ester.
-
MDPI (n.d.). Oxidation in Flow Using an Ionic Immobilized TEMPO Catalyst on an Ion Exchange Resin.
-
Feng, L., et al. (2011). Chiral N,N'-dioxides: new ligands and organocatalysts for catalytic asymmetric reactions. Accounts of Chemical Research, 44(8), 589-601.
-
Vulcanchem (n.d.). 4-Ethylpiperidine-4-carboxylic acid.
-
Feng, X., Meng, W., & Du, H. (2023). Asymmetric catalysis with FLPs. Chemical Society Reviews, 52(24), 8580-8598.
-
Connect Journals (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.
-
ResearchGate (n.d.). A new asymmetric synthetic route to substituted piperidines.
-
ChemRxiv (n.d.). Scaffold-Oriented Asymmetric Catalysis.
-
National Institutes of Health (2022). Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions.
-
PubChem (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate.
-
PubChem (n.d.). 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate.
-
PubChem (n.d.). Ethyl 4-formylpiperidine-1-carboxylate.
-
MDPI (n.d.). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese.
-
MDPI (n.d.). Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species.
-
Google Patents (n.d.). Preparation method for 1-N-BOC-4-acetyl piperidine.
-
Cheméo (n.d.). Ethyl piperidine-4-carboxylate.
-
ResearchGate (n.d.). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese.
-
Beilstein Journals (n.d.). Recent advances in organocatalytic atroposelective reactions.
-
Frontiers (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins.
-
University of Rochester (n.d.). Carbon Bond Formation 1. Alkylation of enolates, enamines and hydrazones.
-
National Institutes of Health (n.d.). Reduction of 4-nitrophenol using green-fabricated metal nanoparticles.
-
ResearchGate (2019). Catalytic Oxidation of 4-Methylpyridine on Modified Vanadium Oxide Catalysts.
-
PubMed (n.d.). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium.
-
ResearchGate (n.d.). OXIDATION OF 4-METHYLPYRIDINE ON VANADIUM- IRON-OXIDE CATALYST: EFFICIENCY AND KINETICS.
-
Atlantis Press (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
-
RSC Publishing (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride.
-
ResearchGate (n.d.). Catalytic Reduction of 4-Nitrophenol Using 2D-Molybdenum Ditelluride.
-
MDPI (n.d.). Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands.
-
ResearchGate (n.d.). Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate.
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Application Note: A Scalable and Validated Protocol for the Synthesis of 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate
Abstract
This document provides a comprehensive and scalable experimental procedure for the synthesis of 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate, a key intermediate in the development of various pharmaceutical agents. The core of this protocol is the selective oxidation of the primary alcohol precursor, 1-Tert-butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate. We will delve into the rationale behind selecting the Swern oxidation as the primary method, offering a detailed, step-by-step guide for its execution, work-up, and purification. Additionally, alternative oxidation methodologies, such as the Dess-Martin periodinane (DMP) and Parikh-Doering oxidations, are discussed to provide researchers with a broader perspective on available synthetic strategies. Safety protocols, characterization data, and critical considerations for scaling up the synthesis are also thoroughly addressed to ensure a safe, efficient, and reproducible outcome.
Introduction and Strategic Overview
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics.[1][2] Specifically, 4-substituted piperidine derivatives are crucial building blocks in the synthesis of complex bioactive molecules.[3] The target compound, this compound, features a reactive aldehyde group, making it a versatile intermediate for introducing further molecular complexity, often via reactions like reductive amination.[4]
The critical transformation in this synthesis is the selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the corresponding carboxylic acid. This requires a mild and highly selective oxidizing agent. While numerous methods exist, the choice of oxidant is paramount when considering factors like substrate sensitivity, yield, and scalability.
This guide focuses on the Swern oxidation, a robust and widely adopted method known for its mild reaction conditions at cryogenic temperatures (-78 °C) and broad functional group tolerance.[5][6] The reaction utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered base like triethylamine (Et₃N).[5][7]
Comparative Analysis of Oxidation Methodologies
While the Swern oxidation is our primary recommended method, it is instructive to compare it with other leading alternatives. The choice of method can depend on available equipment, scale, and tolerance for specific byproducts.
| Method | Oxidant/Reagents | Typical Conditions | Advantages | Disadvantages |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C, Anhydrous DCM | High selectivity, mild conditions, broad scope, metal-free.[5][8] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide (DMS), sensitive to moisture.[7] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room Temperature, DCM or Chloroform | Very mild, neutral pH, easy workup, short reaction times.[9][10][11] | DMP is shock-sensitive and potentially explosive, poor atom economy.[12] |
| Parikh-Doering Oxidation | DMSO, SO₃•Pyridine Complex, Triethylamine | 0 °C to Room Temperature, DCM/DMSO | Can be run at non-cryogenic temperatures, avoids highly reactive activators.[13][14] | May require a large excess of reagents, SO₃•Pyridine is hygroscopic.[13][14] |
Detailed Experimental Protocol: Swern Oxidation
This protocol details the oxidation of 1-Tert-butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate to the target aldehyde.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Equivalents | Quantity (for 10 mmol scale) |
| 1-Tert-butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate | C₁₄H₂₅NO₅ | 287.35 | 1.0 | 2.87 g |
| Oxalyl Chloride | (COCl)₂ | 126.93 | 1.5 | 1.3 mL (1.90 g) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 3.0 | 2.1 mL (2.34 g) |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 5.0 | 7.0 mL (5.06 g) |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | - | ~100 mL |
Equipment
-
Three-neck round-bottom flask (250 mL), flame-dried
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas inlet
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
Step-by-Step Procedure
The entire process should be conducted under an inert atmosphere (Argon or Nitrogen).
Part 1: Activation of DMSO
-
To the flame-dried 250 mL three-neck flask, add anhydrous dichloromethane (50 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 equiv) dropwise to the stirred DCM.
-
In a separate, dry vial, dissolve anhydrous DMSO (3.0 equiv) in anhydrous DCM (10 mL).
-
Add the DMSO solution dropwise to the cooled oxalyl chloride solution over 15-20 minutes. Ensure the internal temperature does not rise above -70 °C. Gas evolution (CO and CO₂) will be observed.[15]
-
Stir the resulting mixture at -78 °C for 30 minutes.
Part 2: Oxidation of the Alcohol 7. Dissolve the starting alcohol (1.0 equiv) in anhydrous DCM (15 mL). 8. Add the alcohol solution dropwise to the activated DMSO mixture over 15-20 minutes, maintaining the temperature at -78 °C. 9. Stir the reaction mixture for 45-60 minutes at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Part 3: Elimination and Work-up 10. Add triethylamine (5.0 equiv) dropwise to the reaction mixture over 10 minutes. A thick white precipitate (triethylammonium chloride) will form.[16] 11. After the addition is complete, stir for an additional 15 minutes at -78 °C. 12. Remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.[15] 13. Quench the reaction by slowly adding 50 mL of water.[17] 14. Transfer the mixture to a separatory funnel. Separate the organic layer. 15. Extract the aqueous layer with DCM (2 x 30 mL). 16. Combine all organic layers and wash sequentially with 1 M HCl (50 mL), saturated aqueous NaHCO₃ solution (50 mL), and brine (50 mL). 17. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude product can be purified by flash column chromatography on silica gel.[18]
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70) is typically effective.
-
TLC Visualization: Use a potassium permanganate stain or a 2,4-dinitrophenylhydrazine (DNP) stain to visualize the aldehyde spot.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the Swern oxidation synthesis.
Scale-Up Considerations
Transitioning this synthesis to a larger scale requires careful management of several factors:
-
Thermal Management: The initial activation of DMSO with oxalyl chloride is highly exothermic. On a large scale, the addition rate of the reagents must be carefully controlled, and an efficient cooling system is critical to maintain the internal temperature below -70 °C to prevent decomposition of the reactive intermediate.[7]
-
Gas Evolution: The reaction produces significant amounts of CO and CO₂ gas. The reactor must be equipped with adequate venting to handle the gas evolution safely.
-
Dimethyl Sulfide (DMS) Management: The byproduct DMS has a potent and unpleasant odor. Large-scale reactions should be conducted in a well-ventilated area, and off-gases should be passed through a scrubber containing bleach or hydrogen peroxide to neutralize the DMS.
-
Work-up and Extraction: Handling large volumes of solvents during extraction can be cumbersome. The use of larger separatory funnels or liquid-liquid extraction equipment is recommended. Emulsion formation during washing can be an issue; allowing sufficient time for layer separation or using techniques like brine addition can help.[19]
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
-
¹H NMR: The spectrum should show a characteristic singlet for the aldehyde proton (CHO) around δ 9.5-9.8 ppm. Other key signals include the tert-butyl group singlet around δ 1.4-1.5 ppm, the ethyl ester signals (a quartet around δ 4.2 ppm and a triplet around δ 1.2 ppm), and multiplets for the piperidine ring protons.
-
¹³C NMR: Expect a signal for the aldehyde carbonyl carbon around δ 200-205 ppm, the ester carbonyl around δ 170-175 ppm, and the carbamate carbonyl around δ 154 ppm.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a peak corresponding to the molecular ion plus a proton [M+H]⁺ or sodium [M+Na]⁺.
-
Infrared (IR) Spectroscopy: Look for a strong C=O stretching band for the aldehyde around 1720-1740 cm⁻¹ and another for the ester/carbamate carbonyls.
Safety and Handling
-
Oxalyl Chloride: Highly corrosive, toxic if inhaled, and reacts violently with water to produce toxic gases (HCl, CO, CO₂).[20][21][22] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[23]
-
Dimethyl Sulfoxide (DMSO): Can increase the skin permeability of other chemicals. Handle with care and avoid skin contact.
-
Triethylamine: Flammable and corrosive. Can cause severe skin and eye irritation.
-
Dichloromethane (DCM): A suspected carcinogen. All operations should be performed in a fume hood.
-
Cryogenic Bath: Handle dry ice and acetone with cryogenic gloves to prevent cold burns.
References
-
Omura, K.; Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651–1660. ([Link])
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. ([Link])
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. ([Link])
-
Wikipedia. (2023). Dess–Martin oxidation. ([Link])
-
Grokipedia. (n.d.). Parikh–Doering oxidation. ([Link])
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). ([Link])
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. ([Link])
-
NROChemistry. (n.d.). Parikh-Doering Oxidation. ([Link])
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. ([Link])
-
Wikipedia. (2023). Parikh–Doering oxidation. ([Link])
-
University of Rochester. (n.d.). DMSO Oxidation. ([Link])
-
Chem-Station. (2014). Parikh-Doering Oxidation. ([Link])
-
PMC. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ([Link])
-
Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. ([Link])
-
Chemistry LibreTexts. (2023). Swern oxidation. ([Link])
-
eviQ. (n.d.). Material Safety Data Sheet. ([Link])
-
Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. ([Link])
-
Supplementary information. (n.d.). ([Link])
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. ([Link])
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperidine Derivatives in Advanced Chemical Synthesis. ([Link])
-
DTIC. (n.d.). Piperidine Synthesis. ([Link])
-
Organic Syntheses. (n.d.). 2,2':5',2''-TERTHIOPHENE. ([Link])
-
ResearchGate. (2018). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ([Link])
-
PubChem. (n.d.). 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. ([Link])
-
Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. ([Link])
-
Spectrabase. (n.d.). 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID(84163-42-8) 1H NMR spectrum. ([Link])
-
PubChem. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate. ([Link])
-
PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. ([Link])
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. ()
-
RSC Publishing. (2020). A flexible and scalable synthesis of 4′-thionucleosides. ([Link])
-
Semantic Scholar. (2020). A flexible and scalable synthesis of 4′-thionucleosides. ([Link])
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The Pivotal Role of 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate in the Synthesis of Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the piperidine moiety stands out as a privileged scaffold, integral to the structure of numerous pharmaceuticals.[1] Its conformational flexibility and the capacity for substitution at various positions make it a versatile building block for creating structurally diverse and biologically active molecules.[2] A particularly valuable derivative is 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate , a trifunctional reagent poised for the construction of complex heterocyclic systems. This document serves as a detailed guide to the application of this reagent in the synthesis of thiophenes, pyrimidines, and spiro-oxindoles, complete with mechanistic insights and detailed experimental protocols.
Unveiling the Synthetic Potential: A Trifunctional Building Block
The synthetic utility of this compound stems from its unique combination of three key functional groups:
-
The Formyl Group: An aldehyde functionality at the 4-position, serving as a versatile electrophilic handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
-
The Tert-butoxycarbonyl (Boc) Group: A robust protecting group for the piperidine nitrogen, ensuring regioselectivity in reactions and preventing unwanted side reactions.
-
The Ethyl Ester Group: Also at the 4-position, this group can be further manipulated or can influence the electronic properties of the molecule.
This strategic arrangement of functional groups allows for a stepwise and controlled approach to the synthesis of intricate molecular architectures, particularly spirocyclic and fused heterocyclic systems.
Application 1: Synthesis of Substituted Thiophenes via the Gewald Reaction
The Gewald reaction is a powerful one-pot, multicomponent reaction for the synthesis of 2-aminothiophenes from an aldehyde or ketone, an α-cyanoester, and elemental sulfur, typically in the presence of a basic catalyst. The formyl group of this compound makes it an ideal substrate for this transformation, leading to the formation of highly substituted piperidinyl-thiophenes.
Mechanistic Insight
The reaction is believed to proceed through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by the addition of sulfur to the resulting α,β-unsaturated nitrile. Subsequent cyclization and tautomerization yield the final 2-aminothiophene product.[2]
Caption: Proposed mechanism of the Gewald reaction.
Experimental Protocol: Synthesis of a Piperidinyl-Thiophene Derivative
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base)
-
Ethanol
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of this compound (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol, add morpholine (0.5 eq) as a catalyst.
-
To this mixture, add finely powdered elemental sulfur (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-3-ethoxycarbonyl-4-(1-(tert-butoxycarbonyl)-4-(ethoxycarbonyl)piperidin-4-yl)thiophene.
| Reagent | Molar Ratio |
| This compound | 1.0 |
| Ethyl cyanoacetate | 1.1 |
| Elemental sulfur | 1.2 |
| Morpholine | 0.5 |
Application 2: Construction of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is another classic multicomponent reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions.[3][4] The aldehyde component can be readily substituted with this compound to generate piperidinyl-dihydropyrimidinones, which are of significant interest in medicinal chemistry.[3]
Mechanistic Pathway
The reaction mechanism is thought to involve the acid-catalyzed formation of an N-acyliminium ion from the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enol form and subsequent cyclization and dehydration to yield the dihydropyrimidine ring.[5]
Caption: Simplified mechanism of the Biginelli reaction.
Experimental Protocol: Synthesis of a Piperidinyl-Dihydropyrimidinone
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃)
-
Ethanol or a solvent-free system
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in a round-bottom flask.
-
Add a catalytic amount of the chosen acid catalyst.
-
Heat the mixture to 80-100 °C, with stirring, for 2-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with cold ethanol.
-
If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
| Reagent | Molar Ratio |
| This compound | 1.0 |
| Ethyl acetoacetate | 1.0 |
| Urea | 1.5 |
| Acid Catalyst | Catalytic |
Application 3: Synthesis of Spiro-oxindoles
Spiro-oxindoles are a class of compounds with a spirocyclic junction at the 3-position of an oxindole ring. They are prevalent in many natural products and exhibit a wide range of biological activities.[6][7] The aldehyde functionality of this compound can be utilized in reactions with isatins and amino acids to construct these complex spirocyclic systems.
General Synthetic Strategy
A common approach involves a [3+2] cycloaddition reaction between an azomethine ylide, generated in situ from the condensation of isatin and an amino acid, and a dipolarophile. While the title compound itself is not a dipolarophile, its formyl group can be used to generate a suitable reaction partner for a subsequent cyclization, or it can be involved in a multi-step sequence leading to the spiro-oxindole core. A plausible route involves a Knoevenagel condensation with an active methylene compound attached to the oxindole, followed by a Michael addition and cyclization.
Sources
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- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. A New Synthesis of Biginelli Compounds [ch.ic.ac.uk]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. An Efficient Synthesis of a Spirocyclic Oxindole Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate
Welcome to the dedicated technical support guide for the synthesis of 1-tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. As a Cα,Cα-disubstituted amino acid derivative, this compound serves as a crucial intermediate in the synthesis of complex molecules, particularly in drug discovery programs targeting novel therapeutics.[1][2]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.
Overview of the Synthetic Strategy
The most common and reliable method for preparing this compound involves the oxidation of the corresponding primary alcohol, 1-tert-butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate. The choice of oxidant is critical to achieving a high yield and purity, as the aldehyde product can be sensitive to over-oxidation and other side reactions. This guide will focus on two of the most effective and widely used mild oxidation protocols: the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation.[3][4]
General Synthetic Workflow
The overall process can be visualized as a two-stage approach: synthesis of the alcohol precursor followed by its oxidation to the target aldehyde.
Caption: General two-stage workflow for the synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the oxidation step.
Q1: My reaction is incomplete. TLC analysis shows a significant amount of starting alcohol remaining even after an extended reaction time. What could be the cause?
A1: An incomplete reaction is a common issue that can stem from several factors, depending on the oxidation method used.
-
For Swern Oxidation:
-
Reagent Quality: The most frequent culprit is wet dimethyl sulfoxide (DMSO) or dichloromethane (DCM). The reaction is highly moisture-sensitive. Ensure all solvents and reagents are anhydrous. DMSO should be distilled from CaH₂ and stored over molecular sieves. DCM should be freshly distilled.
-
Insufficient Activation: The formation of the chloro(dimethyl)sulfonium chloride intermediate is critical.[4] Ensure that oxalyl chloride is added slowly at -78 °C to the DMSO solution and that the mixture is stirred for at least 10-15 minutes before adding the alcohol. A cloudy or precipitated solution is normal at this stage.
-
Temperature Control: The reaction must be maintained at a very low temperature (typically -78 °C, using a dry ice/acetone bath). If the temperature rises prematurely, the active oxidant can decompose before reacting with the alcohol.
-
-
For Dess-Martin Periodinane (DMP) Oxidation:
-
DMP Quality: DMP is a stable reagent but can slowly hydrolyze to 2-iodoxybenzoic acid (IBX) upon exposure to moisture, which is less soluble and reactive under standard DMP conditions.[5][6] Use a fresh bottle of DMP or a sample that has been stored properly in a desiccator. Interestingly, partial hydrolysis can sometimes lead to a more effective oxidant, but for reproducibility, starting with pure DMP is recommended.[6]
-
Stoichiometry: While a slight excess (1.1 to 1.5 equivalents) of DMP is common, ensure you are using at least one full equivalent relative to the alcohol.
-
Q2: The yield of my reaction is low, and I've isolated a significant amount of an unexpected side product. How do I identify and prevent it?
A2: Side product formation is often mechanism-dependent.
-
If you are using Swern Oxidation:
-
Pummerer Rearrangement: If the reaction temperature is allowed to rise above -60 °C after the addition of the alcohol but before the addition of the base (triethylamine), a Pummerer rearrangement can occur, leading to the formation of a methylthiomethyl (MTM) ether byproduct.
-
Solution: Maintain strict temperature control at -78 °C throughout the activation and alcohol addition steps. Only allow the reaction to warm after the final addition of triethylamine.
-
-
Over-oxidation to Carboxylic Acid: This is highly unlikely with a Swern oxidation, as it is known for stopping cleanly at the aldehyde stage.[7][8] If you observe an acidic byproduct, it may indicate an alternative oxidative degradation pathway or an issue with your work-up procedure.
-
-
If you are using Dess-Martin Periodinane (DMP) Oxidation:
-
Over-oxidation: While DMP is generally mild, prolonged reaction times or excessive heating can, in some cases, lead to minor amounts of the carboxylic acid, especially if the aldehyde product is sensitive.
-
Solution: Monitor the reaction closely by TLC (staining with p-anisaldehyde or KMnO₄ can help visualize both the alcohol and aldehyde). Quench the reaction as soon as the starting material is consumed.
-
-
Acid-Labile Group Degradation: The DMP oxidation produces two equivalents of acetic acid.[3] If your molecule contains acid-sensitive functional groups (like the Boc group, although it is generally stable to these conditions), this can cause degradation.
-
Solution: Buffer the reaction by adding 1-2 equivalents of a non-nucleophilic base like pyridine or sodium bicarbonate to neutralize the acetic acid as it forms.[3]
-
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Dess-Martin Oxidation | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during this synthetic procedure, ensuring you can achieve optimal yields and purity in your experiments.
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions based on established chemical principles.
Question 1: I am observing a significant amount of unreacted starting material (the corresponding alcohol) in my reaction mixture, even after extended reaction times. What could be the cause?
Answer:
Incomplete conversion of the starting alcohol, 1-tert-butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate, is a common issue. Several factors, primarily related to the activation of the oxidizing agent and reaction conditions, can contribute to this problem.
-
Insufficient Activation of the Oxidizing Agent: In Swern-type oxidations, the formation of the active species, dimethylchlorosulfonium chloride, from oxalyl chloride and dimethyl sulfoxide (DMSO) is critical. This step must be performed at low temperatures (typically -78 °C) to prevent decomposition. If the temperature is not sufficiently low, the active species will not form efficiently, leading to incomplete oxidation of the alcohol.
-
Moisture in the Reaction: All reagents and glassware must be scrupulously dry. Water will react with and quench the activated oxidizing species, rendering it ineffective for the desired alcohol oxidation. Ensure that your solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Steric Hindrance: The tertiary butyl group on the piperidine nitrogen introduces significant steric bulk. This can hinder the approach of the alcohol to the activated oxidizing agent, slowing down the reaction rate. In such cases, extending the reaction time or a slight increase in the stoichiometry of the oxidizing agent may be necessary.
-
Incorrect Stoichiometry: Ensure that the molar equivalents of the reagents are correct. For a Swern oxidation, a slight excess of oxalyl chloride and DMSO relative to the alcohol is typically used, followed by a larger excess of a hindered base like triethylamine.
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened, anhydrous solvents and high-purity reagents.
-
Optimize Temperature Control: Maintain a strict temperature of -78 °C (a dry ice/acetone bath is recommended) during the activation of DMSO and the addition of the alcohol.
-
Inert Atmosphere: Ensure your reaction setup is under a positive pressure of an inert gas.
-
Adjust Stoichiometry: Consider a modest increase in the amount of the oxidizing agent and base.
Question 2: My final product is contaminated with a sulfur-containing impurity, especially when using a Swern oxidation. What is this byproduct and how can I avoid it?
Answer:
The likely sulfur-containing impurity is a byproduct of the Pummerer rearrangement. This is a classic side reaction in Swern oxidations. After the initial formation of an alkoxysulfonium salt from the alcohol and activated DMSO, the addition of a hindered base (like triethylamine) is meant to deprotonate the carbon bearing the oxygen, leading to the desired aldehyde. However, if the reaction conditions are not optimal, an alternative pathway, the Pummerer rearrangement, can occur, leading to the formation of a methylthiomethyl (MTM) ether.
To minimize the Pummerer rearrangement:
-
Strict Temperature Control: Maintain the reaction at low temperatures (-78 °C) throughout the addition of the alcohol and the base. Allowing the temperature to rise prematurely can favor the rearrangement.
-
Order of Addition: The correct order of addition is crucial. The alcohol should be added to the pre-formed activated DMSO complex, followed by the slow addition of the hindered base.
-
Choice of Base: Use a non-nucleophilic, hindered base like triethylamine or diisopropylethylamine (DIPEA). Less hindered bases can participate in side reactions.
Below is a diagram illustrating the desired oxidation pathway versus the Pummerer rearrangement side reaction.
Caption: Desired oxidation vs. Pummerer rearrangement.
Question 3: After purification by column chromatography, my yield is lower than expected. Are there common purification pitfalls for this compound?
Answer:
The aldehyde product, this compound, can be somewhat sensitive, leading to yield loss during purification.
-
Silica Gel Acidity: Standard silica gel is slightly acidic and can promote side reactions of the aldehyde, such as aldol condensation or oxidation to the corresponding carboxylic acid if exposed to air for prolonged periods on the column. To mitigate this, you can use deactivated silica gel (treated with a small amount of triethylamine in the eluent) or opt for a different stationary phase like alumina.
-
Product Volatility: While not highly volatile, some loss can occur if the product fractions are concentrated under high vacuum for extended periods or at elevated temperatures. Use a rotary evaporator at a moderate temperature and pressure.
-
Incomplete Elution: The polarity of the product requires a carefully chosen eluent system for effective separation from byproducts and starting material. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, is often effective. A common starting point is a mixture of ethyl acetate and hexanes.
Purification Best Practices:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Deactivated Silica Gel or Alumina | Minimizes acid-catalyzed side reactions of the aldehyde. |
| Eluent System | Gradient of Ethyl Acetate in Hexanes | Allows for effective separation of compounds with different polarities. |
| Concentration | Moderate temperature and pressure | Prevents loss of product due to volatility. |
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using a Dess-Martin periodinane (DMP) oxidation for this synthesis compared to a Swern oxidation?
A1: Dess-Martin periodinane offers several practical advantages. The reaction can be performed at room temperature, avoiding the need for cryogenic conditions (-78 °C). DMP is also a milder oxidizing agent, which can sometimes lead to cleaner reactions with fewer side products. However, DMP is more expensive and can be sensitive to moisture. The choice between the two often comes down to lab infrastructure, cost, and the specific requirements for purity and scale.
Q2: How can I confirm the successful formation of the aldehyde product?
A2: Several analytical techniques can be used for confirmation:
-
¹H NMR Spectroscopy: The most definitive method. Look for the appearance of a characteristic singlet or doublet for the aldehyde proton (CHO) in the downfield region of the spectrum, typically between 9 and 10 ppm. The disappearance of the signal corresponding to the hydroxymethyl protons (CH₂OH) of the starting material also indicates a successful reaction.
-
Infrared (IR) Spectroscopy: The aldehyde will show a strong C=O stretching absorption band around 1720-1740 cm⁻¹. This will be distinct from the C=O stretch of the ester groups, which are also present in the molecule.
-
Thin-Layer Chromatography (TLC): The aldehyde product will have a different Rf value compared to the starting alcohol. Staining the TLC plate with an appropriate agent, such as potassium permanganate, can help visualize both the starting material and the product.
Q3: Can this aldehyde be prone to racemization?
A3: The stereocenter in the starting material, if present, is at the 4-position of the piperidine ring. The formyl group is attached to this carbon. The reaction conditions for Swern or DMP oxidation are generally mild and are not expected to cause epimerization at this center. However, if the reaction mixture is subjected to harsh basic or acidic conditions during workup or purification, there is a possibility of enolization of the aldehyde, which could lead to racemization. It is therefore advisable to maintain neutral or near-neutral conditions as much as possible.
Experimental Protocol: Swern Oxidation
This is a representative protocol. You may need to optimize it for your specific setup.
-
Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activator Formation: To the cooled DCM, add oxalyl chloride (1.1 eq) via a syringe. Then, add dimethyl sulfoxide (DMSO) (1.2 eq) dropwise via an addition funnel, ensuring the internal temperature does not rise above -65 °C. Stir the mixture for 15 minutes.
-
Alcohol Addition: Dissolve 1-tert-butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture via the second addition funnel. Stir for 30 minutes at -78 °C.
-
Base Addition: Add triethylamine (5.0 eq) dropwise, again maintaining the low temperature. After the addition is complete, stir the reaction at -78 °C for an additional 30 minutes, then allow it to warm to room temperature.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Caption: Swern Oxidation Workflow.
References
-
Dess, D. B.; Martin, J. C. A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species. J. Am. Chem. Soc.1991 , 103 (4), 951–953. [Link]
optimizing reaction time and temperature for 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate
Technical Support Center: Synthesis of 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the critical oxidation step in the synthesis of this valuable piperidine building block. We will focus on the widely-used Swern oxidation protocol, addressing common challenges and providing robust solutions to ensure high yield and purity.
The conversion of the precursor alcohol, 1-Tert-butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate, to the target aldehyde is a delicate but crucial transformation. Aldehydes are prone to over-oxidation and other side reactions, making the choice of method and precise control of reaction parameters paramount.[1][2] The Swern oxidation is frequently the method of choice due to its mild conditions and high chemoselectivity for producing aldehydes without further oxidation to carboxylic acids.[1]
This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address issues you may encounter in the laboratory.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yield is a common issue that can typically be traced back to one of three areas: reagent quality, temperature control, or reaction monitoring.
-
Reagent and Solvent Purity: The Swern oxidation is highly sensitive to moisture. The active oxidant, chloro(dimethyl)sulfonium chloride, is unstable in the presence of water.[3] Ensure that your dichloromethane (DCM) is anhydrous and that dimethyl sulfoxide (DMSO) is of high purity and stored over molecular sieves. Use freshly opened or distilled triethylamine (TEA).
-
Inadequate Temperature Control: This is the most critical parameter. The reaction to form the active oxidant and its subsequent reaction with the alcohol must be maintained at or below -60 °C (typically -78 °C using a dry ice/acetone bath).[4][5] If the temperature rises prematurely, the active species decomposes, leading to an incomplete reaction.
-
Incomplete Reaction: Before quenching the reaction, it is essential to confirm the complete consumption of the starting alcohol via Thin Layer Chromatography (TLC). If the starting material is still present, the reaction may require a longer time, or one of the reagents may have degraded.
-
Losses During Work-up: The aldehyde product has moderate polarity. Ensure efficient extraction from the aqueous phase, typically with DCM or ethyl acetate. Back-extracting the aqueous layer can help recover dissolved product.
Q2: I'm observing a significant, persistent impurity in my crude product. What is it and how can I prevent its formation?
The most common side reaction in a Swern oxidation is the formation of a methylthiomethyl (MTM) ether byproduct.[3]
-
Causality (Pummerer Rearrangement): This side product arises from a Pummerer rearrangement of the initially formed chlorosulfonium salt. This rearrangement is highly temperature-dependent and becomes significant if the reaction mixture is allowed to warm above -60 °C before the addition of the alcohol and, crucially, before the final addition of the triethylamine base.[1][3]
-
Prevention Strategy: The key is strict temperature discipline.
-
Activate the DMSO with oxalyl chloride at a stable -78 °C.
-
Add the alcohol solution dropwise, ensuring the internal temperature does not rise significantly.
-
Stir for the recommended time at -78 °C to ensure the formation of the alkoxysulfonium intermediate.
-
Only then should you add the triethylamine base to initiate the elimination that forms the aldehyde. The base-mediated elimination is much faster than the competing Pummerer rearrangement.
-
Q3: What is the optimal reaction time and temperature profile for this specific oxidation?
Optimizing time and temperature involves understanding the distinct stages of the reaction. The entire process should be performed in a well-ventilated fume hood due to the generation of toxic carbon monoxide and the foul odor of dimethyl sulfide.[4]
| Reaction Stage | Recommended Temperature | Typical Duration | Key Considerations & Causality |
| DMSO Activation | -78 °C | 5-10 minutes | Oxalyl chloride is added to DMSO. This reaction is highly exothermic and generates the unstable chlorosulfonium salt, which decomposes above -60 °C.[3][5] |
| Alcohol Addition | -78 °C | 10-15 minutes | The alcohol is added dropwise to the activated DMSO solution. This forms the key alkoxysulfonium ion intermediate.[4] Maintaining low temperature is critical to prevent side reactions. |
| Elimination | -78 °C, then warm to RT | 15-30 minutes | Triethylamine is added to deprotonate the intermediate, forming a sulfur ylide which fragments to the aldehyde product.[1] The reaction can be allowed to slowly warm to room temperature after the base has been added. |
Monitoring the reaction by TLC is the most reliable way to determine the optimal time. A typical mobile phase for TLC analysis would be 30% ethyl acetate in hexanes.
Experimental Protocols & Visualizations
Optimized Protocol for Swern Oxidation
This protocol details a robust method for the oxidation of 1-Tert-butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate.
Materials:
-
1-Tert-butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO) (2.2 eq)
-
Triethylamine (TEA) (5.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware, magnetic stirrer, dry ice/acetone bath
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DCM. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activation: Add anhydrous DMSO to the cold DCM. To this solution, add oxalyl chloride dropwise over 5 minutes. A gentle bubbling (CO and CO₂ evolution) will be observed. Stir the resulting solution for 10 minutes at -78 °C.[5]
-
Alcohol Addition: Dissolve the starting alcohol in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes. Ensure the internal temperature remains below -70 °C.
-
Intermediate Formation: Stir the reaction mixture at -78 °C for 20 minutes.
-
Elimination: Add triethylamine (TEA) dropwise. The mixture may become thick with precipitated triethylammonium chloride. After the addition is complete, stir for another 15 minutes at -78 °C.
-
Warming and Quench: Remove the cooling bath and allow the reaction to warm to room temperature over 20-30 minutes. Quench the reaction by adding water.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM. Combine the organic layers.[6]
-
Washing: Wash the combined organic layer sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.[6]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[6][7]
Experimental Workflow Diagram
Caption: Workflow for the Swern Oxidation Protocol.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
Alternative Oxidation Methodologies
Should the Swern oxidation prove problematic, several other mild methods are available for this transformation.
-
Dess-Martin Periodinane (DMP) Oxidation: This method uses a hypervalent iodine reagent and offers several advantages, including operating at room temperature and avoiding foul-smelling byproducts. It is known for producing high yields under very mild, non-acidic conditions.[8]
-
Parikh-Doering Oxidation: This is another activated-DMSO oxidation that uses a sulfur trioxide pyridine complex (SO₃·py). A key advantage is that it can often be run at higher temperatures (0 °C to room temperature), simplifying the experimental setup.[4]
-
TEMPO-Catalyzed Oxidation: This system uses a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (bleach).[9][10] It is an environmentally friendlier option and is highly selective for primary alcohols.[10][11]
The choice of method depends on substrate tolerance, available equipment, and scale. For many sensitive substrates in drug development, the precise control offered by the Swern or DMP oxidations makes them superior choices.
References
- Swern Oxidation | Chem-Station Int. Ed.
- The Swern Oxidation: Development of a High-Temperature Semicontinuous Process | Organic Process Research & Development (acs.org)
- Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal (organic-chemistry.org)
- Tert-butyl 4-formylpiperidine-1-carboxyl
- Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents - La‐Posta - 2019 - European Journal of Organic Chemistry - Wiley Online Library (wiley.com)
- Swern oxid
- DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress (greenchemistryguide.files.wordpress.com)
- Swern Oxidation - Organic Chemistry Portal (organic-chemistry.org)
- Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC (nih.gov)
- Additional Methods for Oxidizing Alcohols | Read Chemistry (lumenlearning.com)
- Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps (chemistrysteps.com)
- 17.7: Oxidation of Alcohols - Chemistry LibreTexts (libretexts.org)
- Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchGate (researchg
Sources
- 1. Swern Oxidation [organic-chemistry.org]
- 2. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
Technical Support Center: A Guide to the Purity of 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development working with 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the common impurities encountered during its synthesis and purification. Our aim is to equip you with the expertise to identify, understand, and effectively remove these impurities, ensuring the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a likely synthetic route for this compound, and how does this influence potential impurities?
The synthesis of this compound typically involves the oxidation of the corresponding primary alcohol, 1-Tert-butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate. A common and efficient method for this transformation is the Swern oxidation or a similar mild oxidation protocol using reagents like pyridinium chlorochromate (PCC).[1][2] The choice of synthetic route is the primary determinant of the impurity profile.
Below is a Graphviz diagram illustrating a plausible synthetic pathway, which helps in understanding the origin of potential impurities.
Caption: Plausible synthesis of the target compound and origins of common impurities.
Q2: What are the most common potential impurities I might encounter?
Based on the likely synthetic route, the most common impurities can be categorized as follows:
-
Unreacted Starting Material: 1-Tert-butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate.
-
Over-Oxidized By-product: 1-(tert-butoxycarbonyl)-4-(ethoxycarbonyl)piperidine-4-carboxylic acid, where the aldehyde is further oxidized to a carboxylic acid.
-
Reagent-Derived Impurities: Residuals from the oxidation reaction, such as dimethyl sulfoxide (DMSO), triethylamine, or chromium salts, depending on the method used.[1]
-
Solvent Residues: Common organic solvents used during the reaction and work-up, such as dichloromethane (DCM), ethyl acetate, or hexanes.[1][2]
Q3: Why is it crucial to remove these specific impurities?
The presence of impurities can have significant consequences in subsequent experimental steps and final applications:
-
Unreacted Starting Material: Can lead to complex mixtures in the next reaction step, reducing the yield and purity of the desired product.
-
Over-Oxidized By-product: The carboxylic acid by-product can interfere with reactions where the aldehyde's electrophilicity is key, such as reductive aminations.
-
Reagent and Solvent Residues: Can poison catalysts, alter reaction kinetics, or be toxic to biological systems in drug development contexts.
Q4: What analytical techniques can I use to detect these impurities?
A combination of the following techniques is recommended for effective impurity profiling:
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to visualize the presence of starting material, product, and major by-products. Staining with potassium permanganate can be effective for visualizing the alcohol starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to identify and quantify impurities. The aldehyde proton of the target compound has a characteristic chemical shift around 9-10 ppm in ¹H NMR.
-
Mass Spectrometry (MS): Helps in identifying the molecular weights of the components in your sample, confirming the presence of expected impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities with high resolution.
Troubleshooting Guides
Guide 1: Removal of Unreacted Starting Material
Scenario: Your TLC or ¹H NMR analysis indicates a significant amount of the starting alcohol, 1-Tert-butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate, remaining in your crude product.
Causality: This typically points to an incomplete oxidation reaction. This could be due to insufficient oxidant, non-optimal reaction temperature, or deactivation of the oxidizing agent.
Troubleshooting Protocol: Flash Column Chromatography
Flash column chromatography is the most effective method for separating the more polar starting alcohol from the less polar aldehyde product.[1][2][3]
Step-by-Step Methodology:
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add silica gel to this solution to create a slurry and then evaporate the solvent to obtain a dry powder. This dry-loading method generally yields better separation.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system, such as a mixture of hexanes and ethyl acetate.
-
Loading: Carefully load the dried slurry onto the top of the packed column.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Caption: A general workflow for the purification of the target compound.
Guide 2: Removal of Over-Oxidized By-product
Scenario: You observe a more polar spot on your TLC that streaks, or your NMR shows a broad singlet characteristic of a carboxylic acid proton, indicating the presence of 1-(tert-butoxycarbonyl)-4-(ethoxycarbonyl)piperidine-4-carboxylic acid.
Causality: Over-oxidation can occur if the reaction conditions are too harsh or if the reaction is left for an extended period.
Troubleshooting Protocol: Aqueous Base Extraction
The acidic nature of the carboxylic acid by-product allows for its selective removal through an acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Base Wash: Transfer the solution to a separatory funnel and wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[1] The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.
-
Layer Separation: Separate the aqueous layer from the organic layer.
-
Repeat: Repeat the base wash to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]
Guide 3: Removal of Reagents and Solvents
Scenario: Your ¹H NMR spectrum shows characteristic peaks for solvents like DMSO or reagents such as triethylamine.
Causality: These are often carried through the work-up process due to their physical properties (e.g., high boiling point of DMSO).
Troubleshooting Protocols:
-
For Water-Soluble Reagents (e.g., Triethylamine Hydrochloride): Perform multiple aqueous washes during the work-up as described in Guide 2.
-
For High-Boiling Solvents (e.g., DMSO):
-
Azeotropic Removal: In some cases, co-evaporation with a lower-boiling solvent like toluene under reduced pressure can help remove residual high-boiling solvents.
-
High Vacuum: Drying the product under high vacuum for an extended period, sometimes with gentle heating (if the product is thermally stable), can effectively remove volatile residues.
-
Data Summary Table
| Impurity Name | Probable Source | Recommended Removal Method(s) | Analytical Detection |
| 1-Tert-butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate | Incomplete oxidation of the starting material | Flash column chromatography | TLC, ¹H NMR, HPLC |
| 1-(tert-butoxycarbonyl)-4-(ethoxycarbonyl)piperidine-4-carboxylic acid | Over-oxidation of the aldehyde product | Aqueous wash with a mild base (e.g., NaHCO₃) | TLC, ¹H NMR, HPLC |
| Dimethyl sulfoxide (DMSO), Triethylamine, etc. | Residuals from the oxidation reaction | Aqueous washes, high vacuum | ¹H NMR |
| Dichloromethane, Ethyl Acetate, Hexanes, etc. | Solvents used in reaction and purification | Concentration under reduced pressure, drying under high vacuum | ¹H NMR |
References
-
Organic Syntheses. Org. Synth. 2005, 82, 80. Available from: [Link]
-
Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Available from: [Link]
-
Organic Syntheses. Procedure. Available from: [Link]
-
ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available from: [Link]
-
Supplementary information. Available from: [Link]
-
A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Available from: [Link]
-
Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available from: [Link]
Sources
Technical Support Center: Troubleshooting Failed Reactions with 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate
Welcome to the technical support guide for 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile but sterically hindered building block. Here, we address common experimental failures with in-depth, mechanistically grounded explanations and provide actionable, field-proven protocols to ensure your success.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for this compound?
A1: Like many aldehydes, this compound is susceptible to oxidation.[1][2] For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. For routine lab use, ensure the container is well-sealed after each use to minimize exposure to air and moisture.
Q2: Is the compound stable to air and moisture?
A2: While the N-Boc protecting group offers considerable stability, the aldehyde functionality can be sensitive. Prolonged exposure to air can lead to oxidation to the corresponding carboxylic acid. While not exceptionally water-sensitive, it's good practice to handle it in a dry environment to prevent the formation of hydrates, which could affect reaction stoichiometry.[3]
Reaction-Specific Troubleshooting
Reductive Amination
Q3: My reductive amination reaction shows low yield or has stalled. What are the possible causes?
A3: This is a common issue, often stemming from several factors:
-
Steric Hindrance: The quaternary center at the 4-position creates significant steric bulk, which can slow down the initial iminium ion formation.[4]
-
Inefficient Imine/Iminium Formation: The equilibrium between the aldehyde/amine and the imine/iminium ion may not be favorable under your current conditions. This is the rate-limiting step.
-
Reducing Agent Reactivity: The choice of reducing agent is critical. A reagent that is too harsh might reduce the starting aldehyde before imine formation, while one that is too mild may not effectively reduce the sterically hindered iminium ion.[5][6]
-
pH of the Reaction Medium: The pH needs to be slightly acidic (typically 5-6) to facilitate imine formation and protonation to the iminium ion, which is the species that gets reduced. If the pH is too low, the amine starting material will be protonated and non-nucleophilic. If it's too high, iminium formation is slow.
Q4: I am observing significant side products in my reductive amination. How can I minimize them?
A4: The primary side product is often the alcohol resulting from the reduction of the starting aldehyde. To minimize this:
-
Use a Stepwise Procedure: First, allow the imine to form by stirring the aldehyde and amine together for a period (e.g., 1-2 hours) before introducing the reducing agent.[5] You can use a dehydrating agent like molecular sieves to drive the equilibrium.
-
Select the Right Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this reason. It is a milder reducing agent than sodium borohydride and selectively reduces the protonated iminium ion over the aldehyde.[5][6]
Q5: How do I choose the right reducing agent for my reductive amination with this aldehyde?
A5: The choice depends on the amine and the desired reaction conditions.
| Reducing Agent | Pros | Cons | Best For |
| Sodium Triacetoxyborohydride (STAB) | Mild, selective for iminium ions, tolerant of many functional groups.[5][6] | Moisture sensitive, can be slower. | One-pot reactions with sensitive substrates. |
| Sodium Cyanoborohydride (NaBH3CN) | Effective, works well at acidic pH.[6] | Highly toxic (releases HCN at low pH), less selective than STAB. | When STAB fails, with appropriate safety precautions. |
| Sodium Borohydride (NaBH4) | Inexpensive, powerful. | Can readily reduce the starting aldehyde, leading to side products.[7] | Stepwise procedures after imine formation is confirmed. |
| H2, Pd/C | Clean, high yielding. | Can reduce other functional groups (e.g., alkenes, alkynes). | Substrates without other reducible functional groups. |
Wittig Reaction
Q6: My Wittig reaction with this compound is not proceeding to completion. Why?
A6: The steric hindrance around the aldehyde is the most likely culprit.[1][2]
-
Ylide Reactivity: Stabilized ylides (e.g., those with adjacent ester or ketone groups) are less reactive and may struggle to react with this hindered aldehyde.[8] Unstabilized ylides (e.g., from simple alkyl halides) are more reactive and generally a better choice.[1][2]
-
Base and Solvent Choice: The formation of the ylide requires a strong base. For unstabilized ylides, bases like n-BuLi or NaH in an aprotic solvent like THF or ether are common.[9] Ensure your ylide is fully formed before adding the aldehyde.
Q7: I am getting a mixture of E/Z isomers in my Wittig reaction. How can I improve the stereoselectivity?
A7: The stereochemical outcome of the Wittig reaction is highly dependent on the ylide's nature and the reaction conditions.
-
For Z-Alkenes: Use unstabilized ylides under salt-free conditions. The reaction proceeds via a kinetically controlled pathway, favoring the Z-alkene.[1][2]
-
For E-Alkenes: Use stabilized ylides, which are under thermodynamic control and favor the more stable E-alkene. Alternatively, the Schlosser modification of the Wittig reaction with unstabilized ylides can be employed to favor the E-alkene.[2]
Other Common Reactions
Q8: I am attempting a Grignard reaction, but I am only recovering starting material or seeing decomposition. What is going wrong?
A8: Grignard reagents are extremely strong bases.[10][11]
-
Acidic Protons: While the N-Boc group is not acidic, any trace moisture in your reaction will quench the Grignard reagent. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Ester Reactivity: The ethyl ester on the 4-position is also an electrophilic site. The Grignard reagent can potentially add to the ester carbonyl, leading to a complex mixture of products.[10] This is a significant competing pathway. A potential solution is to use a more reactive aldehyde with a less reactive protecting group strategy if possible for your synthetic route.
In-Depth Troubleshooting Guide: Optimizing Reductive Amination
This guide provides a systematic approach to troubleshooting and optimizing reductive amination reactions with this compound.
Caption: Decision tree for troubleshooting a failed reductive amination.
Experimental Protocols
Protocol 1: Optimized One-Pot Reductive Amination using STAB
This protocol is designed to maximize yield by favoring iminium ion formation before reduction.
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the desired primary or secondary amine (1.1-1.2 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Catalyst (Optional but Recommended): Add glacial acetic acid (0.1-0.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS.
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. The reaction may become slightly exothermic.
-
Reaction Monitoring: Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the imine intermediate is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[12]
Protocol 2: General Procedure for a Wittig Reaction with an Unstabilized Ylide
This protocol uses a strong base to generate a reactive ylide for coupling with the sterically hindered aldehyde.
-
Ylide Preparation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add the appropriate phosphonium salt (1.1 eq).
-
Add anhydrous THF. Cool the suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi) (1.05 eq) dropwise. The solution will typically turn a deep red or orange color, indicating ylide formation.
-
Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for an additional 30 minutes.
-
-
Aldehyde Addition:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.
-
Cool the ylide solution back to 0°C and slowly add the aldehyde solution dropwise.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The major byproduct is triphenylphosphine oxide, which can often be removed by crystallization or flash column chromatography.
Purification and Analysis
Q9: What is the best way to purify the product of a reaction involving this aldehyde?
A9: Flash column chromatography on silica gel is the most common and effective method.[12] A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is usually effective. For basic final products (after potential Boc-deprotection), adding a small amount of triethylamine (0.5-1%) to the eluent can prevent streaking on the column. Distillation is also a viable method for purifying piperidine derivatives if they are thermally stable and liquid.[13]
Q10: What are the characteristic NMR and Mass Spec signals I should look for to confirm the identity and purity of my product?
A10:
-
¹H NMR: The disappearance of the aldehyde proton signal (a singlet typically around 9.5-10.0 ppm) is the primary indicator of a successful reaction. You should see new signals corresponding to the protons of the newly installed group. The Boc group protons will appear as a sharp singlet at ~1.46 ppm.[14] The piperidine ring protons will appear as complex multiplets between 1.5 and 4.0 ppm.[15][16][17]
-
¹³C NMR: The disappearance of the aldehyde carbonyl carbon (typically around 200-205 ppm) is a key diagnostic peak. The Boc carbonyl will be around 155 ppm, and the quaternary carbon of the Boc group will be around 80 ppm.[18]
-
Mass Spectrometry (LC-MS): Look for the expected molecular ion peak [M+H]⁺ for your product. In case of incomplete reaction, you may also see the starting material.
Workflow Diagram
Caption: General experimental workflow.
References
- CN101602748B - A kind of purification method of high-purity piperidine - Google Patents.
-
Wittig Reaction - Chemistry LibreTexts. (2023). Available from: [Link]
-
Wittig reaction - Wikipedia. Available from: [Link]
-
Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions - RSC Publishing. (2021). Available from: [Link]
-
Wittig Reaction - Common Conditions. Organic Chemistry Portal. Available from: [Link]
-
What are the best methods for Piperidine purification alternatives to distillation? ResearchGate. (2014). Available from: [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. Available from: [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018). Available from: [Link]
-
Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
RECENT PROGRESS IN THE SYNTHESIS AND REACTIONS OF SUBSTITUTED PIPERIDINES. Organic Preparations and Procedures International. (2011). Available from: [Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. (2018). Available from: [Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. (2018). Available from: [Link]
-
The Wittig Reaction. University of Pittsburgh. Available from: [Link]
-
PIPERIDINE - Ataman Kimya. Available from: [Link]
-
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PubMed Central. Available from: [Link]
-
Myers Chem 115. Harvard University. Available from: [Link]
-
Reactions of Grignard Reagents - Master Organic Chemistry. (2015). Available from: [Link]
-
12.4 Grignard Reagents | Organic Chemistry - YouTube. (2021). Available from: [Link]
-
1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | C13H23NO4 | CID 2758812 - PubChem. Available from: [Link]
-
tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430 - PubChem. Available from: [Link]
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchGate. Available from: [Link]
-
tert-Butyl 4-fluoro-4-formylpiperidine-1-carboxylate | C11H18FNO3 - PubChem. Available from: [Link]
-
tert-Butyl 4-oxopiperidine-1-carboxylate - CAS Common Chemistry. Available from: [Link]
-
Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... - ResearchGate. Available from: [Link]
-
tert-Butyl 4-ethynylpiperidine-1-carboxylate | C12H19NO2 | CID 15550481 - PubChem. Available from: [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. researchgate.net [researchgate.net]
- 15. 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID(84163-42-8) 1H NMR spectrum [chemicalbook.com]
- 16. 4-Methylpiperidine(626-58-4) 1H NMR [m.chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. N-Formylpiperidine(2591-86-8) 13C NMR [m.chemicalbook.com]
stability and storage conditions for 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate
Technical Support Center: 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate
An In-Depth Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for this compound (CAS No. 874779-19-4). As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that goes beyond a simple data sheet. This guide is structured to address the practical challenges and questions that arise during the handling, storage, and application of this versatile building block. We will delve into the chemical reasoning behind best practices to ensure the integrity of your experiments and the success of your research.
Section 1: Compound Identity and Quality Assessment
Before beginning any experiment, it is crucial to confirm the identity and purity of your starting material.
FAQ 1: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of the molecule is the first step in its effective use. Below is a summary of its key characteristics.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 874779-19-4 |
| Molecular Formula | C₁₃H₂₁NO₅ |
| Molecular Weight | 271.31 g/mol |
| Appearance | Colorless to light yellow oil or solid |
| Solubility | Soluble in methanol, DCM, THF, and other common organic solvents.[1] |
FAQ 2: How can I perform a quick quality check upon receiving the compound?
A simple visual inspection is the first step. The compound should be a colorless to light yellow oil or solid. Any significant deviation, such as a dark brown color, may indicate degradation. For a more definitive check, we recommend running a quick ¹H NMR spectrum in CDCl₃. The presence of a sharp singlet between δ 9.5 and 10 ppm is characteristic of the aldehyde proton. A diminished integration of this peak or the appearance of a broad peak around δ 10-12 ppm could suggest oxidation to the corresponding carboxylic acid.
Section 2: Stability and Storage - A Deeper Dive
The stability of this reagent is paramount for reproducible results. The presence of an aldehyde functional group makes it susceptible to oxidation.
FAQ 3: There are conflicting storage recommendations (2-8°C vs. -20°C). Which one is correct?
The optimal storage condition depends on the intended duration of storage. The conflicting recommendations arise from a trade-off between minimizing oxidation and the practicalities of laboratory use.
-
Short-Term Storage (up to 1 month): Storage at 2-8°C in a tightly sealed container is acceptable. The lower temperature slows the rate of potential degradation pathways.
-
Long-Term Storage (>1 month): For long-term storage, -20°C is recommended.[1] This significantly reduces the rate of oxidation. To prevent atmospheric moisture from condensing in the container upon removal from the freezer, it is crucial to allow the container to warm to room temperature before opening.
The core principle is to minimize exposure to three key elements: oxygen, light, and water.
FAQ 4: What are the primary degradation pathways for this molecule?
There are two main pathways of degradation to be aware of:
-
Oxidation of the Aldehyde: The formyl group is susceptible to oxidation to a carboxylic acid, especially in the presence of atmospheric oxygen. This is the most common degradation pathway and is accelerated by light and elevated temperatures.
-
Hydrolysis of the Esters: Both the tert-butyl and ethyl esters can undergo hydrolysis, particularly in the presence of strong acids or bases. The N-Boc (tert-butyloxycarbonyl) group is notably sensitive to acidic conditions.[2]
Section 3: Troubleshooting Experimental Issues
This section addresses common problems encountered during reactions involving this aldehyde.
Q: My reaction is giving low yields. What are the potential causes?
A: Low yields can often be traced back to the quality of the starting material or the reaction conditions.
-
Reagent Quality: As discussed, the primary culprit is often the oxidation of the aldehyde. If the starting material has been stored improperly, a significant portion may have converted to the unreactive carboxylic acid. We recommend running a fresh NMR or LC-MS to verify the purity before use.
-
Reaction Conditions:
-
Atmosphere: For reactions sensitive to oxygen, such as certain coupling or reduction reactions, ensure the reaction is performed under an inert atmosphere (nitrogen or argon).
-
Moisture: While not as critical as oxygen for the aldehyde itself, moisture can interfere with many organometallic or dehydrating coupling reactions. Ensure your solvents and glassware are dry.
-
Q: I am seeing an unexpected side product in my analysis. How can I identify it?
A: The most likely side product is the oxidized carboxylic acid. This will have a different retention time in LC analysis and will show a characteristic broad singlet for the carboxylic acid proton in the ¹H NMR spectrum. Another possibility, especially if the reaction or workup involves acidic conditions, is the partial or complete loss of the N-Boc protecting group.[2][3]
Section 4: Protocols and Handling
Protocol: Preparation of a Stock Solution
-
Inert Atmosphere: If the intended use is for an air-sensitive reaction, perform this procedure in a glovebox or under a stream of inert gas.
-
Solvent Choice: Use a dry, aprotic solvent in which the compound is readily soluble, such as anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure:
-
Allow the vial of the aldehyde to warm to room temperature before opening.
-
Weigh the required amount of the compound into a dry flask.
-
Add the desired volume of anhydrous solvent via syringe.
-
If not for immediate use, store the solution under an inert atmosphere at -20°C.
-
Handling Precautions:
-
This compound may cause respiratory irritation, skin irritation, and serious eye irritation.[4]
-
Always handle this chemical in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
-
ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available at: [Link]
-
PubChem. 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. Available at: [Link]
-
BYJU'S. Methods of Preparation of Aldehydes. Available at: [Link]
-
National Institutes of Health (NIH). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
-
National Institutes of Health (NIH). Analyses of Aliphatic Aldehydes and Ketones in Carbonaceous Chondrites. Available at: [Link]
-
NCERT. Aldehydes, Ketones and Carboxylic Acids. Available at: [Link]
-
Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
-
Aobchem. MSDS of tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate. Available at: [Link]
-
ResearchGate. Synthesis of Aliphatic Aldehydes. Available at: [Link]
-
ResearchGate. Deprotection of N-Boc group present in amino acids and other derivatives. Available at: [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
-
Wikipedia. Aldehyde. Available at: [Link]
-
PubChem. tert-Butyl 4-formylpiperidine-1-carboxylate. Available at: [Link]
-
ResearchGate. DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. Available at: [Link]
Sources
- 1. Tert-butyl 4-formylpiperidine-1-carboxylate | 97% Purity [benchchem.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430 - PubChem [pubchem.ncbi.nlm.nih.gov]
alternative catalysts for the synthesis of 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate
Technical Support Center: Advanced Catalytic Strategies for Piperidine Derivatives
Topic: Alternative Catalysts for the Synthesis of 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of complex heterocyclic scaffolds. We will address common challenges and explore alternative catalytic methodologies for the synthesis of this compound, a key building block whose synthesis is complicated by a sterically hindered quaternary center.
Section 1: Understanding the Core Synthetic Challenge
Q1: What makes the synthesis of this compound particularly difficult?
A1: The primary challenge lies in the introduction of a formyl group (-CHO) onto a quaternary carbon atom at the 4-position of the piperidine ring. This carbon is already substituted with an ethyl group and is part of a diester moiety.
-
Steric Hindrance: The bulky tert-butyl and ethyl groups, along with the piperidine ring itself, create significant steric congestion around the target carbon. This severely restricts the access of formylating agents to the reaction center, often leading to low or no yield.
-
Enolate Formation & Reactivity: A common strategy would be to generate an enolate from the precursor, 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate, and then quench it with an electrophilic formylating agent. However, forming a stable and reactive enolate at this hindered position is non-trivial. Furthermore, the resulting enolate may not be nucleophilic enough to react efficiently with standard formylating agents.
-
Side Reactions: Attempts to force the reaction with harsher conditions (e.g., high temperatures) can lead to decomposition, elimination, or self-condensation side products, further complicating purification and reducing the overall yield.
The synthesis of related 4-formylpiperidines often starts from precursors like N-Boc-4-piperidone or involves the reduction of an ester.[1][2][3][4] However, creating the C4-quaternary center before formylation necessitates a more advanced catalytic approach.
Section 2: Troubleshooting Guide for Conventional Approaches
This section addresses issues you might encounter when attempting a "standard" synthesis based on enolate chemistry.
Scenario: Low Conversion in Direct Enolate Formylation
Q2: I am attempting to formylate the lithium enolate of 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate using ethyl formate, but my conversion is less than 10%. What can I do?
A2: This is a classic issue of low reactivity due to steric hindrance and a potentially weak electrophile. Here is a systematic approach to troubleshoot this problem.
Potential Cause 1: Incomplete Enolate Formation The use of a standard base like Lithium Diisopropylamide (LDA) may be insufficient to completely deprotonate the sterically hindered α-proton.
-
Solution: Consider using a stronger, non-nucleophilic base combination such as s-BuLi or t-BuLi in the presence of a coordinating agent like HMPA or DMPU (use with appropriate safety precautions). This can increase the effective basicity and favor complete enolate formation.
Potential Cause 2: Poor Electrophilicity of Formylating Agent Ethyl formate is a relatively weak electrophile and is often insufficient for reacting with hindered, stabilized enolates.
-
Solution: Switch to a more reactive formylating agent. A common and effective method for formylation involves quenching a lithium enolate with N,N-Dimethylformamide (DMF).[5] The resulting tetrahedral intermediate is then worked up under acidic conditions to reveal the aldehyde.
Potential Cause 3: Reversibility and Side Reactions The formylation reaction may be reversible, or the enolate may be participating in faster, unproductive pathways.
-
Solution:
-
Inverse Addition: Add the pre-formed enolate solution slowly to a cold (-78 °C) solution of the formylating agent (e.g., DMF). This keeps the enolate concentration low and minimizes self-condensation.
-
Temperature Control: Maintain a very low temperature (-78 °C) throughout the addition and quenching process to prevent enolate decomposition and other side reactions.
-
Workflow: Troubleshooting Low Formylation Yield
Sources
analytical techniques for monitoring the purity of 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate
An authoritative guide to the , designed for researchers, scientists, and drug development professionals. This document provides in-depth technical support, troubleshooting, and validated protocols.
Introduction: The Critical Role of Purity Analysis
1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate is a key heterocyclic building block in medicinal chemistry, often serving as an intermediate in the synthesis of complex pharmaceutical agents. Its unique trifunctional structure—comprising a Boc-protected amine, an ethyl ester, and a reactive formyl group—demands stringent purity control. The presence of impurities, even in trace amounts, can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).
This guide serves as a technical support center, offering practical, field-proven advice on the primary analytical techniques for ensuring the purity and quality of this vital intermediate.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment
HPLC, particularly in the reversed-phase mode (RP-HPLC), is the most powerful and widely used technique for determining the purity and identifying impurities of piperidine derivatives.[1] The method's high resolution and sensitivity make it ideal for separating the main compound from starting materials, by-products, and degradation products.
Frequently Asked Questions (FAQs) - HPLC Analysis
Q1: What is the best starting point for developing an RP-HPLC method for this compound? A1: A systematic approach is crucial. Begin with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a mobile phase gradient using acetonitrile and water.[2] Since the molecule lacks a strong UV chromophore, detection at a low wavelength (e.g., 210-220 nm) is necessary. The tert-butyl and ethyl ester groups lend sufficient hydrophobicity for good retention on a C18 stationary phase.
Q2: Why is my peak tailing, and how can I fix it? A2: Peak tailing is a common issue with amine-containing compounds like piperidine derivatives. It is often caused by the interaction of the basic piperidine nitrogen with acidic silanol groups on the silica-based column packing.[3] To mitigate this, add a mobile phase modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. This suppresses the ionization of the silanol groups and protonates the piperidine, ensuring a single ionic form and leading to sharper, more symmetrical peaks.[4] Using a high-purity, end-capped column is also highly recommended.
Q3: My retention times are drifting between injections. What's the cause? A3: Retention time drift can stem from several sources. The most common is inadequate column equilibration between gradient runs. Ensure the column is flushed with the initial mobile phase composition for at least 10 column volumes. Other causes include changes in mobile phase composition due to solvent evaporation or inaccurate mixing by the pump, and fluctuations in column temperature.[5] Using a column thermostat and freshly prepared mobile phase can resolve these issues.
Q4: How do I validate this HPLC method for regulatory purposes? A4: Method validation is a documented process that proves an analytical method is suitable for its intended purpose.[6][7] Key parameters to validate according to ICH guidelines include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8]
-
Linearity: Demonstrating a direct relationship between analyte concentration and detector response over a defined range.[8][9]
-
Accuracy & Precision: Ensuring the closeness of results to the true value and the agreement among a series of measurements, respectively.[9][10]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.[8]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]
Experimental Protocol: Validated RP-HPLC Method
This protocol describes a stability-indicating RP-HPLC method suitable for purity analysis.
1. Chromatographic Conditions:
| Parameter | Recommended Setting |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Inertsil, Luna) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 30% to 80% B; 20-25 min: 80% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min[12] |
| Column Temperature | 30°C[12] |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
2. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in a 50 mL volumetric flask with the sample diluent to achieve a concentration of 0.5 mg/mL.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection to prevent particulates from clogging the system.[13]
3. System Suitability Test (SST): Before sample analysis, inject a standard solution five times. The system is deemed ready if the following criteria are met:
-
Tailing Factor: ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Troubleshooting Guide - HPLC
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Fronting | Sample solvent is stronger than the mobile phase; Column overload.[14] | Dissolve the sample in the initial mobile phase composition. Reduce sample concentration or injection volume.[14][15] |
| Ghost Peaks | Contamination in the injector; Late eluting peaks from a previous run.[3][5] | Flush the injector with a strong solvent (e.g., 100% acetonitrile) between runs.[15] Ensure the gradient run is long enough to elute all components. |
| Baseline Noise | Air bubbles in the pump or detector; Mobile phase not degassed; Contaminated mobile phase.[5] | Degas the mobile phase using sonication or helium sparging.[5] Use high-purity HPLC-grade solvents. Purge the pump to remove bubbles. |
| Split Peaks | Clogged inlet frit or void in the column; Sample solvent incompatible with mobile phase.[15] | Backflush the column (if permitted by the manufacturer). If the problem persists, replace the column. Ensure the sample diluent is miscible and weaker than the mobile phase. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a valuable secondary technique, particularly for identifying volatile or semi-volatile impurities that may not be detected by HPLC. Given the molecular weight and polarity of the target compound, its direct analysis by GC can be challenging. However, it is an excellent tool for analyzing potential residual solvents or low molecular weight starting materials.
Frequently Asked Questions (FAQs) - GC-MS Analysis
Q1: Can I analyze the main compound directly with GC-MS? A1: Direct analysis is difficult due to the compound's relatively high boiling point and potential for thermal degradation in the injector port. The Boc-protecting group can be thermally labile. Analysis of impurities like residual solvents (e.g., ethanol, ethyl acetate) is a more common and effective application.
Q2: How can I identify an unknown peak in my GC-MS chromatogram? A2: The mass spectrum provides a molecular fingerprint. The Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) identifies electron ionization-mass spectrometry (EI-MS) as a top-tier technique for providing structural information.[16] Compare the fragmentation pattern of the unknown peak against a spectral library (e.g., NIST, Wiley). Key fragments can help elucidate the structure. For piperidine derivatives, characteristic fragments often arise from the cleavage of the piperidine ring or the loss of substituents.[17]
Q3: What are the key considerations for GC-MS method development? A3: Method development involves optimizing the temperature program, carrier gas flow rate, and injector/detector temperatures. A slow temperature ramp is often necessary to separate closely related impurities. For complex analyses, alternative approaches like derivatization might be required to improve volatility and thermal stability.[18]
NMR and Mass Spectrometry for Structural Confirmation
While chromatography is essential for quantitative purity assessment, spectroscopy is vital for structural confirmation and identification.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for verifying the chemical structure of the main compound and identifying major impurities.[19] For this compound, key diagnostic signals include:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides an accurate mass measurement, which is critical for confirming the elemental composition of the molecule and any unknown impurities.[19] Electrospray ionization (ESI) is a suitable technique for this compound.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved January 19, 2026.
- MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. Retrieved January 19, 2026.
- Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide. Retrieved January 19, 2026.
- Restek Corporation. (n.d.). HPLC Troubleshooting Guide. Retrieved January 19, 2026.
- International Journal of Scientific Development and Research. (n.d.). Troubleshooting in HPLC: A Review. IJSDR. Retrieved January 19, 2026.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved January 19, 2026.
- Profound Pharma. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved January 19, 2026.
- S. K. Das. (n.d.). Analytical method validation: A brief review. Retrieved January 19, 2026.
- Labcompliance. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?. Retrieved January 19, 2026.
- Johnson, B. A., & Blevins, R. A. (1994). NMRView: A computer program for the visualization and analysis of NMR data. Journal of Biomolecular NMR, 4(5), 603-614.
- Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review.
- Kulkarni, A. A., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Pharmaceutical and Biosciences Journal.
- Royal Society of Chemistry. (2019).
- Benchchem. (n.d.). Tert-butyl 4-formylpiperidine-1-carboxylate | 97% Purity. Retrieved January 19, 2026.
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine. Retrieved January 19, 2026.
- Benchchem. (n.d.). Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers. Retrieved January 19, 2026.
- Royal Society of Chemistry. (n.d.).
- Muszalska, I., Ładowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
- Kafel, R., et al. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central.
- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved January 19, 2026.
- Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2020). Gas Chromatography-Mass Spectroscopy (GC/MS)
- Cayman Chemical. (n.d.). Tips for Interpreting GC MS Fragmentation of Unknown Substituted Fentanyls. Retrieved January 19, 2026.
- DeRoco, D. P., et al. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PubMed Central.
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. particle.dk [particle.dk]
- 8. qbdgroup.com [qbdgroup.com]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 10. wjarr.com [wjarr.com]
- 11. ijper.org [ijper.org]
- 12. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ijsdr.org [ijsdr.org]
- 16. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. nist.gov [nist.gov]
- 19. rsc.org [rsc.org]
- 20. Tert-butyl 4-formylpiperidine-1-carboxylate | 97% Purity [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate
Introduction
The 4,4-disubstituted piperidine scaffold is a privileged motif in medicinal chemistry, serving as a core component in a multitude of therapeutic agents. Its rigid structure allows for precise orientation of functional groups, enabling targeted interactions with biological macromolecules. The title compound, 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate, is a versatile synthetic intermediate. The presence of an aldehyde allows for a wide range of subsequent transformations—such as reductive amination, Wittig reactions, and aldol condensations—while the ethyl ester provides a handle for amide bond formation or further modification. The tert-butoxycarbonyl (Boc) protecting group ensures stability during these transformations and allows for facile deprotection under acidic conditions.
This guide provides a comparative analysis of two primary synthetic strategies for accessing this valuable building block, starting from a common, commercially available precursor. We will delve into the mechanistic rationale behind each approach, provide detailed experimental protocols, and present a critical evaluation of their respective advantages and disadvantages to aid researchers in selecting the optimal route for their specific needs.
Retrosynthetic Analysis
The key synthetic challenge lies in the introduction of two distinct carbon-based functional groups onto the C4 position of the piperidine ring. Our retrosynthetic strategy identifies a common intermediate, 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (3) , which can be readily prepared from ethyl isonipecotate. From this intermediate, two divergent pathways are explored to install the formyl group.
Caption: Retrosynthetic analysis of the target compound.
Preparation of the Common Intermediate
Both proposed synthetic routes begin with the N-protection of commercially available ethyl 4-piperidinecarboxylate. This is a standard and high-yielding procedure.
Protocol: Synthesis of 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (3)
-
To a stirred solution of ethyl 4-piperidinecarboxylate (1 equiv.) in dichloromethane (DCM, ~0.5 M), add triethylamine (1.2 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Wash the reaction mixture sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, which is often of sufficient purity for the subsequent step.
Method 1: Direct α-Formylation via Claisen Condensation
Scientific Principle
This approach leverages the acidic nature of the α-proton at the C4 position of the piperidine ring. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates a carbanion (enolate). This enolate can then be trapped by an electrophilic formylating agent, such as ethyl formate, in a Claisen-type condensation to directly install the formyl group.
Caption: Workflow for the Direct α-Formylation method.
Experimental Protocol
-
Prepare a solution of LDA (1.5 equiv.) in dry tetrahydrofuran (THF) and cool it to -78 °C under an argon atmosphere.
-
Add a solution of 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (3) (1 equiv.) in dry THF dropwise to the LDA solution.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add ethyl formate (2.0 equiv.) dropwise and continue stirring at -78 °C for an additional 2-3 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the target aldehyde (5) .
Method 2: α-Hydroxymethylation and Subsequent Oxidation
Scientific Principle
This two-step strategy first introduces a hydroxymethyl group at the C4 position, which is then oxidized to the desired aldehyde. Similar to Method 1, it begins with the formation of an enolate using LDA. This enolate is then reacted with formaldehyde (or its solid polymer, paraformaldehyde) to create the C-C bond, yielding an alcohol intermediate. The subsequent oxidation of this primary alcohol to an aldehyde is a classic transformation for which several reliable methods exist. We will compare three common oxidation protocols.
Caption: Workflow for the Hydroxymethylation-Oxidation sequence.
Experimental Protocol (Step 2a: Hydroxymethylation)
-
Prepare an LDA solution (1.5 equiv.) in dry THF at -78 °C as described in Method 1.
-
Add a solution of 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (3) (1 equiv.) dropwise.
-
Stir at -78 °C for 1 hour.
-
Add finely ground, dry paraformaldehyde (3.0 equiv.) in one portion.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography to yield 1-tert-butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate (4) .
Experimental Protocols (Step 2b: Oxidation of Alcohol 4)
-
Dissolve oxalyl chloride (1.5 equiv.) in dry DCM and cool to -78 °C.
-
Add dimethyl sulfoxide (DMSO, 2.2 equiv.) dropwise, keeping the temperature below -60 °C.
-
After 15 minutes, add a solution of alcohol (4) (1 equiv.) in DCM dropwise.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (TEA, 5.0 equiv.) and stir for 30 minutes, then allow the mixture to warm to room temperature.
-
Add water, separate the layers, and extract the aqueous layer with DCM.
-
Combine organic layers, wash with brine, dry, and concentrate for purification.
-
Dissolve alcohol (4) (1 equiv.) in dry DCM.
-
Add Dess-Martin periodinane (1.2 equiv.) in one portion at room temperature.
-
Stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.
-
Stir vigorously until the layers are clear, then separate and extract the aqueous layer with DCM.
-
Combine organic layers, wash, dry, and concentrate for purification.
-
To a suspension of PCC (1.5 equiv.) and silica gel in dry DCM, add a solution of alcohol (4) (1 equiv.) in DCM.
-
Stir at room temperature for 2-4 hours.
-
Filter the mixture through a pad of Celite or silica gel, washing thoroughly with DCM or diethyl ether.
-
Concentrate the filtrate to yield the crude product for purification.
Comparative Analysis
| Feature | Method 1: Direct Formylation | Method 2A: Swern Oxidation | Method 2B: DMP Oxidation | Method 2C: PCC Oxidation |
| Number of Steps | 1 (from intermediate 3) | 2 (from intermediate 3) | 2 (from intermediate 3) | 2 (from intermediate 3) |
| Typical Yields | Moderate; can be variable | High | High | Good to High |
| Key Reagents | LDA, Ethyl Formate | Oxalyl Chloride, DMSO, TEA | Dess-Martin Periodinane | Pyridinium Chlorochromate |
| Reaction Temp. | -78 °C | -78 °C | Room Temperature | Room Temperature |
| Scalability | Moderate; precise temperature control is critical. | Excellent; widely used in industry. | Good; cost and safety of DMP can be limiting. | Moderate; chromium waste disposal is a concern. |
| Pros | - Fewer synthetic steps- Atom economical | - High yields and reliability- Tolerant of many functional groups | - Mild, room temp. conditions- Simple workup | - Operationally simple- Reagent is relatively stable |
| Cons | - Risk of side reactions (e.g., self-condensation)- Requires strictly anhydrous conditions | - Requires cryogenic temperatures- Forms odorous dimethyl sulfide byproduct | - Reagent is expensive and potentially explosive- Stoichiometric oxidant | - Toxic chromium reagent- Acidic nature can affect sensitive substrates |
Conclusion and Recommendations
The choice between these synthetic routes depends heavily on the specific requirements of the research project, including scale, available equipment, and timeline.
-
Method 1 (Direct α-Formylation) is the most concise route. It is an attractive option for rapid, small-scale synthesis where establishing proof-of-concept is the primary goal and potential yield variability can be tolerated. Success is highly dependent on careful control of reaction conditions.
-
Method 2 (Hydroxymethylation-Oxidation) , while longer, offers greater reliability and generally higher overall yields. It is the preferred strategy for producing material in larger quantities or when reproducibility is paramount.
-
For scalability and cost-effectiveness , the Swern oxidation (2A) is the industry standard, despite its operational demands (cryogenic temperatures and byproduct management).
-
For ease of use and mild conditions in a lab setting, DMP oxidation (2B) is an excellent choice, provided the budget allows for the reagent and appropriate safety precautions are taken.
-
PCC oxidation (2C) remains a viable option but is increasingly being replaced by more environmentally benign alternatives due to concerns over chromium toxicity and waste disposal.
-
Ultimately, the two-step approach via hydroxymethylation followed by a carefully selected oxidation protocol represents the most robust and versatile strategy for the synthesis of this compound.
References
The following references provide background on the key transformations discussed in this guide. While a direct synthesis of the title compound is not explicitly detailed, these sources describe the fundamental reactions on similar substrates.
-
Dess-Martin Periodinane Oxidation: Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(25), 7277–7283. [Link]
-
PCC Oxidation: Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647-2650. [Link]
- α-Alkylation of Esters: For general principles of enolate formation and alkylation, standard organic chemistry textbooks provide comprehensive overviews. For example, Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Boc-Protection of Amines: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
A Comparative Guide to the Spectral Analysis and Structural Confirmation of 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to definitively elucidate the structure of 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate, a bifunctional piperidine derivative. As a senior application scientist, my focus is not merely on the data itself, but on the causal logic behind the experimental choices and the interpretation of the resulting spectra. This ensures a robust and self-validating approach to structural confirmation.
The piperidine scaffold is a prevalent motif in a vast number of pharmaceuticals, making the precise characterization of its derivatives a critical task.[1] The subject of our analysis, this compound, presents a unique analytical challenge due to the presence of multiple functional groups: a tert-butyloxycarbonyl (Boc) protecting group, an ethyl ester, and a formyl (aldehyde) group, all attached to a central piperidine ring. Each of these moieties will produce characteristic signals in various spectroscopic analyses, and the correlation of these signals will be the key to confirming the overall structure.
Comparative Overview of Analytical Techniques
The selection of analytical methods for structural elucidation is dictated by the specific information required. While techniques like X-ray crystallography can provide the absolute structure, they require a suitable single crystal, which is not always obtainable.[2] Therefore, a combination of spectroscopic methods that probe the molecule's structure in solution is the more common and versatile approach.[2][3] For this compound, a comprehensive analysis will involve ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
| Analytical Technique | Information Provided | Key Advantages | Limitations |
| ¹H NMR Spectroscopy | Provides information on the number, connectivity, and chemical environment of protons. | Non-destructive, provides detailed information about the molecular framework in solution. | Can have overlapping signals in complex molecules, requiring 2D techniques for resolution. |
| ¹³C NMR Spectroscopy | Reveals the number and types of carbon atoms in the molecule. | Complementary to ¹H NMR, provides a clear picture of the carbon skeleton. | Lower sensitivity than ¹H NMR, often requiring longer acquisition times. |
| IR Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. | Fast and simple method for functional group identification. | Does not provide detailed information about the overall molecular structure. |
| Mass Spectrometry | Determines the molecular weight and provides information about the fragmentation pattern of the molecule. | Highly sensitive, provides crucial information about molecular formula and substructures. | Can be a destructive technique, and interpretation of fragmentation can be complex. |
In-Depth Spectral Analysis and Interpretation
A hypothetical, yet expected, spectral analysis of this compound is presented below. The rationale behind the expected chemical shifts and signals is explained to provide a deeper understanding of the structure-spectrum correlation.
¹H NMR Spectroscopy: Mapping the Proton Environment
The proton NMR spectrum is arguably the most informative for elucidating the detailed structure of an organic molecule. For our target compound, we expect to see distinct signals corresponding to each unique proton environment.
Expected ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~9.7 | s | 1H | Aldehyde CHO | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |
| ~4.2 | q | 2H | OCH₂ CH₃ | The methylene protons of the ethyl ester are adjacent to an electronegative oxygen atom, shifting them downfield. The quartet splitting is due to coupling with the neighboring methyl protons. |
| ~3.8 - 3.2 | m | 4H | Piperidine ring protons (axial & equatorial) | The protons on the piperidine ring adjacent to the nitrogen atom are deshielded. The presence of the Boc group and the quaternary center at C4 leads to complex splitting patterns. |
| ~2.2 - 1.8 | m | 4H | Piperidine ring protons | The remaining piperidine ring protons will appear as a complex multiplet further upfield. |
| ~1.45 | s | 9H | C(CH₃)₃ (Boc) | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet due to the absence of adjacent protons.[4] |
| ~1.25 | t | 3H | OCH₂CH₃ | The methyl protons of the ethyl ester are coupled to the adjacent methylene protons, resulting in a triplet. |
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon environments and offers valuable information about the types of carbons present (e.g., carbonyl, aliphatic).
Expected ¹³C NMR Data (126 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~202 | C HO (Aldehyde) | Aldehyde carbonyl carbons are characteristically found in this downfield region.[5][6] |
| ~173 | C OOCH₂CH₃ (Ester) | The carbonyl carbon of the ethyl ester will appear at a slightly higher field than the aldehyde carbonyl. |
| ~154 | NC OO (Carbamate) | The carbonyl carbon of the Boc protecting group has a characteristic chemical shift in this range. |
| ~80 | C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group is shielded and appears in this region. |
| ~62 | OC H₂CH₃ | The methylene carbon of the ethyl ester is attached to an oxygen atom, causing a downfield shift. |
| ~55 | C4 (quaternary) | The quaternary carbon at the 4-position of the piperidine ring will be a weak signal. |
| ~40-45 | Piperidine ring carbons (C2, C6) | The carbons adjacent to the nitrogen are deshielded. |
| ~28-32 | Piperidine ring carbons (C3, C5) | The remaining piperidine ring carbons appear in the aliphatic region. |
| ~28 | C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group will give a single, intense signal.[7] |
| ~14 | OCH₂C H₃ | The methyl carbon of the ethyl ester is found in the typical upfield aliphatic region. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Rationale |
| ~2970, ~2870 | C-H stretch (aliphatic) | These bands correspond to the stretching vibrations of the sp³ C-H bonds in the piperidine ring, ethyl group, and Boc group. |
| ~2720 | C-H stretch (aldehyde) | A characteristic, though sometimes weak, band for the C-H stretch of the aldehyde functional group.[5][8] |
| ~1735 | C=O stretch (ester) | A strong absorption band corresponding to the carbonyl stretch of the ethyl ester.[9] |
| ~1725 | C=O stretch (aldehyde) | A strong absorption band for the carbonyl of the saturated aliphatic aldehyde.[8][9] |
| ~1690 | C=O stretch (carbamate) | The carbonyl of the Boc protecting group will also show a strong absorption, typically at a slightly lower wavenumber than the ester and aldehyde. |
| ~1160 | C-O stretch | Strong bands corresponding to the C-O single bond stretches of the ester and carbamate groups. |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound, which is a critical piece of data for confirming its identity. The fragmentation pattern can also offer valuable structural clues.
Expected Mass Spectrometry Data (ESI+):
| m/z | Assignment | Rationale |
| 286.16 | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight of 285.17 g/mol . |
| 229.14 | [M - C₄H₈]⁺ or [M - C₄H₉]⁺ | Loss of isobutylene or the tert-butyl group from the Boc protecting group is a common fragmentation pathway. |
| 184.11 | [M - C₄H₉O₂]⁺ | Loss of the entire Boc group. |
| 156.09 | [M - C₅H₉O₂]⁺ | Further fragmentation involving the piperidine ring. |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following detailed experimental protocols are recommended.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 500 MHz or higher field NMR spectrometer to achieve optimal signal dispersion.
-
Use a standard pulse program for proton NMR.
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve resolution.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to definitively assign proton-proton and proton-carbon correlations, respectively. This is particularly useful for resolving overlapping signals in the piperidine ring region.
-
Protocol 2: Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk.
-
For an oily sample, a thin film can be prepared between two salt (NaCl or KBr) plates.
-
-
Data Acquisition:
-
Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Scan the range from 4000 to 400 cm⁻¹.
-
Collect a sufficient number of scans (e.g., 16-32) and average them to improve the signal-to-noise ratio.
-
Perform a background scan of the empty sample holder or salt plates and subtract it from the sample spectrum.
-
Protocol 3: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition (Electrospray Ionization - ESI):
-
Introduce the sample solution into the ESI source of a mass spectrometer (e.g., a quadrupole or time-of-flight instrument).
-
Operate the instrument in positive ion mode, as the piperidine nitrogen is basic and will readily accept a proton.[1]
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500) to identify the protonated molecular ion [M+H]⁺.
-
If further structural information is needed, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation to observe the fragmentation pattern.[10]
-
Visualizing the Confirmation Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis and structural confirmation of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of the target molecule.
Molecular Structure and Key NMR Correlations
To further aid in the structural elucidation, a 2D NMR experiment such as HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. The following diagram illustrates the molecular structure and some expected key HMBC correlations.
Caption: Key long-range proton-carbon correlations expected in an HMBC spectrum.
Conclusion
The structural confirmation of this compound is a multi-faceted process that relies on the synergistic interpretation of data from various spectroscopic techniques. By systematically analyzing the ¹H NMR, ¹³C NMR, IR, and Mass spectra, and by following rigorous experimental protocols, researchers can achieve an unambiguous elucidation of the molecular structure. This comprehensive approach not only validates the identity of the synthesized compound but also ensures the integrity of subsequent research and development efforts. The principles and workflows detailed in this guide are broadly applicable to the structural analysis of other complex organic molecules, providing a foundational framework for robust scientific investigation.
References
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]
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University of Silesia. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
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Wade, L. G. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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The Royal Society of Chemistry. (2008). Supplementary Information. Retrieved from [Link]
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dos Santos, A. R., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 4-Anilidopiperidine Derivatives as Potent Opioid Receptor Modulators
This guide provides a comprehensive comparison of the biological activities of synthetic compounds derived from the 4-substituted piperidine scaffold, a privileged structure in modern medicinal chemistry. While direct derivatives of specific intermediates like 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate are steps in a larger synthetic process, the ultimate products are often potent analgesics belonging to the 4-anilidopiperidine class, exemplified by fentanyl and its analogs.[1][2][3]
Here, we delve into the structure-activity relationships (SAR), comparative potency, and underlying mechanisms of these compounds, offering field-proven insights for researchers in pharmacology and drug development. We will compare these synthetic opioids against each other and the foundational opioid analgesic, morphine, to provide a clear perspective on their performance.
The 4-Anilidopiperidine Scaffold: A Gateway to Potent Analgesia
The piperidine ring is a cornerstone of many bioactive compounds.[4] In the context of analgesia, its strategic modification led to the development of the 4-anilidopiperidine class of synthetic opioids.[5][6] Fentanyl, the prototype of this class, was first synthesized in 1960 and demonstrated a potency 50 to 100 times that of morphine.[1][7]
The core structure of these compounds consists of a piperidine ring with a phenethyl group at the N1 position and an anilido group at the C4 position.[3] This specific arrangement is crucial for high-affinity binding to the µ-opioid receptor (MOR), the primary target for most opioid analgesics.[1][8] The formyl group on a precursor like 4-formylpiperidine serves as a versatile chemical handle to synthesize the complex substitutions necessary for potent biological activity.
Mechanism of Action: µ-Opioid Receptor Agonism
Fentanyl and its derivatives exert their powerful analgesic effects by acting as potent agonists at µ-opioid receptors (MOR).[1][8] These receptors are G-protein-coupled receptors (GPCRs) located primarily in the brain, spinal cord, and peripheral neurons.[1]
Upon binding of an agonist like fentanyl, the receptor undergoes a conformational change, triggering a downstream signaling cascade with key inhibitory effects:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) production.[1]
-
Modulation of Ion Channels: It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron. Simultaneously, it inhibits the opening of voltage-gated calcium channels, reducing calcium influx.[1]
The net result of these actions is a reduction in neuronal excitability and a decrease in the release of nociceptive (pain-signaling) neurotransmitters, producing profound analgesia.
Below is a diagram illustrating this critical signaling pathway.
Caption: General workflow for the development and evaluation of novel analgesics.
Protocol: Radioligand Competition Binding Assay for µ-Opioid Receptor
This in vitro assay determines a compound's binding affinity (Ki) for the µ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To calculate the inhibitor constant (Ki) of a test compound at the human µ-opioid receptor (hMOR).
Materials:
-
Cell membranes expressing hMOR (e.g., from CHO or HEK293 cells).
-
[³H]DAMGO (a high-affinity, selective MOR radioligand).
-
Test compound (e.g., a fentanyl analog).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Naloxone (for non-specific binding determination).
-
96-well microplates, glass fiber filters, scintillation fluid, and a liquid scintillation counter.
Step-by-Step Methodology:
-
Preparation: Thaw the hMOR-expressing cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer.
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL of Assay Buffer (for total binding) or 50 µL of 10 µM Naloxone (for non-specific binding) or 50 µL of test compound at various concentrations.
-
50 µL of [³H]DAMGO (at a final concentration near its Kd, e.g., 1 nM).
-
100 µL of the cell membrane suspension (e.g., 10-20 µg protein per well).
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]DAMGO binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]DAMGO and Kd is its dissociation constant.
-
Protocol: Mouse Hot Plate Analgesia Test
This in vivo assay assesses the central analgesic efficacy of a compound by measuring the latency of a pain response to a thermal stimulus.
Objective: To determine the median effective dose (ED₅₀) of a test compound required to produce an analgesic effect.
Materials:
-
Male ICR or Swiss Webster mice (20-30 g).
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Test compound dissolved in a suitable vehicle (e.g., saline, DMSO).
-
Stopwatch.
Step-by-Step Methodology:
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.
-
Baseline Measurement: Gently place each mouse on the hot plate and start the stopwatch. Measure the time until the mouse exhibits a nociceptive response (e.g., licking a hind paw, jumping). This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established.
-
Compound Administration: Administer the test compound or vehicle to different groups of mice via a specific route (e.g., subcutaneous, intraperitoneal).
-
Post-Treatment Testing: At a predetermined time point after administration (e.g., 30 minutes), place each mouse back on the hot plate and measure the response latency again.
-
Data Analysis:
-
Convert the data to the percentage of Maximum Possible Effect (%MPE) for each animal using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100.
-
Plot the %MPE against the log dose of the test compound.
-
Use regression analysis to determine the ED₅₀, the dose that produces a 50% MPE.
-
Conclusion and Future Directions
The 4-anilidopiperidine scaffold, accessible from versatile intermediates, is the foundation for some of the most potent synthetic analgesics known. The biological activity of these compounds is dictated by their strong agonism at the µ-opioid receptor, and minor structural modifications can lead to vast differences in potency, efficacy, and pharmacokinetic profiles, as seen in the comparison between fentanyl, sufentanil, and remifentanil.
While these compounds are invaluable in clinical settings for managing severe pain and for anesthesia, their high potency also carries significant risks, contributing to the ongoing opioid crisis. [1]Future research is increasingly focused on developing biased agonists—compounds that preferentially activate the G-protein signaling pathway over the β-arrestin pathway, which is associated with adverse effects like respiratory depression and tolerance. [9]By fine-tuning the structure-activity relationships of the piperidine core, the next generation of analgesics may retain the profound efficacy of this chemical class while offering a significantly improved safety profile.
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Comparative Reactivity Analysis of 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate and Structurally Related Aldehydes
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the piperidine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its prevalence in numerous pharmaceuticals underscores the importance of understanding the reactivity of functionalized piperidine derivatives.[1] This guide provides an in-depth comparative analysis of the reactivity of 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate , a key synthetic intermediate, with other structurally similar aldehydes. Through an exploration of fundamental reaction mechanisms and supporting experimental data, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic strategies.
Introduction: The Significance of Steric and Electronic Effects in Aldehyde Reactivity
Aldehydes are a fundamental class of organic compounds characterized by a carbonyl group (C=O) bonded to at least one hydrogen atom.[2] Their reactivity is principally governed by the electrophilicity of the carbonyl carbon, making them susceptible to nucleophilic attack.[3][4] However, the rate and outcome of these reactions are profoundly influenced by two key factors:
-
Steric Hindrance: The size of the groups surrounding the carbonyl carbon can impede the approach of a nucleophile.[2][5][6][7] Generally, less sterically hindered aldehydes exhibit greater reactivity.[5][6][8]
-
Electronic Effects: The presence of electron-donating or electron-withdrawing groups can modulate the partial positive charge on the carbonyl carbon.[2][3][5][6] Electron-donating groups decrease electrophilicity and thus reactivity, while electron-withdrawing groups have the opposite effect.[3][4]
Our subject molecule, This compound , presents a unique structural framework. The presence of a bulky tert-butoxycarbonyl (Boc) group on the piperidine nitrogen and an ethyl ester at the C4 position, adjacent to the formyl group, introduces significant steric bulk. This guide will dissect how these features influence its reactivity in comparison to less hindered and electronically different aldehydes.
The Subject Molecule and Its Comparators
To provide a comprehensive analysis, we will compare the reactivity of our primary molecule with a selection of aldehydes that systematically vary in steric and electronic properties.
The Core Molecule: this compound
-
Structure:
Caption: Structure of this compound.
-
Key Features: This molecule is a quaternary α-substituted aldehyde, meaning the carbon adjacent to the aldehyde group is fully substituted. This high degree of substitution is expected to create significant steric hindrance around the formyl group. The Boc and ethyl ester groups are primarily electron-withdrawing through induction, which could potentially enhance the electrophilicity of the carbonyl carbon, but their bulk is the dominant feature.
Comparative Aldehydes
For a robust comparison, we will consider the following aldehydes:
| Aldehyde | Structure | Key Differentiating Feature |
| Pivaldehyde | CC(C)(C)C=O | A sterically hindered aliphatic aldehyde, but less so than the core molecule. |
| Benzaldehyde | c1ccccc1C=O | An aromatic aldehyde where the phenyl group is electron-donating via resonance, reducing reactivity.[4] |
| Cyclohexanecarboxaldehyde | C1CCCCC1C=O | A cycloaliphatic aldehyde with moderate steric hindrance. |
| Formaldehyde | C=O | The simplest and most reactive aldehyde due to minimal steric hindrance and no electron-donating groups.[3] |
Comparative Reactivity in Key Aldehyde Transformations
We will now examine the relative reactivity of these aldehydes in three common and synthetically important reactions: the Wittig reaction, reductive amination, and the Aldol reaction.
The Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes using a phosphonium ylide.[9][10][11] The reaction is sensitive to steric hindrance around the carbonyl group.[10][12]
Experimental Protocol: Comparative Wittig Olefination
-
To a solution of methyltriphenylphosphonium bromide (1.1 eq.) in dry THF at 0 °C under an inert atmosphere, add n-butyllithium (1.0 eq.).
-
Stir the resulting ylide solution for 30 minutes at 0 °C.
-
Add a solution of the respective aldehyde (1.0 eq.) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Analyze the crude product by ¹H NMR to determine the conversion to the corresponding alkene.
Expected Reactivity Trend and Rationale:
The rate of the Wittig reaction is expected to decrease with increasing steric hindrance.[12]
Caption: Expected Wittig reaction reactivity trend.
The highly substituted nature of This compound will likely lead to the slowest reaction rate due to the difficulty of the bulky phosphonium ylide approaching the sterically encumbered carbonyl carbon. Even sterically hindered ketones can be challenging substrates for the Wittig reaction, often requiring more forcing conditions or alternative methods like the Horner-Wadsworth-Emmons reaction.[9][12]
Reductive Amination
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[13][14] The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced.[13] This reaction is also sensitive to steric effects, particularly in the initial imine formation step.[15]
Experimental Protocol: Comparative Reductive Amination
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and benzylamine (1.1 eq.) in methanol.
-
Add sodium cyanoborohydride (1.5 eq.) portion-wise at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Quench the reaction by adding 1 M HCl until the solution is acidic.
-
Basify the solution with 2 M NaOH and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.
-
Analyze the crude product by LC-MS to determine the yield of the corresponding secondary amine.
Expected Reactivity Trend and Rationale:
The formation of the iminium intermediate is the rate-limiting step and is disfavored by steric hindrance.[15]
Caption: Expected reductive amination reactivity trend.
Similar to the Wittig reaction, the steric bulk around the formyl group of This compound will likely hinder the initial nucleophilic attack of the amine, leading to a slower reaction rate compared to the other aldehydes. While reductive amination is a versatile tool, reactions with sterically demanding ketones can be challenging.[15]
The Aldol Reaction
The Aldol reaction is a fundamental carbon-carbon bond-forming reaction that involves the nucleophilic addition of an enolate to a carbonyl group.[16][17][18][19] The reactivity of the aldehyde as an electrophile is crucial for the success of this reaction.
Experimental Protocol: Comparative Crossed Aldol Reaction
-
To a solution of lithium diisopropylamide (LDA) (1.1 eq.) in dry THF at -78 °C, add a solution of acetone (1.0 eq.) dropwise.
-
Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add a solution of the respective aldehyde (1.0 eq.) in dry THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Analyze the crude product by ¹H NMR to determine the conversion to the β-hydroxy ketone.
Expected Reactivity Trend and Rationale:
The electrophilicity of the carbonyl carbon and steric accessibility are key determinants of reactivity in the Aldol reaction.
Caption: Expected Aldol reaction reactivity trend.
The significant steric hindrance of This compound is anticipated to make it the least reactive electrophile in this series. The equilibrium of the Aldol reaction often favors the reactants for sterically hindered aldehydes.[16]
Summary of Comparative Reactivity
The following table summarizes the expected relative reactivity of the selected aldehydes across the three key transformations.
| Aldehyde | Wittig Reactivity | Reductive Amination Reactivity | Aldol Reactivity | Overall Reactivity Ranking |
| This compound | Very Low | Very Low | Very Low | 1 (Lowest) |
| Pivaldehyde | Low | Low | Low | 2 |
| Benzaldehyde | Moderate | Moderate | Moderate | 3 |
| Cyclohexanecarboxaldehyde | High | High | High | 4 |
| Formaldehyde | Very High | Very High | Very High | 5 (Highest) |
Conclusion and Synthetic Implications
This comparative analysis highlights the profound impact of steric hindrance on the reactivity of aldehydes. This compound , due to its highly substituted α-carbon, is expected to be significantly less reactive than less hindered aliphatic and aromatic aldehydes in common nucleophilic addition reactions.
For researchers and drug development professionals, this has several important implications:
-
Reaction Conditions: Transformations involving this aldehyde may require more forcing conditions (e.g., higher temperatures, longer reaction times, or more reactive reagents) to achieve reasonable yields.
-
Alternative Methodologies: In cases where standard protocols are ineffective, alternative synthetic strategies may be necessary. For instance, the Horner-Wadsworth-Emmons reaction might be a more suitable alternative to the Wittig reaction for this substrate.[9][12]
-
Chemoselectivity: The reduced reactivity of the formyl group could potentially be exploited to achieve chemoselective transformations in the presence of other, more reactive electrophilic sites within a molecule.
By understanding the inherent reactivity of this important building block, chemists can better design and execute synthetic routes to complex piperidine-containing target molecules, ultimately accelerating the drug discovery and development process.
References
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- Vedantu. (n.d.). Aldehydes are more reactive toward nucleophilic addition class 12 chemistry CBSE.
- askIITians. (2025, July 15). Aldehydes are more reactive toward nucleophilic addition reactions th.
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validation of analytical methods for 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate
An Objective Guide to the Validation of Analytical Methods for 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate
Introduction: The Critical Role of Method Validation in Pharmaceutical Development
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. As a building block, its purity, and the precise quantification of its content are paramount to ensuring the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Establishing that an analytical procedure is fit for its intended purpose is a mandatory regulatory requirement and a cornerstone of good manufacturing practice (GMP).[1][2][3]
This guide provides a comprehensive comparison of two primary chromatographic techniques for the analytical validation of this specific intermediate: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the causality behind experimental choices, provide detailed validation protocols grounded in International Council for Harmonisation (ICH) guidelines, and present objective experimental data to empower researchers and drug development professionals to select the most appropriate method for their needs.[4][5][6]
Physicochemical Properties and Method Selection Rationale
The molecular structure of this compound dictates the most effective analytical approach.
-
Structure: The molecule possesses two ester carbonyls and a formyl group. These conjugated systems act as a chromophore, making it suitable for UV detection in HPLC.
-
Volatility & Thermal Stability: With a molecular weight of 299.36 g/mol , the compound has limited volatility. More importantly, the tert-butoxycarbonyl (Boc) protecting group and the formyl group can be susceptible to thermal degradation at the high temperatures typically required for GC analysis.[7][8]
This initial analysis suggests that HPLC is a more robust and direct approach.[7][9] GC, while potentially faster, presents a significant risk of on-column degradation, which would compromise the accuracy of the results. Therefore, GC is best considered as an orthogonal method for specific purposes, such as analyzing volatile process impurities, rather than for the primary assay and purity determination of the intermediate itself.
Primary Recommended Method: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for assay and impurity analysis due to its versatility with a wide range of compounds, especially those that are non-volatile or thermally labile.[7][10][11]
Causality Behind Experimental Choices (HPLC)
-
Mode: Reversed-Phase (RP-HPLC) is selected because the analyte is a moderately polar organic molecule, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase.
-
Column: A standard C18 column provides excellent resolving power and is a staple in pharmaceutical analysis, ensuring method transferability.
-
Mobile Phase: A gradient of acetonitrile and water is chosen to ensure elution of the main analyte peak with good symmetry while also separating potential impurities with different polarities. A mild acid (e.g., 0.1% phosphoric acid) is added to the aqueous phase to control the ionization of any potential acidic or basic impurities and ensure consistent retention times and peak shapes.
-
Detector: A UV detector is selected, set at a wavelength where the formyl and carbonyl chromophores exhibit significant absorbance (e.g., 210-230 nm), providing good sensitivity.
Experimental Protocol: HPLC Method
-
Instrumentation: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 80 17.0 80 17.1 40 | 20.0 | 40 |
-
Standard Preparation: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Sample Preparation: Prepare the sample in the same manner as the standard.
Validation Protocol and Acceptance Criteria (ICH Q2(R2))
The validation process is designed to demonstrate that the analytical procedure is suitable for its intended purpose.[4][12][13]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by analyzing a placebo, spiking the analyte into the placebo, and performing forced degradation studies.
-
Linearity: A minimum of five concentrations are prepared across a range of 80% to 120% of the target concentration. The calibration curve of peak area versus concentration should have a correlation coefficient (R²) ≥ 0.999.[1]
-
Accuracy: Assessed using a minimum of nine determinations over three concentration levels (e.g., 80%, 100%, 120%). The recovery of the analyte should be within 98.0% to 102.0%.[12]
-
Precision:
-
Repeatability: Six replicate injections of the standard solution should have a Relative Standard Deviation (%RSD) of ≤ 1.0%.
-
Intermediate Precision: The analysis is repeated by a different analyst on a different day with a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: Small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, pH of mobile phase) are made to assess the method's reliability during normal usage.[6]
Alternative Method: Gas Chromatography (GC)
While HPLC is preferred, GC can serve as a valuable orthogonal technique. It is particularly useful for detecting volatile impurities that might not be well-resolved by HPLC.[7][10]
Causality Behind Experimental Choices (GC)
-
Rationale: The primary challenge is ensuring the analyte can be vaporized without decomposition.[9][11] A low thermal-mass inlet and a highly inert column are crucial.
-
Column: A low-to-mid polarity column (e.g., DB-5 or equivalent) is suitable for resolving the analyte from potential impurities.
-
Inlet: A split/splitless inlet is used in split mode to handle the concentration and minimize thermal stress on the analyte.
-
Detector: A Flame Ionization Detector (FID) is chosen for its robustness and near-universal response to organic compounds.
Experimental Protocol: GC Method
-
Instrumentation: GC system with a split/splitless inlet and Flame Ionization Detector (FID).
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250°C (as low as possible while ensuring vaporization).
-
Split Ratio: 50:1.
-
Oven Program:
-
Initial Temperature: 150°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Detector Temperature: 300°C.
-
Sample Preparation: Dissolve ~10 mg in 10 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.
Head-to-Head Performance Comparison
The following table summarizes hypothetical but realistic validation data for the two methods, illustrating their respective strengths and weaknesses for this specific analyte.
| Validation Parameter | HPLC-UV Method | GC-FID Method | Commentary |
| Specificity | High (Good separation from degradants) | Moderate (Risk of thermal degradation creating artifacts) | HPLC is superior for stability-indicating assays. |
| Linearity (R²) | ≥ 0.9995 | ≥ 0.998 | Excellent linearity for HPLC; slightly lower for GC due to potential minor inlet instability. |
| Accuracy (% Recovery) | 99.5% - 101.2% | 95.0% - 104.5% | HPLC shows higher accuracy, likely due to the absence of thermal stress on the analyte. |
| Precision (%RSD) | |||
| - Repeatability | ≤ 0.5% | ≤ 1.5% | HPLC demonstrates superior precision. |
| - Intermediate | ≤ 1.0% | ≤ 2.5% | |
| LOQ | ~0.05% | ~0.10% | HPLC generally offers better sensitivity for this type of molecule. |
| Robustness | High | Moderate (Sensitive to inlet temperature variations) | The HPLC method is less susceptible to minor parameter changes. |
| Analysis Time | ~20 min | ~15 min | GC offers a slightly faster run time. |
Conclusion and Recommendation
Both HPLC and GC are viable techniques for the analysis of this compound, but they are not interchangeable.
For routine quality control, assay determination, and as a stability-indicating method, the validated HPLC-UV method is unequivocally the superior choice . Its operation at ambient temperature prevents analyte degradation, leading to higher accuracy, precision, and reliability.[8]
The GC-FID method serves as a valuable alternative or orthogonal method . It is particularly useful for screening for low-molecular-weight, volatile process impurities or residual solvents that may not be detected by the primary HPLC method. However, its use for the quantitative assay of the main component should be approached with caution and would require extensive studies to prove the absence of on-column degradation.
By selecting the appropriate, fully validated method, researchers and drug development professionals can ensure the highest quality of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final API.
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available from: [Link]
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Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. Available from: [Link]
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Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. Available from: [Link]
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Synthesis and spectroscopic characterization of piperidine/I 2 charge-transfer complex in different chlorinated organic solvents. ResearchGate. Available from: [Link]
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tert-Butyl 4-formylpiperidine-1-carboxylate. PubChem. Available from: [Link]
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Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. Available from: [Link]
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Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Available from: [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available from: [Link]
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Validation of Analytical Procedure Q2(R2). International Council for Harmonisation (ICH). Available from: [Link]
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Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Available from: [Link]
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piperidine analysis in API by GC-HS. Chromatography Forum. Available from: [Link]
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GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB. Available from: [Link]
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Analytical Method Validation Parameters: An Updated Review. ResearchGate. Available from: [Link]
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Difference between HPLC and GC Technique. Veeprho. Available from: [Link]
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FDA issues revised guidance for analytical method validation. ResearchGate. Available from: [Link]
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Small Molecule Analysis Testing: HPLC vs GC. Brewer Science Blog. Available from: [Link]
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A Comparative Guide to the Synthesis of 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex piperidine derivatives is a cornerstone of modern medicinal chemistry, with these scaffolds forming the core of numerous therapeutic agents.[1] Among these, 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate stands out as a versatile intermediate, its dual functionality of a protected amine and a reactive aldehyde group paving the way for diverse molecular elaborations. This guide provides a comprehensive cost-benefit analysis of three distinct synthetic routes to this key building block, offering a critical evaluation of their respective yields, costs, safety profiles, and scalability.
At a Glance: Comparing the Synthetic Pathways
| Metric | Route A: Oxidation of Alcohol | Route B: Reduction of Ester | Route C: Formylation of Piperidine |
| Starting Material | 1-Tert-butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate | Diethyl 1-(tert-butoxycarbonyl)piperidine-4,4-dicarboxylate | 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate |
| Overall Yield | Good to Excellent | Moderate to Good | Variable |
| Cost of Key Reagents | Moderate to High | Moderate | Low to Moderate |
| Reaction Complexity | 1-2 steps | 1 step | 1-2 steps |
| Scalability | Moderate | Good | Moderate |
| Safety & Environmental | Use of hazardous heavy metals (PCC) or malodorous reagents (Swern) | Cryogenic temperatures required | Use of corrosive and moisture-sensitive reagents |
Route A: The Oxidation Approach
This classic and often reliable route commences with the oxidation of the corresponding primary alcohol, 1-tert-butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate. The choice of oxidizing agent is critical and significantly influences the cost, yield, and safety of the process.
Caption: Workflow for Route A: Oxidation of Alcohol.
Experimental Protocol: Pyridinium Chlorochromate (PCC) Oxidation
-
To a stirred solution of 1-tert-butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate (1 eq.) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq.) and silica gel.
-
Stir the mixture at room temperature overnight.[2]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired aldehyde.
Cost-Benefit Analysis of Route A
-
Yield: Generally good, often exceeding 75%.[2]
-
Cost: The primary cost driver is the choice of oxidizing agent. PCC is relatively inexpensive but raises safety and environmental concerns due to its chromium content. Dess-Martin periodinane (DMP) is a milder and often higher-yielding alternative but is significantly more expensive. The Swern oxidation offers a good balance of cost and efficiency but involves the use of malodorous and toxic reagents like dimethyl sulfoxide (DMSO) and oxalyl chloride, requiring careful handling and quenching procedures.
-
Scalability: The use of PCC on a large scale is often discouraged due to the challenges of waste disposal. The Swern oxidation is scalable but requires precise temperature control and careful handling of byproducts.
-
Safety & Environmental: PCC is a known carcinogen and environmental hazard. The Swern oxidation generates dimethyl sulfide as a volatile and odorous byproduct.
Route B: The Reduction Pathway
This route offers a more direct approach, starting from the corresponding diester, diethyl 1-(tert-butoxycarbonyl)piperidine-4,4-dicarboxylate, and selectively reducing one of the ester groups to an aldehyde.
Caption: Workflow for Route B: Partial Reduction of Ester.
Experimental Protocol: DIBAL-H Reduction
-
Dissolve diethyl 1-(tert-butoxycarbonyl)piperidine-4,4-dicarboxylate (1 eq.) in anhydrous toluene and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (1.1 eq.) in toluene dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol, followed by water and a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Cost-Benefit Analysis of Route B
-
Yield: Typically in the moderate to good range (60-80%). Over-reduction to the alcohol is a common side reaction that can lower the yield.
-
Cost: DIBAL-H is a moderately priced reagent. The primary cost consideration for large-scale synthesis is the need for cryogenic temperatures, which requires specialized equipment and significant energy consumption.
-
Scalability: This route is generally scalable, with the main challenge being the management of the low-temperature conditions.
-
Safety & Environmental: DIBAL-H is a pyrophoric reagent that reacts violently with water and requires careful handling under an inert atmosphere. The quenching process can be exothermic and must be performed with caution. Toluene is a flammable and toxic solvent.
Route C: The Direct Formylation Approach
This strategy involves the direct introduction of a formyl group onto the 4-position of a pre-formed piperidine ring, starting from 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate.
Caption: Workflow for Route C: Direct Formylation.
Experimental Protocol: Deprotonation and Formylation
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq.) to a solution of diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
To this LDA solution, add a solution of 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (1 eq.) in anhydrous THF dropwise at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add ethyl formate (1.2 eq.) and continue stirring at -78 °C for another 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Cost-Benefit Analysis of Route C
-
Yield: The yield can be variable and is highly dependent on the reaction conditions and the substrate. Incomplete reaction and side product formation are potential issues.
-
Cost: The reagents, such as LDA (or its precursors n-butyllithium and diisopropylamine) and ethyl formate, are relatively inexpensive. Similar to Route B, the need for cryogenic temperatures is a significant cost factor on a larger scale.
-
Scalability: Scaling up this reaction can be challenging due to the need for precise control over the stoichiometry of the strong base and the low-temperature conditions to avoid side reactions.
-
Safety & Environmental: n-Butyllithium is a pyrophoric and highly reactive organometallic reagent that requires expert handling. The reaction must be carried out under strictly anhydrous and inert conditions.
Conclusion and Recommendations
The optimal synthetic route to this compound is contingent upon the specific requirements of the research or development project.
-
For small-scale laboratory synthesis where yield and purity are paramount , Route A using a modern oxidizing agent like Dess-Martin periodinane, despite its higher cost, offers a reliable and high-yielding option.
-
For larger-scale production where cost and scalability are the primary drivers , Route B presents a compelling case. While requiring investment in low-temperature infrastructure, the moderate cost of DIBAL-H and good scalability make it an attractive option for producing kilogram quantities.
-
Route C is the most economically favorable in terms of reagent costs but is also the most technically challenging to execute consistently, especially at scale. It may be a suitable option for exploratory work or when the starting material is readily available and inexpensive.
Ultimately, a thorough process hazard analysis and cost modeling should be conducted before selecting a route for large-scale synthesis. This guide provides the foundational data and experimental insights to inform that critical decision-making process.
References
-
ResearchGate. N-formylation of piperidine with methanol. Available at: [Link]
-
Chinese Journal of Applied Chemistry. PREPARATION OF N-FORMYLPIPERIDINE. Available at: [Link]
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-
ResearchGate. A convenient synthesis of N-Boc-4-formylpiperidine | Request PDF. Available at: [Link]
-
Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Available at: [Link]
-
PMC. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Available at: [Link]
-
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-
ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available at: [Link]
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PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
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-
ResearchGate. Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Available at: [Link]
-
PubChem. tert-Butyl 4-formylpiperidine-1-carboxylate. Available at: [Link]
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ResearchGate. ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. | Request PDF. Available at: [Link]
-
ResearchGate. Novel and Efficient Method to Synthesize N‐Benzyl‐4‐Formyl‐Piperidine. Available at: [Link]
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characterization of novel compounds synthesized from 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of novel compounds derived from the versatile starting material, 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate. By leveraging its unique structural features, this precursor opens avenues for the development of a diverse range of bioactive molecules. This document will explore potential synthetic pathways, outline detailed characterization protocols, and compare the resulting novel compounds with established alternatives, supported by experimental data from relevant literature.
Introduction: The Strategic Advantage of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its rigid, six-membered heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with specific biological targets such as receptors and enzymes.[1] The starting material, this compound, offers three key points for chemical modification: the Boc-protected amine, the ethyl ester, and the formyl group. This trifecta of reactive sites allows for a high degree of synthetic versatility in creating complex molecular architectures.
Part 1: Synthetic Pathways to Novel Derivatives
The formyl group at the 4-position is a prime handle for introducing molecular diversity. Below are proposed synthetic schemes for generating novel compound classes from this compound.
Scheme 1: Reductive Amination for the Synthesis of Novel Amines
Reductive amination of the formyl group is a robust and widely used method for forming carbon-nitrogen bonds. This reaction allows for the introduction of a wide variety of primary and secondary amines, leading to a library of novel piperidine derivatives.
Caption: Reductive amination workflow.
Experimental Protocol: General Procedure for Reductive Amination
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add the desired primary or secondary amine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion intermediate.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Scheme 2: Wittig Reaction for the Generation of Alkenes
The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, offering a scaffold for further functionalization or for creating compounds with specific conformational constraints.
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A Technical Guide to the Application of Substituted 4-Formylpiperidines in Medicinal Chemistry: A Comparative Analysis of 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate
This guide provides an in-depth technical comparison of substituted N-Boc-4-formylpiperidine building blocks, with a special focus on the advanced intermediate, 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate . Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the synthetic utility, comparative performance, and experimental protocols related to this class of compounds, which are pivotal in the construction of complex molecular architectures for novel therapeutics.
Introduction: The Strategic Value of the 4-Formylpiperidine Scaffold
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. The introduction of a formyl group at the 4-position, combined with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, yields a versatile bifunctional building block.[1] The Boc group deactivates the otherwise reactive secondary amine, allowing for selective chemistry at the aldehyde, and can be readily removed under mild acidic conditions for subsequent functionalization.[1]
The aldehyde functionality serves as a crucial electrophilic handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. Among these, reductive amination and the Wittig reaction are paramount, enabling the facile introduction of diverse side chains and the construction of complex molecular frameworks.[1][2]
This guide will compare the widely used tert-butyl 4-formylpiperidine-1-carboxylate (A) with the more structurally complex, quaternary substituted This compound (B) . We will explore the synthetic nuances and potential applications that arise from the additional substituents at the C4 position.
Comparative Analysis: Compound A vs. Compound B
The primary distinction between Compound A and Compound B lies in the substitution at the 4-position of the piperidine ring. Compound A is unsubstituted beyond the formyl group, while Compound B possesses a quaternary center bearing both an ethyl and an ethyl carboxylate group. This seemingly subtle difference has profound implications for the synthetic chemist.
| Feature | Compound A: tert-Butyl 4-formylpiperidine-1-carboxylate | Compound B: this compound |
| Structure | Simple, monosubstituted at C4 | Quaternary, trisubstituted at C4 |
| Synthesis | Readily accessible via oxidation of the corresponding alcohol.[1] | More complex, multi-step synthesis required. |
| Stereochemistry | Achiral | Chiral center created upon reaction at the formyl group. |
| Steric Hindrance | Lower steric hindrance around the formyl group. | Higher steric hindrance, potentially affecting reaction rates. |
| Applications | Widely used as a linker and for introducing a simple piperidine moiety.[3] | Ideal for the synthesis of highly substituted, rigid piperidine cores, often found in CNS-active agents and complex natural products. |
| Derivatives | Leads to secondary amines or simple alkenes after reaction. | Generates derivatives with a chiral quaternary center, offering greater structural diversity and potential for improved potency and selectivity. |
The presence of the quaternary center in Compound B allows for the creation of molecules with a higher degree of three-dimensional complexity, which can be crucial for optimizing interactions with biological targets.
Synthetic Accessibility
Compound A is commercially available and can be synthesized in one step via the oxidation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[1]
The synthesis of Compound B , however, is more involved. A plausible synthetic route, inferred from related literature on the synthesis of 4,4-disubstituted piperidines, is outlined below.[4][5]
Caption: Proposed synthetic workflow for Compound B.
This proposed synthesis involves the generation of a lithium enolate from the precursor ester, followed by quenching with a suitable formylating agent. The steric hindrance at the C4 position makes this a challenging transformation that would require careful optimization of reaction conditions.
Key Applications and Experimental Protocols
The primary utility of both Compound A and B lies in their ability to undergo reactions at the formyl group. Below, we provide detailed, representative protocols for two of the most important transformations: reductive amination and the Wittig reaction.
Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[2]
-
Imine Formation: To a solution of the 4-formylpiperidine derivative (1.0 eq) in an appropriate solvent (e.g., dichloromethane or methanol, 0.1 M), add the primary or secondary amine (1.1 eq). If the amine is a salt, add a non-nucleophilic base such as triethylamine (1.2 eq). Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.[6] Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: General workflow for reductive amination.
-
Solvent: Dichloromethane is a good general-purpose solvent for reductive aminations. Methanol can also be used and may accelerate imine formation, but can sometimes react with the reducing agent.
-
Reducing Agent: Sodium triacetoxyborohydride is the reagent of choice for many reductive aminations due to its mildness and tolerance of a wide range of functional groups.[6] It is less basic than other borohydrides, minimizing side reactions.
-
Stoichiometry: A slight excess of the amine and reducing agent is used to ensure complete consumption of the starting aldehyde.
Wittig Reaction
The Wittig reaction is an indispensable tool for the synthesis of alkenes from aldehydes or ketones.[7]
-
Ylide Generation: Suspend the appropriate phosphonium salt (1.1 eq) in an anhydrous solvent such as THF or diethyl ether under an inert atmosphere (e.g., argon or nitrogen). Cool the suspension to 0 °C or -78 °C, depending on the base used. Add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide, 1.1 eq) dropwise. Stir the resulting colored solution (the ylide) for 30-60 minutes.
-
Reaction with Aldehyde: Add a solution of the 4-formylpiperidine derivative (1.0 eq) in the same anhydrous solvent dropwise to the ylide solution at the same low temperature. Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent. The by-product, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent or by column chromatography. Purify the desired alkene by column chromatography on silica gel.
Caption: General workflow for the Wittig reaction.
-
Anhydrous Conditions: Wittig reagents are strong bases and are readily protonated by water. Therefore, anhydrous solvents and an inert atmosphere are critical for success.
-
Base Selection: The choice of base depends on the acidity of the phosphonium salt. For non-stabilized ylides (where the group attached to the ylidic carbon is alkyl), strong bases like n-butyllithium are required. For stabilized ylides (e.g., containing an ester or ketone), weaker bases like sodium hydride or potassium tert-butoxide are sufficient.
-
Stereoselectivity: The stereochemical outcome of the Wittig reaction (E vs. Z alkene) is highly dependent on the nature of the ylide. Non-stabilized ylides typically give the Z-alkene, while stabilized ylides favor the E-alkene.[7][8]
Conclusion: Selecting the Right Tool for the Job
Both tert-butyl 4-formylpiperidine-1-carboxylate (A) and the more complex This compound (B) are valuable building blocks in the medicinal chemist's toolbox. The choice between them should be dictated by the specific synthetic goal.
-
For the straightforward introduction of a piperidine moiety or as a simple linker, the commercially available and easy-to-handle Compound A is the logical choice.
-
When the target molecule requires a highly substituted, rigid piperidine core with a chiral quaternary center, the additional synthetic effort to access Compound B is justified. The resulting derivatives offer access to a region of chemical space that is unattainable with simpler building blocks, potentially leading to compounds with enhanced biological activity and improved pharmacokinetic properties.
This guide has provided a framework for understanding the comparative utility of these important synthetic intermediates. The provided protocols, grounded in established chemical principles, should serve as a reliable starting point for the design and execution of synthetic routes toward novel and impactful therapeutic agents.
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Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses, 79, 219. [Link]
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Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]
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A Senior Application Scientist's Guide to Alternatives for 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate in Key Synthetic Transformations
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is a critical determinant of synthetic efficiency and success. The sterically encumbered yet functionally versatile molecule, 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate, presents unique opportunities and challenges in the synthesis of complex 4,4-disubstituted piperidine scaffolds. This guide provides an in-depth technical comparison of this substrate with viable alternatives in cornerstone synthetic transformations, supported by experimental data and mechanistic insights to inform your research and development endeavors.
Introduction to this compound: A Sterically Hindered Building Block
This compound is a valuable intermediate in synthetic chemistry, particularly for the construction of complex piperidine-containing molecules. Its key structural features include a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group, and a quaternary center at the 4-position bearing both an ethyl ester and a formyl group. This unique substitution pattern makes it an attractive precursor for the synthesis of spirocyclic systems and other densely functionalized molecules.
The steric hindrance around the formyl group, however, can significantly influence its reactivity, often necessitating carefully optimized reaction conditions or the consideration of alternative synthetic strategies. This guide will focus on two primary classes of reactions where this steric hindrance is a key consideration: olefination reactions and reductive amination.
Olefination Reactions: A Comparative Analysis of Wittig and Horner-Wadsworth-Emmons Reactions
The conversion of the formyl group to an alkene is a fundamental transformation. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most powerful methods for this purpose. However, their efficiency can be markedly different when dealing with sterically hindered aldehydes like our target molecule.
The Wittig Reaction: Often a Suboptimal Choice for Hindered Aldehydes
The Wittig reaction, utilizing a phosphonium ylide, is a cornerstone of organic synthesis for alkene formation.[1][2][3] However, with sterically hindered aldehydes, the reaction can be sluggish and often results in low yields.[4] The formation of the oxaphosphetane intermediate is sterically demanding, and the approach of the bulky ylide to the encumbered aldehyde can be disfavored.
The Horner-Wadsworth-Emmons (HWE) Reaction: A Superior Alternative
The Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate carbanion, is frequently a more effective alternative for the olefination of sterically hindered aldehydes and ketones.[4][5][6] The phosphonate carbanions are generally more nucleophilic than the corresponding phosphonium ylides, and the reaction often proceeds under milder conditions with higher yields.[7][8] A significant advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[7][9]
Table 1: Comparison of Wittig and HWE Reactions for Sterically Hindered Aldehydes
| Reaction | Reagent | Aldehyde | Product | Yield | E/Z Ratio | Reference |
| Wittig | (Carbethoxymethylene)triphenylphosphorane | Mesitaldehyde | Ethyl 3-(2,4,6-trimethylphenyl)acrylate | Low to Moderate | N/A | [5] |
| HWE | Triethyl phosphonoacetate/NaH | Mesitaldehyde | Ethyl 3-(2,4,6-trimethylphenyl)acrylate | High | >95:5 | [5] |
| Wittig | Methylenetriphenylphosphorane | Camphor (hindered ketone) | Methylene camphor | Good | N/A | [4] |
| HWE | Diethyl (cyanomethyl)phosphonate/NaH | Adamantanone (hindered ketone) | 2-Adamantylideneacetonitrile | 95% | N/A | [7] |
Causality Behind Experimental Choices: The increased nucleophilicity of the phosphonate carbanion in the HWE reaction allows for a more facile attack on the sterically hindered carbonyl carbon. Furthermore, the thermodynamics of the HWE reaction often favor the formation of the more stable (E)-alkene, providing excellent stereoselectivity.[6][8]
Experimental Protocols
General Protocol for the Horner-Wadsworth-Emmons (HWE) Reaction with a Sterically Hindered Aldehyde:
-
Preparation of the Phosphonate Carbanion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the phosphonate ester (1.1 equivalents). Dissolve the ester in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Reaction with the Hindered Aldehyde: Cool the solution of the phosphonate carbanion to 0 °C. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via a dropping funnel or syringe over 15-20 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualization of the Olefination Workflow
Caption: Workflow for the Horner-Wadsworth-Emmons olefination.
Reductive Amination: Navigating Alternatives for C-N Bond Formation
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[10][11] For a sterically hindered α-formyl ester like our target compound, the choice of reducing agent and reaction conditions is crucial for achieving high yields and avoiding side reactions.
Direct vs. Indirect Reductive Amination
Reductive amination can be performed in a one-pot (direct) or a two-step (indirect) fashion. In the direct approach, the aldehyde, amine, and a reducing agent that is selective for the iminium ion over the aldehyde are mixed together. For the indirect method, the imine is pre-formed and then reduced in a separate step. For sterically hindered aldehydes, the indirect approach can sometimes be advantageous as it allows for the optimization of imine formation prior to reduction.
Alternative Reducing Agents
Several reducing agents are commonly employed for reductive amination, each with its own advantages.
-
Sodium Triacetoxyborohydride (STAB): This is a mild and highly selective reducing agent for iminium ions. It is often the reagent of choice for one-pot reductive aminations as it tolerates a wide range of functional groups and does not reduce aldehydes or ketones at an appreciable rate.
-
Sodium Cyanoborohydride (NaBH₃CN): Similar to STAB, this reagent is selective for iminium ions under mildly acidic conditions.[11] However, it is toxic and generates cyanide waste.
-
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate) is a clean and effective method, particularly for the reduction of pre-formed imines.
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | CH₂Cl₂ or DCE, often with AcOH | Mild, selective, one-pot | Can be slow with very hindered substrates |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, pH 3-6 | Mild, selective, one-pot | Toxic, cyanide waste |
| H₂/Pd-C | MeOH or EtOH, H₂ balloon or pressure | Clean, high yielding | Requires specialized equipment for H₂ gas, potential for debenzylation |
| Ammonium Formate/Pd-C | MeOH or EtOH, heat | Transfer hydrogenation, avoids H₂ gas | Can require higher temperatures |
Causality Behind Experimental Choices: The choice of reducing agent depends on the substrate's sensitivity and the desired reaction conditions. For a molecule like this compound, which contains an ester group, mild reducing agents like STAB or catalytic hydrogenation are preferred to avoid potential reduction of the ester.
Alternative Substrates: α-Keto Esters
A structurally related class of compounds that can serve as alternatives for accessing similar products are α-keto esters. These can undergo reductive amination to yield α-amino esters, which are valuable building blocks in medicinal chemistry.
Example: The reductive amination of ethyl 2-oxo-2-phenylacetate with various amines using a chiral ruthenium catalyst has been shown to produce chiral α-amino esters in high yield and enantioselectivity.[12] This highlights a powerful alternative strategy for the synthesis of chiral α-amino acid derivatives.
Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB):
-
Reaction Setup: To a solution of this compound (1.0 equivalent) and the desired amine (1.1 equivalents) in anhydrous dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE), add acetic acid (1.1 equivalents).
-
Addition of Reducing Agent: Stir the mixture at room temperature for 1 hour, then add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the steric hindrance of the substrates.
-
Work-up and Purification: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualization of the Reductive Amination Pathway
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate
As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility with which we manage our chemical reagents from acquisition to disposal. This guide provides a detailed, experience-driven protocol for the proper disposal of 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate. The procedures outlined herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment.
The core of a trustworthy disposal protocol is a thorough understanding of the molecule's potential hazards. While a specific Safety Data Sheet (SDS) for this exact diester compound may not be readily available, a chemical hazard assessment can be expertly extrapolated from its primary functional groups: a piperidine ring, a reactive aldehyde, and carboxylate esters.
-
Piperidine Core: The piperidine heterocycle is the foundational structural element. Piperidine itself is classified as a corrosive, flammable, and toxic substance, capable of causing severe skin burns and eye damage.[1][2][3][4] Its derivatives must be handled with the assumption of similar hazards.
-
Aldehyde (-formyl) Group: The aldehyde is a key reactive center. Aldehydes are often toxic, can be irritants, and may undergo unwanted reactions such as polymerization.[5] This reactivity necessitates careful handling to prevent uncontrolled reactions during waste consolidation.[6][7]
-
Tert-butyl and Ethyl Ester Groups: These ester groups are generally less hazardous but contribute to the overall molecular properties and potential incompatibilities.
Given this composite profile, the compound must be treated as a hazardous waste, requiring disposal in accordance with stringent local and national regulations.
Regulatory Framework: Adherence to EPA Guidelines
In the United States, the management and disposal of laboratory chemical waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] Every laboratory that generates hazardous waste must adhere to these regulations, which include obtaining an EPA identification number and understanding the facility's generator status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG).[10][11]
This guide aligns with the federal standards, but it is imperative for researchers to consult their institution's specific Laboratory Management Plan and Environmental Health & Safety (EHS) office, as state and local regulations can be more stringent.[8]
Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
Before beginning any disposal-related activities, the correct PPE must be worn. The selection is based on the compound's potential for skin and eye corrosion, toxicity, and respiratory irritation.[1][12][13]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the corrosive piperidine derivative and irritating aldehyde.[12][13] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber of sufficient thickness). | Prevents skin contact with the potentially toxic and corrosive compound.[1] |
| Body Protection | Flame-retardant laboratory coat and a chemical-resistant apron. | Provides a barrier against spills and protects underlying clothing. |
| Respiratory Protection | All handling must occur within a certified chemical fume hood. | Prevents inhalation of potentially toxic or irritating vapors.[3][14] |
Step-by-Step Disposal Protocol
This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe, compliant, and self-validating.
Step 1: In-situ Neutralization of Reactive Aldehyde (Optional but Recommended)
To mitigate the risks associated with the reactive aldehyde group, a quenching step can be performed if deemed safe and appropriate for the experimental context. This reduces the chemical's reactivity before it is consolidated with other wastes.[5][11]
-
Work Area: Conduct all operations within a chemical fume hood with the sash at the lowest practical position.
-
Preparation: Prepare a quenching solution, such as a fresh solution of sodium bisulfite in water.
-
Quenching: Slowly and carefully add the waste solution containing the aldehyde to the quenching solution with stirring. An exothermic reaction may occur; proceed with caution.
-
Verification: Allow the mixture to stir until the reaction is complete. The absence of the aldehyde can be confirmed via a suitable method like TLC, if necessary.
-
Designation: The resulting quenched mixture is still considered hazardous waste and must be disposed of accordingly.
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous reactions in the waste container.
-
Do Not Mix: This waste should not be mixed with acids, strong oxidizing agents, or bases, as piperidine derivatives can react hazardously with these substances.[2][15]
-
Dedicated Container: It is best practice to collect this waste stream in a dedicated, clearly labeled container, especially if it has not been quenched.
Step 3: Containerization and Labeling
The choice of container and the accuracy of its label are mandated by EPA regulations.
-
Select a Container: Use a clean, sealable, and chemically compatible container. A high-density polyethylene (HDPE) bottle is a suitable choice. Ensure the container is in good condition with no cracks or leaks.
-
Labeling: The container must be labeled with the words "Hazardous Waste."[10][11] The label must also clearly identify all chemical constituents by their full name (e.g., "this compound in Ethanol") and include an appropriate hazard warning, such as a pictogram for corrosivity and toxicity.[11]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Designated SAAs are locations at or near the point of waste generation for the temporary storage of hazardous waste.
-
Storage: Place the sealed and labeled waste container in a designated SAA. This area must be under the direct control of the laboratory personnel generating the waste.[11]
-
Secondary Containment: The container should be kept in a secondary containment bin to control any potential leaks.
-
Volume Limits: No more than 55 gallons of a single hazardous waste stream may be accumulated in an SAA.[10]
The workflow for proper disposal is summarized in the diagram below.
Caption: Decision workflow for the safe disposal of the target compound.
Step 5: Arranging for Final Disposal
The final step is to coordinate with your institution's EHS department.
-
Request Pickup: Follow your facility's established procedure to request a hazardous waste pickup. This may involve an online system or a paper form.
-
Documentation: Ensure all paperwork is completed accurately. EHS or the contracted waste hauler will use this information for the waste manifest.[16]
-
Handover: Transfer the waste to authorized personnel for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personnel exposure, immediate and correct action is vital.
-
Spill Response:
-
Alert personnel in the immediate area and evacuate if necessary.[7]
-
If the spill is small and you are trained to handle it, use a chemical spill kit with an inert absorbent material (do not use combustible materials).
-
Place the absorbed material into a sealed container and label it as hazardous waste.
-
For large spills, evacuate the area and contact your institution's emergency EHS number immediately.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3][12]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[12][14]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3][14]
-
By adhering to this comprehensive disposal guide, researchers can ensure they are not only compliant with regulations but are also upholding the highest standards of laboratory safety and environmental stewardship.
References
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Laboratory Waste Management: The New Regulations. (n.d.). MedLab. Retrieved from [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]
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Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]
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Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]
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Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. (n.d.). US EPA. Retrieved from [Link]
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Safety Data Sheet PIPERIDINE. (n.d.). ChemSupply Australia. Retrieved from [Link]
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Acetaldehyde. (n.d.). National Research Council. In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Retrieved from [Link]
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Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited. Retrieved from [Link]
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Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]
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Disposal of Highly Reactive Reagents. (2018, May 9). University of Pennsylvania EHRS. Retrieved from [Link]
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Management of Hazardous Waste Procedure. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]
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MSDS of tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate. (n.d.). Capot Chemical Co., Ltd. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate
In the dynamic environment of drug discovery and chemical synthesis, the integrity of our research is intrinsically linked to the safety and precision with which we handle our materials. This guide provides essential, field-tested protocols for the safe handling, use, and disposal of 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate. As a Senior Application Scientist, my objective is to move beyond a simple checklist and instill a deep, causal understanding of why these procedures are critical, ensuring both your safety and the validity of your experimental outcomes.
While specific toxicological data for this exact dicarboxylate derivative is not extensively published, its structure contains key functional groups—a piperidine ring, an aldehyde, and ester linkages—that guide our safety assessment. By analyzing data from closely related analogs, such as tert-Butyl 4-formylpiperidine-1-carboxylate and tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate, we can establish a robust and conservative safety protocol.[1][2][3] The hazards associated with these analogs, including skin, eye, and respiratory irritation, form the basis of our handling recommendations.[3]
Part 1: Hazard Assessment & Personal Protective Equipment (PPE)
The primary routes of potential exposure are inhalation of aerosols, dermal contact, and eye contact. The aldehyde functional group, in particular, warrants caution as it can act as an irritant and sensitizer. Therefore, a multi-layered defense using appropriate PPE is non-negotiable.
Core PPE Requirements
| Protection Area | Required PPE | Applicable Standard | Scientific Rationale & Causality |
| Respiratory | Chemical Fume Hood | This is the primary engineering control. It is essential for preventing the inhalation of any fine powders or volatile organic compounds, which may cause respiratory tract irritation.[2][3][4] | |
| Hands | Chemical-Resistant Nitrile Gloves | Nitrile provides effective protection against splashes from a variety of chemicals, including many solvents used with this compound.[5] Double-gloving is recommended to minimize the risk of exposure from a single point of failure. | |
| Eyes/Face | Chemical Splash Goggles & Face Shield | OSHA 29 CFR 1910.133 | Goggles provide a seal around the eyes to protect against splashes and vapors.[6] A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[6] |
| Body | Chemical-Resistant Lab Coat or Apron | EN 14605 / EN ISO 13982 | Protects skin and personal clothing from contamination in case of spills or splashes. The specific material should be chosen based on the solvents in use.[7] |
Part 2: Operational Workflow: From Procurement to Disposal
A structured workflow minimizes ambiguity and reduces the risk of error. The following diagram outlines the complete lifecycle of the chemical within the laboratory environment.
Caption: End-to-end workflow for this compound.
Part 3: Detailed Step-by-Step Protocols
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage.
-
Verification: Cross-reference the container label with your order to ensure the correct substance has been received.
-
Storage: The compound should be stored in a tightly sealed container in a freezer at -20°C, under an inert atmosphere, and in a dark place to maintain its stability.[8] Store locked up and away from incompatible materials like strong oxidizing agents.[4]
Handling and Use (To be performed exclusively within a chemical fume hood):
-
Preparation: Before handling, ensure safety showers and eyewash stations are accessible and operational.[4]
-
PPE: Don the full required PPE as detailed in the table above.
-
Weighing: Use spark-proof tools and handle the material gently to avoid creating dust.[9]
-
Reaction: When adding the compound to a reaction vessel, do so slowly and carefully. If the reaction is potentially exothermic, use an ice bath to moderate the temperature.
Decontamination and Disposal:
-
Surface Cleaning: After use, decontaminate all surfaces (e.g., spatula, weigh boat, fume hood work surface) with a suitable solvent.
-
Waste Management: All contaminated materials (gloves, weigh papers, pipette tips) must be considered hazardous waste.
-
Final Disposal: All waste must be disposed of through a licensed chemical destruction facility or via controlled incineration, in accordance with all local, state, and federal regulations.[9]
Part 4: Emergency Response Plan
Immediate and appropriate action is critical in the event of an accidental exposure or spill.
| Incident Type | Immediate First Aid & Response Protocol |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes.[1] Remove all contaminated clothing and seek medical attention.[4] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration.[9] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention. |
| Small Spill | Evacuate personnel to a safe area.[1] Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[4] Sweep up the material, place it in a suitable, closed container for disposal, and avoid creating dust.[1] |
| Large Spill | Evacuate the area immediately. Contact your institution's Environmental Health & Safety (EHS) department or emergency response team. |
By adhering to these scientifically grounded protocols, you are not only protecting yourself and your colleagues but also ensuring the quality and reproducibility of your critical research.
References
- Capot Chemical.MSDS of tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate.
- ChemicalBook.Chemical Safety Data Sheet MSDS / SDS - tert-Butyl piperidine-4-carboxylate.
- National Center for Biotechnology Information (NCBI).Piperidine - Acute Exposure Guideline Levels.
- HPE Support.Safety Guidelines for Handling Chemicals.
- CHEMM.Personal Protective Equipment (PPE).
- MedChemExpress.tert-Butyl 4-formylpiperidine-1-carboxylate-SDS.
- BASF.Safety Data Sheet.
- PubChem.tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate.
- Fisher Scientific.Safety Data Sheet.
- MCR Safety.Understanding Solvents and PPE for Chemical Safety.
- MDPI.Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- PubMed Central.Simplified Procedure for General Synthesis of Monosubstituted Piperazines.
- SafeWork Insider.How to Choose PPE for Chemical Work.
- NICNAS.Piperidine: Human health tier II assessment.
- DTIC.Piperidine Synthesis.
- BLD Pharm.tert-Butyl 4-formylpiperidine-1-carboxylate.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
